1-Bromo-2-chloro-3-methoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZKQZFQBFNXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632578 | |
| Record name | 1-Bromo-2-chloro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-11-2 | |
| Record name | 1-Bromo-2-chloro-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-chloro-3-methoxybenzene
This guide provides a comprehensive technical overview of 1-Bromo-2-chloro-3-methoxybenzene, a key halogenated anisole derivative. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, reactivity, synthesis, and practical applications of this versatile intermediate. The narrative synthesizes fundamental chemical principles with field-proven insights to facilitate its effective use in complex organic synthesis.
Introduction and Strategic Importance
This compound (also known as 3-Bromo-2-chloroanisole) is a polysubstituted aromatic compound whose value lies in the unique electronic and steric arrangement of its functional groups.[1][2] The presence of three distinct substituents—a methoxy group, a bromine atom, and a chlorine atom—at specific positions on the benzene ring makes it a highly valuable building block.[3] This trifecta of functionalities offers multiple, distinct reaction sites, enabling chemists to perform sequential and regioselective modifications.
Its primary utility is as an intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[3][4] The differential reactivity of the C-Br and C-Cl bonds, especially in metal-catalyzed cross-coupling reactions, allows for a stepwise introduction of molecular complexity, a crucial strategy in modern drug discovery.[3][5]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound govern its behavior in a reaction, its solubility, and its purification profile. The data for this compound are summarized below.
Core Properties
A compilation of the key physical and chemical identifiers for this compound provides a foundational dataset for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3-Bromo-2-chloroanisole | PubChem[1] |
| CAS Number | 174913-11-2 | PubChem[1] |
| Molecular Formula | C₇H₆BrClO | PubChem[1] |
| Molecular Weight | 221.48 g/mol | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich, ChemicalBook[6] |
| Boiling Point | 235.8±20.0°C at 760 mmHg (Predicted) | MySkinRecipes[3], ChemicalBook[6] |
| Density | 1.564±0.06 g/cm³ (Predicted) | ChemicalBook[6] |
| XLogP3 | 3.2 | PubChem[1] |
Spectroscopic Signature
While specific experimental spectra are proprietary to individual laboratories, the expected spectroscopic characteristics can be predicted from the molecular structure:
-
¹H NMR: The spectrum would feature signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets) would be complex due to the asymmetric substitution. A distinct singlet around 3.8-4.0 ppm would represent the three protons of the methoxy (-OCH₃) group.
-
¹³C NMR: The spectrum would show seven distinct signals: six in the aromatic region (approx. 110-160 ppm) for the benzene ring carbons (including those bonded to the substituents) and one signal for the methoxy carbon around 55-60 ppm.[7]
-
IR Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C-O-C stretching for the ether linkage (~1250 cm⁻¹ and ~1050 cm⁻¹), and C-Br/C-Cl stretching in the fingerprint region (below 800 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), leading to M, M+2, and M+4 peaks.
Chemical Reactivity and Synthetic Logic
The synthetic utility of this compound is dictated by the interplay of its three substituents, which influence the reactivity of the aromatic ring and provide handles for further functionalization.
Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of any further substitution on the aromatic ring is governed by the cumulative directing effects of the existing groups.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[8][9]
-
Halogens (-Br, -Cl): These are deactivating yet ortho, para-directing groups. They withdraw electron density inductively (deactivating) but can donate electron density through resonance (directing).[9][10]
Causality: In this specific molecule, the positions ortho and para to the powerful methoxy group are already occupied. The remaining open positions are C4, C5, and C6. The methoxy group strongly activates the ring, making substitution possible despite the deactivating halogens. The directing effects combine to favor substitution at the C4 and C6 positions. The C6 position is sterically hindered by the adjacent bromine atom, making the C4 position the most likely site for electrophilic attack.
Caption: Logic diagram of directing effects in electrophilic substitution.
Metal-Catalyzed Cross-Coupling Reactions
This is the most significant area of application for this compound. The C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This differential reactivity is the cornerstone of its utility.
Causality: The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond facilitates oxidative addition to the low-valent metal catalyst (e.g., Pd(0)) at a lower temperature. This allows for selective functionalization at the C1 position while leaving the C2-chloro substituent intact for a subsequent, more forcing coupling reaction.
Experimental Protocol: Selective Suzuki Coupling
This protocol describes a representative, selective Suzuki coupling at the C-Br position.
Objective: To synthesize 2-chloro-3-methoxy-1,1'-biphenyl from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene/Ethanol (3:1 mixture)
Procedure:
-
Inert Atmosphere: To an oven-dried round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed Toluene/Ethanol solvent mixture via cannula.
-
Base Addition: Add the degassed aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the target biphenyl compound.
Caption: Experimental workflow for a selective Suzuki cross-coupling reaction.
Plausible Synthetic Routes
The synthesis of this compound itself requires a multi-step approach that carefully controls the regioselectivity of halogenation on a substituted anisole or phenol precursor. Direct bromination of 2-chloro-3-methoxybenzene is not a viable primary route due to the complex directing effects. A more controlled synthesis could start from a commercially available precursor like 2-chloro-6-nitrophenol, leveraging the directing effects of nitro and hydroxyl groups before modifying them.
A plausible, though unverified, route could involve:
-
Methylation: Conversion of a suitable phenol precursor (e.g., 3-bromo-2-chlorophenol) to the corresponding anisole using a methylating agent like dimethyl sulfate or methyl iodide.[11]
-
Halogenation of a Precursor: A more strategic approach involves the sequential halogenation of a simpler starting material. For instance, starting with 3-methoxyphenol, one could perform a directed chlorination followed by bromination, carefully selecting reagents and conditions to achieve the desired 1,2,3-substitution pattern.
Safety, Handling, and Storage
As with all halogenated aromatic compounds, proper safety protocols are mandatory.
-
Hazards: this compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[14][15]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[13] Take measures to prevent the buildup of electrostatic charge.[13]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][14]
Conclusion
This compound is a strategically important building block whose value is derived from the precise arrangement of its functional groups. A thorough understanding of its physicochemical properties and, most critically, the differential reactivity of its C-Br and C-Cl bonds, is essential for its successful application. By leveraging this reactivity, particularly in selective cross-coupling reactions, researchers can efficiently construct complex molecular architectures for the development of next-generation pharmaceuticals and other high-value chemical products.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Reactivity and Synthetic Utility of 1-Bromo-2-chloro-3-methylbenzene.
- PubChem. (n.d.). 2-Bromo-1-chloro-3-methoxybenzene. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ScienceMadness Discussion Board. (2011). 1-bromo-3-methoxybenzene.
- LibreTexts Chemistry. (2019). Electrophilic Aromatic Substitution of Substituted Benzenes.
- PubChem. (n.d.). 1-Bromo-2-chloro-3-nitrobenzene. National Center for Biotechnology Information.
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- NIST. (n.d.). Benzene, 1-bromo-2-chloro-. National Institute of Standards and Technology.
- Stenutz. (n.d.). 1-bromo-3-methoxybenzene.
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
Sources
- 1. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-bromo-2-chloro-3-methoxy- | CymitQuimica [cymitquimica.com]
- 3. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. drughunter.com [drughunter.com]
- 6. 1-Bromo-3-chloro-2-methoxybenzene CAS#: 174913-10-1 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. Sciencemadness Discussion Board - 1-bromo-3-methoxybenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. gustavus.edu [gustavus.edu]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 1-Bromo-2-chloro-3-methoxybenzene
This compound is a polysubstituted aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique arrangement of bromo, chloro, and methoxy functional groups provides a versatile platform for medicinal chemists and material scientists. The strategic positioning of these groups allows for selective chemical modifications, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty organic materials.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug discovery and development.
PART 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. The unambiguous identification and characterization of this compound are paramount for its effective application in synthesis.
Nomenclature and Identifiers:
-
IUPAC Name : this compound[2]
-
Synonyms : 3-Bromo-2-chloroanisole[2]
-
Molecular Weight : 221.48 g/mol [2]
Physicochemical Data Summary:
The following table summarizes the key physical and chemical properties of this compound. These parameters are critical for designing reaction conditions, purification protocols, and ensuring safe handling.
| Property | Value | Source |
| Molecular Weight | 221.48 g/mol | PubChem[2] |
| XLogP3 | 3.2 | PubChem[2] |
| Physical Form | Liquid | Sigma-Aldrich[4] |
| Storage Temperature | Room Temperature | Sigma-Aldrich, Fisher Scientific[3][4] |
| Purity (Typical) | ≥95% - 98% | Sigma-Aldrich, Fisher Scientific[3][4] |
PART 2: Synthesis and Mechanistic Insights
The synthesis of polysubstituted benzenes like this compound requires careful strategic planning to control regioselectivity. The directing effects of the existing substituents on the aromatic ring are the primary consideration in designing a viable synthetic pathway.
Conceptual Synthesis Strategy:
A plausible and common approach for the synthesis of this molecule involves the electrophilic bromination of a suitable precursor. In this case, 2-chloro-3-methoxyanisole would be an ideal starting material. However, given the potential difficulty in sourcing this specific precursor, a multi-step synthesis starting from more readily available materials is often more practical.
A logical retrosynthetic analysis suggests that the target molecule can be prepared from 2-chloroanisole. The methoxy group is a strong activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. In 2-chloroanisole, the positions ortho and para to the methoxy group are C3, C5, and C6. The position para to the chloro group is C5. Therefore, electrophilic substitution will be directed to these positions. Bromination of 2-chloroanisole would likely yield a mixture of isomers, which would then require purification.
Illustrative Synthetic Workflow:
The following diagram outlines a general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Exemplary Experimental Protocol (Electrophilic Bromination):
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation : In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with the starting material (e.g., 2-chloroanisole) and a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Introduction : A catalytic amount of iron (III) bromide (FeBr₃) is added to the flask.
-
Bromination : A solution of bromine (Br₂) in the same solvent is added dropwise from the dropping funnel at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction.
-
Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up : Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) to neutralize excess bromine. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
Purification : The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to isolate the desired this compound isomer.
PART 3: Applications in Drug Discovery and Development
The structural motifs present in this compound are of significant interest in medicinal chemistry. The interplay between the halogen atoms and the methoxy group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Role as a Synthetic Intermediate:
This compound is primarily used as an intermediate or building block in the construction of more complex molecular architectures.[1] The bromine atom is particularly useful as it can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Significance of Functional Groups in Medicinal Chemistry:
-
Bromo Group : The bromine atom can serve as a handle for further functionalization or can be retained in the final drug candidate. It can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target.[5] The introduction of bromine can also increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.[5]
-
Chloro and Methoxy Groups : The chloro and methoxy groups are frequently found in approved drugs and play a significant role in modulating a molecule's properties.[6][7] They can influence the electronic environment of the aromatic ring, affect metabolic stability by blocking sites of oxidation, and contribute to the overall conformation and binding of the molecule to its target protein.[6][7]
Hypothetical Application in a Synthetic Pathway:
The following diagram illustrates how this compound could be utilized as a key intermediate in the synthesis of a hypothetical bioactive molecule.
Caption: Role as an intermediate in a synthetic pathway.
PART 4: Spectroscopic Characterization
-
¹H NMR : The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) and chemical shifts would be influenced by the electronic effects of the three different substituents. A singlet corresponding to the three methoxy protons would be expected in the upfield region (typically δ 3.8-4.0 ppm).
-
¹³C NMR : The carbon NMR spectrum would display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons would be diagnostic, with the carbon atoms directly attached to the electronegative bromine, chlorine, and oxygen atoms showing characteristic downfield shifts.
-
Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks around m/z = 220, 222, and 224, which is a definitive signature for a molecule containing one bromine and one chlorine atom.
PART 5: Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety precautions are essential when handling this compound. The following information is based on safety data for structurally similar compounds.
-
Hazard Identification : This compound is likely to be harmful if swallowed or inhaled.[8][9] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9][10]
-
Precautionary Measures :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][11]
Conclusion
This compound (CAS No. 174913-11-2) is a strategically important chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and materials research. Its well-defined structure offers multiple reaction sites that can be selectively addressed to build molecular complexity. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists to fully exploit its synthetic utility in the development of novel and functional molecules.
References
- PubChem. This compound.
- MySkinRecipes. 1-Bromo-3-chloro-2-methoxybenzene. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Reactivity and Synthetic Utility of 1-Bromo-2-chloro-3-methylbenzene. [Link]
- The Royal Society of Chemistry.
- Sciencemadness Discussion Board. 1-bromo-3-methoxybenzene. [Link]
- NIST WebBook. Benzene, 1-bromo-3-chloro-. [Link]
- NIST WebBook. Benzene, 1-bromo-2-chloro-. [Link]
- PubChem. 1-Bromo-2-chloro-3-nitrobenzene.
- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- Journal of Medical Science.
- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
Sources
- 1. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 2. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-Bromo-3-chloro-2-methoxybenzene | 174913-10-1 [sigmaaldrich.com]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. drughunter.com [drughunter.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 1-Bromo-2-chloro-3-methoxybenzene
This guide provides a comprehensive technical overview of this compound, a substituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of pharmaceutical and agrochemical development. We will delve into its molecular structure, plausible synthetic pathways, spectroscopic characterization, and predictable reactivity, offering insights grounded in established chemical principles.
Molecular Structure and Physicochemical Properties
This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The presence of three different substituents—a bromine atom, a chlorine atom, and a methoxy group—in a specific ortho, meta, and para relationship to each other, offers multiple reactive sites for further chemical modification.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
// Benzene ring nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="-0.75,0.75!", label="C"]; C6 [pos="0.75,0.75!", label="C"];
// Substituent nodes Br [pos="2.6,-1.5!", label="Br", fontcolor="#EA4335"]; Cl [pos="-2.6,-1.5!", label="Cl", fontcolor="#34A853"]; O [pos="0,2.5!", label="O", fontcolor="#4285F4"]; CH3 [pos="0,3.5!", label="CH₃", fontcolor="#4285F4"]; H1 [pos="-1.5,1.5!", label="H"]; H2 [pos="1.5,1.5!", label="H"]; H3 [pos="0,-2.5!", label="H"];
// Benzene ring bonds C1 -- C6; C6 -- C3; C3 -- C4; C4 -- C2; C2 -- C5; C5 -- C1;
// Substituent bonds C1 -- O; O -- CH3; C2 -- Cl; C3 -- Br; C5 -- H1; C6 -- H2; C4 -- H3;
// Double bonds (approximated) edge [style=bold]; C1 -- C5; C2 -- C4; C3 -- C6; } Caption: 2D representation of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Bromo-2-chloroanisole | [1] |
| CAS Number | 174913-11-2 | [1] |
| Molecular Formula | C₇H₆BrClO | [1] |
| Molecular Weight | 221.48 g/mol | [1] |
| Predicted Boiling Point | 235.8 ± 20.0 °C at 760 mmHg | [2][3] |
| Predicted Density | 1.564 ± 0.06 g/cm³ | [3] |
| XLogP3 | 3.2 | [1] |
Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 3-methoxyphenol (m-methoxyphenol). This multi-step synthesis leverages well-established electrophilic aromatic substitution reactions, where the directing effects of the hydroxyl and methoxy groups are key to achieving the desired substitution pattern.
Step-by-Step Synthetic Protocol
Step 1: Chlorination of 3-Methoxyphenol
The initial step involves the regioselective chlorination of 3-methoxyphenol. The hydroxyl and methoxy groups are both ortho-, para-directing activators. The position ortho to the powerful hydroxyl activating group and para to the methoxy group is the most sterically accessible and electronically favorable for electrophilic substitution.
-
Procedure: To a solution of 3-methoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise at 0 °C. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-3-methoxyphenol.
Step 2: Bromination of 2-Chloro-3-methoxyphenol
The subsequent bromination will be directed by the remaining activating groups. The most activated position is now ortho to the hydroxyl group.
-
Procedure: The crude 2-chloro-3-methoxyphenol (1 equivalent) is dissolved in a solvent like carbon tetrachloride. N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried, and concentrated to give 1-bromo-2-chloro-3-methoxyphenol.[4]
Step 3: Methylation of 1-Bromo-2-chloro-3-methoxyphenol
The final step is the methylation of the phenolic hydroxyl group. A Williamson ether synthesis is a suitable method.
-
Procedure: The synthesized 1-bromo-2-chloro-3-methoxyphenol (1 equivalent) is dissolved in a polar aprotic solvent like acetone or DMF. Anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) is added, followed by dimethyl sulfate (1.2 equivalents). The mixture is heated to reflux and stirred for several hours until the reaction is complete. After cooling, the mixture is filtered, and the solvent is removed in vacuo. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The final product, this compound, can be purified by column chromatography.
Structural Elucidation: Spectroscopic Analysis (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The methoxy group will present as a singlet in the upfield region.
¹³C NMR: The carbon NMR spectrum will be more complex, with seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.9 | Singlet | 3H | -OCH₃ | |
| ~ 6.8 - 7.5 | Multiplet | 3H | Ar-H |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~ 56 | -OCH₃ | |
| ~ 110 - 140 | Ar-C | |
| ~ 155 | Ar-C-O |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
C-H stretching (aromatic): ~ 3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~ 2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~ 1600-1450 cm⁻¹
-
C-O stretching (aryl ether): ~ 1250-1000 cm⁻¹
-
C-Cl stretching: ~ 800-600 cm⁻¹
-
C-Br stretching: ~ 600-500 cm⁻¹
Reactivity and Synthetic Utility
The arrangement of the bromo, chloro, and methoxy groups on the benzene ring provides a platform for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Cross-Coupling Reactions
The presence of both bromine and chlorine atoms allows for selective cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5] This differential reactivity allows for sequential functionalization of the molecule. For instance, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a subsequent coupling at the C-Cl bond under more forcing conditions.
Electrophilic Aromatic Substitution
Further electrophilic aromatic substitution on the this compound ring is possible, though the existing electron-withdrawing halogens will deactivate the ring compared to anisole. The methoxy group, being an activating ortho-, para-director, will primarily direct incoming electrophiles to the positions ortho and para to it. However, steric hindrance from the adjacent chloro and bromo groups will significantly influence the regioselectivity.
Nucleophilic Aromatic Substitution
While generally difficult on unactivated aryl halides, nucleophilic aromatic substitution could potentially occur under harsh conditions, or if the ring is further activated with strongly electron-withdrawing groups.
Applications in Drug Discovery and Development
Halogenated and methoxy-substituted aromatic compounds are common motifs in many pharmaceutical agents. The chloro and methoxy groups can influence a molecule's pharmacokinetic and pharmacodynamic properties.[6] Introducing bromine into a molecule is also a recognized strategy in drug design.[7]
This compound serves as a versatile starting material or intermediate for the synthesis of more complex molecules with potential biological activity.[2] Its ability to undergo selective cross-coupling reactions makes it particularly useful for building molecular libraries for high-throughput screening in drug discovery programs. The substituents can be strategically modified to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal procedures.
Conclusion
This compound is a synthetically valuable compound with a rich potential for chemical modification. Its unique substitution pattern allows for selective transformations, making it an attractive building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Understanding its synthesis, spectroscopic properties, and reactivity is crucial for harnessing its full potential in research and development.
References
- One-Step Preparation of Some 3-Substituted Anisoles.
- One-Step Preparation of Some 3-Substituted Anisoles.
- This compound | C7H6BrClO | CID 23287864. PubChem. [Link]
- One-Step Preparation of Some 3-Substituted Anisoles. ACS Figshare. [Link]
- One-Step Preparation of Some 3-Substituted Anisoles.
- 1-Bromo-3-chloro-2-methoxybenzene. MySkinRecipes. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
- Introducing bromine to the molecular structure as a strategy for drug design. SpringerLink. [Link]
Sources
- 1. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 3. 1-Bromo-3-chloro-2-methoxybenzene CAS#: 174913-10-1 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. drughunter.com [drughunter.com]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-3-methoxybenzene
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 1-bromo-2-chloro-3-methoxybenzene, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Two primary synthetic pathways are critically evaluated, offering researchers and drug development professionals a detailed understanding of the chemical principles, experimental protocols, and challenges associated with each route. The recommended pathway commences with the commercially available precursor, 2-chloro-3-methoxyphenol, and proceeds through a strategic sequence of bromination and methylation. A second viable pathway, employing a Sandmeyer reaction, is also detailed, originating from 2-chloro-3-nitroanisole. This guide emphasizes the importance of regioselectivity, governed by the directing effects of substituents on the benzene ring, and provides in-depth, step-by-step protocols for the key transformations.
Introduction
This compound is a polysubstituted aromatic compound of interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures.[1] Its utility is particularly envisioned in the development of novel pharmaceutical agents and advanced materials, where the specific arrangement of bromo, chloro, and methoxy substituents can impart unique chemical and biological properties. The synthesis of such a precisely substituted benzene derivative, however, presents a significant challenge in regiochemical control.
This guide provides a detailed exploration of two plausible synthetic routes to this compound. The discussion is grounded in the fundamental principles of electrophilic aromatic substitution and the directing effects of substituents, offering a rationale for the proposed synthetic strategies.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound necessitates a careful consideration of the order in which the substituents are introduced onto the benzene ring. The directing effects of the chloro and methoxy groups are paramount in determining the regiochemical outcome of electrophilic substitution reactions.
-
Methoxy Group (-OCH₃): An activating, ortho, para-directing group.[2]
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group.[2][3]
A retrosynthetic analysis suggests two primary approaches:
-
Pathway A: A linear synthesis starting from a precursor that already contains the chloro and a hydroxyl or methoxy group at the desired positions, followed by the introduction of the bromo group.
-
Pathway B: A convergent approach involving the transformation of an amino group into a bromo group via a Sandmeyer reaction on a pre-functionalized aniline.
This guide will detail both pathways, with a recommendation for Pathway A due to its reliance on a commercially available starting material and a more predictable regiochemical outcome.
Pathway A: Synthesis from 2-Chloro-3-methoxyphenol (Recommended)
This pathway leverages the commercially available starting material, 2-chloro-3-methoxyphenol, and involves a two-step sequence of bromination and methylation. The order of these steps is crucial for achieving the desired regioselectivity.
Logical Flow of Pathway A
Sources
An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-2-chloro-3-methoxybenzene
Introduction
1-Bromo-2-chloro-3-methoxybenzene is a substituted aromatic compound with the chemical formula C₇H₆BrClO.[1][2] Its molecular structure, featuring a benzene ring with bromo, chloro, and methoxy substituents, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise arrangement of these substituents on the aromatic ring dictates the molecule's reactivity and its utility as a building block for more complex structures.
Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such chemical entities. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for the unambiguous characterization of this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important chemical intermediate.
Molecular Structure
The structural arrangement of this compound is foundational to understanding its spectroscopic signature.
Caption: Chemical structure of this compound.
Infrared (IR) Spectroscopy
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum.
-
Sample Application: Place a small amount of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of the IR Spectrum
The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its functional groups.
| Frequency Range (cm⁻¹) | Vibration | Interpretation |
| 3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |
| 2950-2850 | C-H stretch | Aliphatic C-H stretching of the methoxy group. |
| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |
| 1250-1200 | C-O stretch | Asymmetric C-O-C stretching of the aryl ether. |
| 1050-1000 | C-O stretch | Symmetric C-O-C stretching of the aryl ether. |
| 800-600 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
| 600-500 | C-Br stretch | Stretching vibration of the carbon-bromine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information about the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Doublet of doublets | 1H | Aromatic proton adjacent to the bromine atom. |
| ~7.0-7.2 | Triplet | 1H | Aromatic proton between the methoxy and chloro groups. |
| ~6.8-7.0 | Doublet of doublets | 1H | Aromatic proton adjacent to the methoxy group. |
| ~3.9 | Singlet | 3H | Methoxy group protons (-OCH₃). |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 | Aromatic carbon attached to the methoxy group. |
| ~133 | Aromatic carbon attached to the chlorine atom. |
| ~130 | Aromatic carbon between the bromine and chlorine atoms. |
| ~128 | Aromatic carbon adjacent to the methoxy group. |
| ~115 | Aromatic carbon attached to the bromine atom. |
| ~112 | Aromatic carbon between the bromine and methoxy groups. |
| ~56 | Methoxy carbon (-OCH₃). |
Mass Spectrometry
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will provide information about the molecular weight and the fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 221.48 g/mol .[1][2] Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z 220 (for C₇H₆⁷⁹Br³⁵ClO) and 222 (for C₇H₆⁸¹Br³⁵ClO and C₇H₆⁷⁹Br³⁷ClO), with a smaller peak at m/z 224 (for C₇H₆⁸¹Br³⁷ClO).
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at [M-15]⁺.
-
Loss of a bromine radical (•Br) to give a fragment at [M-79/81]⁺.
-
Loss of a chlorine radical (•Cl) to give a fragment at [M-35/37]⁺.
-
Further fragmentation of these primary fragments will lead to a complex pattern of smaller ions.
-
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of IR, NMR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, allowing for the confirmation of the compound's identity, structure, and purity. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate, facilitating its effective use in synthetic and drug discovery applications.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23287864, this compound.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-chloro-3-methoxybenzene
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-2-chloro-3-methoxybenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical principles governing the spectrum, predicted chemical shifts and coupling constants, and a detailed protocol for sample preparation and data acquisition.
Introduction
This compound is a trisubstituted aromatic compound.[1] The analysis of its ¹H NMR spectrum offers a quintessential example of how the electronic environment, dictated by the nature and position of substituents on a benzene ring, influences the magnetic properties of protons. Understanding these substituent effects is crucial for the unambiguous assignment of proton signals and, consequently, the verification of the molecular structure.[2][3][4]
The benzene ring's protons typically resonate in the aromatic region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current.[3][4][5] However, the precise chemical shifts of the aromatic protons in this compound are modulated by the interplay of the electron-withdrawing inductive effects of the bromine and chlorine atoms and the electron-donating resonance effect of the methoxy group.[6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit signals for three aromatic protons and three methoxy protons.
Substituent Effects on Aromatic Proton Chemical Shifts
The chemical shifts of the aromatic protons are influenced by both inductive and resonance effects of the substituents.[7][8]
-
Methoxy Group (-OCH₃): This group is electron-donating through resonance, which increases electron density at the ortho and para positions, causing a shielding effect (upfield shift).[6] It also has a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.
-
Bromine (-Br) and Chlorine (-Cl): These halogen atoms are electron-withdrawing through induction due to their high electronegativity, which deshields the aromatic protons (downfield shift).[9][10] They also have a weak electron-donating resonance effect.
Considering the positions of the substituents in this compound, we can predict the relative chemical shifts of the three aromatic protons (H-4, H-5, and H-6).
-
H-4: This proton is ortho to the bromine atom and meta to both the chlorine and methoxy groups. It will be strongly deshielded by the inductive effect of the adjacent bromine.
-
H-5: This proton is para to the chlorine atom, meta to the bromine atom, and ortho to the methoxy group. It will experience the electron-donating resonance effect of the methoxy group, leading to a more upfield shift compared to the other aromatic protons.
-
H-6: This proton is ortho to the methoxy and chlorine groups and meta to the bromine atom. It will be influenced by the competing effects of the electron-donating methoxy group and the electron-withdrawing chlorine group.
The methoxy protons (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Predicted Splitting Patterns (Multiplicity)
The splitting of the aromatic proton signals is governed by spin-spin coupling with neighboring protons. The magnitude of the coupling is described by the coupling constant (J), measured in Hertz (Hz). For aromatic systems, typical coupling constants are:
-
Ortho coupling (³J): 7-10 Hz
-
Meta coupling (⁴J): 2-3 Hz
-
Para coupling (⁵J): 0-1 Hz
Based on these principles, the expected multiplicities are:
-
H-4: Will be coupled to H-5 (ortho) and H-6 (meta). It is expected to appear as a doublet of doublets (dd).
-
H-5: Will be coupled to H-4 (ortho) and H-6 (ortho). It is expected to appear as a triplet (t) or a triplet of doublets if the ortho coupling constants are significantly different.
-
H-6: Will be coupled to H-5 (ortho) and H-4 (meta). It is expected to appear as a doublet of doublets (dd).
-
-OCH₃: Will appear as a singlet (s) as there are no adjacent protons.
Summary of Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | ~7.3 - 7.5 | dd | ³J(H4-H5) ≈ 8, ⁴J(H4-H6) ≈ 2 |
| H-5 | ~6.8 - 7.0 | t or td | ³J(H5-H4) ≈ 8, ³J(H5-H6) ≈ 8 |
| H-6 | ~7.1 - 7.3 | dd | ³J(H6-H5) ≈ 8, ⁴J(H6-H4) ≈ 2 |
| -OCH₃ | ~3.9 | s | N/A |
Experimental Protocol: ¹H NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual proton signal that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to provide a homogeneous magnetic field.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which will result in sharp, symmetrical peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -1 to 10 ppm).
-
-
Data Acquisition: Start the acquisition.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
-
Coupling Constant Analysis: Measure the distance between the lines of the multiplets to determine the J-coupling constants.
Visualization of Molecular Structure and Proton Relationships
The following diagram illustrates the structure of this compound and the coupling relationships between the aromatic protons.
Caption: Molecular structure and proton coupling in this compound.
Conclusion
The ¹H NMR spectrum of this compound provides an excellent case study for understanding the influence of multiple, electronically distinct substituents on the chemical shifts and coupling patterns of aromatic protons. By carefully analyzing these parameters, in conjunction with established principles of NMR spectroscopy, a confident structural assignment can be made. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data for this and similar molecules, which is fundamental for accurate analysis in research and development settings.
References
- BenchChem. A Comparative Guide to Interpreting NMR Spectra of Halogenated Anisoles. Benchchem. Accessed January 9, 2026. .
- Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Published October 6, 2021. [Link].
- ResearchGate. (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Accessed January 9, 2026. [Link].
- Ashley DL, Reddy VV, Patterson DG. Proton nuclear magnetic resonance studies of dibenzo-p-dioxins: Substituent effects. Magnetic Resonance in Chemistry. 1989;27(12):1187-1190.
- University of Puget Sound.
- University of Wisconsin-Madison.
- MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Accessed January 9, 2026. [Link].
- Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Published March 17, 2024. [Link].
- University College London. Chemical shifts. Accessed January 9, 2026. [Link].
- Moodle. NMR Spectroscopy of Benzene Derivatives. Accessed January 9, 2026. [Link].
- Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Accessed January 9, 2026. [Link].
- Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. Published July 17, 2021. [Link].
- JoVE.
- National Institute of Standards and Technology. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Published October 15, 2009. [Link].
- ChemAxon. NMR Predictor. Accessed January 9, 2026. [Link].
- Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Published April 29, 2020. [Link].
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Published August 21, 2014. [Link].
- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Accessed January 9, 2026. [Link].
- University of California, Los Angeles. NMR Chemical Shifts. Accessed January 9, 2026. [Link].
- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Accessed January 9, 2026. [Link].
- PROSPRE. 1H NMR Predictor. Accessed January 9, 2026. [Link].
- Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Accessed January 9, 2026. [Link].
- WebSpectra. Beginning Problem #26. Accessed January 9, 2026. [Link].
- WebSpectra. Beginning Problem #28. Accessed January 9, 2026. [Link].
- PubMed. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS)
- The Royal Society of Chemistry.
- Chegg. Solved The ?1H-NMR of anisole is shown below. Assign the. Published March 2, 2024. [Link].
- PubChem. This compound. Accessed January 9, 2026. [Link].
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). Accessed January 9, 2026. [Link].
Sources
- 1. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Intricacies of Polysubstituted Aromatics: An In-depth Technical Guide to the 13C NMR Analysis of 1-Bromo-2-chloro-3-methoxybenzene
This technical guide provides a comprehensive exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-bromo-2-chloro-3-methoxybenzene, a molecule presenting a fascinating case study in the interplay of electronic and steric effects on aromatic chemical shifts. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard procedural outline to deliver field-proven insights into spectral prediction, acquisition, and interpretation.
Foundational Principles: Decoding the 13C NMR Spectrum of Substituted Benzenes
The 13C NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each carbon atom. The chemical shift (δ), reported in parts per million (ppm), is governed by the local electron density, with electron-withdrawing groups generally causing a downfield shift (deshielding) and electron-donating groups an upfield shift (shielding). In polysubstituted benzenes, the predictability of chemical shifts is rooted in the principle of substituent additivity. This empirical model posits that the chemical shift of a carbon atom in a polysubstituted ring can be estimated by adding the substituent chemical shifts (SCS) of each substituent to the chemical shift of benzene (128.5 ppm).
However, in sterically crowded molecules such as this compound, with three contiguous substituents, deviations from simple additivity can be expected. These deviations arise from steric compression and through-space electronic interactions that are not accounted for in standard SCS values derived from monosubstituted benzenes. Therefore, a nuanced approach combining the additive model with an understanding of these potential interactions is crucial for accurate spectral assignment.
Predictive Analysis: Unraveling the 13C NMR Spectrum of this compound
The asymmetry of this compound dictates that all six aromatic carbons are chemically non-equivalent, leading to the expectation of six distinct signals in the proton-decoupled 13C NMR spectrum. Additionally, a signal corresponding to the methoxy carbon will be present in the aliphatic region.
To approximate the chemical shifts of the aromatic carbons, we can employ an additive model using established SCS values for bromo, chloro, and methoxy substituents. While a comprehensive table of universally accepted SCS values can be elusive, we can leverage data from similar compounds and general trends to build a predictive model.
Substituent Effects (SCS) on Benzene:
| Substituent | Ipsoc (C1) | Ortho (C2) | Meta (C3) | Para (C4) |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
| -Cl | +6.2 | +0.4 | +1.3 | -1.9 |
| -OCH3 | +31.4 | -14.4 | +1.0 | -7.7 |
Note: These are representative values and can vary slightly depending on the literature source and solvent.
Predicted Chemical Shifts for this compound:
The predicted chemical shifts are calculated using the base value for benzene (128.5 ppm) and the sum of the SCS effects for each substituent at each carbon position.
| Carbon | Substituent Effects | Calculation | Predicted δ (ppm) |
| C1-Br | Ipso-Br, Ortho-Cl, Meta-OCH3 | 128.5 - 5.5 + 0.4 + 1.0 | 124.4 |
| C2-Cl | Ortho-Br, Ipso-Cl, Ortho-OCH3 | 128.5 + 3.4 + 6.2 - 14.4 | 123.7 |
| C3-OCH3 | Meta-Br, Ortho-Cl, Ipso-OCH3 | 128.5 + 1.7 + 0.4 + 31.4 | 162.0 |
| C4 | Para-Br, Meta-Cl, Ortho-OCH3 | 128.5 - 1.6 + 1.3 - 14.4 | 113.8 |
| C5 | Meta-Br, Para-Cl, Meta-OCH3 | 128.5 + 1.7 - 1.9 + 1.0 | 129.3 |
| C6 | Ortho-Br, Meta-Cl, Para-OCH3 | 128.5 + 3.4 + 1.3 - 7.7 | 125.5 |
| -OCH3 | ~55-65 |
Interpretation of Predicted Shifts:
The calculated values provide a preliminary assignment. The carbon bearing the methoxy group (C3) is predicted to be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom. Conversely, the carbon ortho to the methoxy group and para to the bromine (C4) is expected to be the most upfield-shifted. The remaining carbons are predicted to resonate in the range of approximately 123-130 ppm. The methoxy carbon itself is anticipated to appear in the typical range of 55-65 ppm.
It is imperative to recognize that these are estimations. Steric hindrance between the adjacent bromo, chloro, and methoxy groups can lead to out-of-plane conformations, altering the electronic effects and thus the actual chemical shifts.
Experimental Protocol for High-Resolution 13C NMR Acquisition
The following protocol outlines a robust methodology for obtaining a high-quality, proton-decoupled 13C NMR spectrum of this compound.
3.1. Sample Preparation:
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this type of compound.
-
Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl3.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the CDCl3 by the manufacturer and serves as the internal reference (δ = 0.0 ppm).
-
NMR Tube: Use a clean, dry 5 mm NMR tube.
3.2. Spectrometer Setup and Calibration:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Tuning and Matching: The probe must be tuned to the 13C frequency.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl3.
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical solvent peaks.
3.3. 13C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm, is sufficient to cover the expected chemical shift range.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is typically run at a constant temperature, such as 298 K.
3.4. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure a flat baseline.
-
Baseline Correction: A baseline correction is applied to remove any broad distortions.
-
Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.
Spectral Interpretation and Structural Confirmation
The final step involves a meticulous comparison of the experimentally obtained spectrum with the predicted chemical shifts. The number of signals in the aromatic region should confirm the presence of six unique carbon environments.
Assigning the Signals:
-
Quaternary Carbons: The signals for the substituted carbons (C1, C2, and C3) are expected to be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
-
DEPT Analysis: To unambiguously distinguish between CH and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. A DEPT-135 experiment will show positive signals for CH carbons and negative signals for CH2 carbons (none in the aromatic region of this molecule), while quaternary carbons will be absent. A DEPT-90 experiment will only show signals for CH carbons.
-
Comparison with Analogs: Comparing the spectrum to that of simpler, related molecules like 3-bromoanisole or 3-chloroanisole can provide valuable clues for assignment. For instance, the chemical shifts of C4, C5, and C6 in this compound can be compared to the corresponding carbons in these simpler analogs.
Visualizing the Molecular Landscape and Substituent Effects
To better conceptualize the relationships within the molecule and the logic of spectral prediction, graphical representations are invaluable.
Figure 1: Molecular structure of this compound with atom numbering.
Figure 2: Interplay of electronic effects of substituents on 13C NMR chemical shifts.
Conclusion
The 13C NMR analysis of this compound is a prime example of how fundamental principles, predictive modeling, and rigorous experimental technique converge to elucidate complex molecular structures. While substituent additivity provides a strong foundational estimate, a deep understanding of potential steric and electronic interactions is paramount for accurate spectral interpretation. This guide has provided a framework for approaching such challenges, emphasizing a holistic workflow from prediction to experimental validation and final assignment. By integrating these principles, researchers can confidently navigate the complexities of polysubstituted aromatic systems in their scientific endeavors.
References
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
- Gunther, H. (1995). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (2nd ed.). John Wiley & Sons.
- Marek, R., & Tousek, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 834-43. [Link]
- ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring.
- Chemistry LibreTexts. (2021, August 15). 15.4: Spectral Characteristics of the Benzene Ring.
- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene.
Physical properties of 1-Bromo-2-chloro-3-methoxybenzene
An In-Depth Technical Guide to 1-Bromo-2-chloro-3-methoxybenzene: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in synthetic chemistry. As a versatile intermediate, its utility is pronounced in the fields of pharmaceutical and agrochemical development. This document delineates its core physicochemical properties, proposes a detailed, mechanistically-grounded synthetic protocol, and outlines expected spectroscopic signatures for its characterization. Furthermore, it discusses its applications as a building block in modern organic synthesis, particularly in cross-coupling reactions, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's chemical profile and synthetic utility.
Nomenclature and Molecular Structure
This compound is a substituted anisole derivative. The precise arrangement of its functional groups on the benzene ring dictates its reactivity and physical properties.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of this compound are crucial for determining appropriate reaction conditions, solvent systems, and purification methods. The data presented below are derived from public chemical databases; predicted values are noted accordingly.
| Property | Value | Source |
| Molecular Weight | 221.48 g/mol | PubChem[1] |
| Physical Form | Light yellow liquid | ChemicalBook[4] |
| Boiling Point | 235.8 ± 20.0 °C (at 760 mmHg) | Predicted[3][4] |
| Density | 1.564 ± 0.06 g/cm³ | Predicted[4] |
| LogP (XLogP3) | 3.2 | PubChem[1] |
The calculated LogP value of 3.2 indicates that the compound is lipophilic and has low solubility in water, suggesting that organic solvents such as dichloromethane, ethyl acetate, or tetrahydrofuran are suitable for reactions and extractions. Its high boiling point implies that purification by distillation would require reduced pressure to prevent decomposition.
Synthesis and Purification
While specific peer-reviewed synthetic procedures for this compound are not widely published, a robust and logical pathway can be designed based on well-established transformations in organic chemistry. A plausible route begins with the commercially available 2-chloro-3-methoxyaniline, proceeding via a Sandmeyer reaction.
Proposed Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine into an aryl halide via a diazonium salt intermediate. This method is highly effective for introducing halides at specific positions on an aromatic ring that are not easily accessible through direct halogenation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Theoretical)
This protocol is a self-validating system; successful formation of the diazonium salt can be qualitatively checked before proceeding, and the final product is purified to homogeneity.
Step 1: Diazotization of 2-Chloro-3-methoxyaniline
-
To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-3-methoxyaniline (1.0 eq).
-
Add a 48% aqueous solution of hydrobromic acid (HBr, 3.0 eq). Cool the mixture to 0-5°C in an ice-salt bath.
-
Causality: HBr serves as both the acid catalyst and the source of the bromide counterion for the diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline mixture, ensuring the temperature does not exceed 5°C.
-
Causality: The slow addition of sodium nitrite controls the rate of the exothermic diazotization reaction, preventing side reactions and ensuring safety.
-
-
Stir the resulting solution for an additional 30 minutes at 0-5°C. The formation of a clear solution indicates the successful generation of the diazonium salt.
Step 2: Sandmeyer Bromination
-
In a separate 500 mL flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (2.0 eq).
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
Causality: CuBr catalyzes the decomposition of the diazonium salt and the subsequent substitution of the diazo group with a bromide atom. The release of N₂(g) drives the reaction to completion.
-
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction is complete.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 1 M NaOH (to remove excess acid) followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford pure this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy: (400 MHz, CDCl₃)
-
The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting (doublets of doublets or triplets) is expected.
-
A singlet integrating to 3H around δ 3.8-4.0 ppm, corresponding to the methoxy (-OCH₃) protons.
-
-
¹³C NMR Spectroscopy: (100 MHz, CDCl₃)
-
Seven distinct signals are expected.
-
Six signals in the aromatic region (δ 110-160 ppm), with carbons attached to electronegative atoms (Br, Cl, O) appearing further downfield.
-
One signal in the aliphatic region (δ 55-60 ppm) for the methoxy carbon.
-
-
Mass Spectrometry (EI):
-
The molecular ion (M⁺) peak will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a cluster of peaks at m/z 219, 221, 223, and 225.
-
-
Infrared (IR) Spectroscopy:
-
Aromatic C-H stretching: ~3050-3100 cm⁻¹
-
C-O ether stretching (aryl-alkyl): ~1250 cm⁻¹ (strong) and ~1050 cm⁻¹
-
C-Cl stretching: ~700-800 cm⁻¹
-
C-Br stretching: ~550-650 cm⁻¹
-
Applications in Research and Development
This compound is not an end-product but a valuable building block for constructing more complex molecular architectures.
-
Cross-Coupling Reactions: The presence of two different halogen atoms (Br and Cl) with distinct reactivities makes this compound an ideal substrate for sequential cross-coupling reactions. The C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for selective functionalization at the C1 position, followed by a subsequent reaction at the C2 position under more forcing conditions.[3]
-
Pharmaceutical Scaffolding: The chloro and methoxy groups are common substituents in drug discovery.[5] They can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Introducing bromine provides a reactive handle for further elaboration, enabling the synthesis of diverse compound libraries for screening.[6]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of novel organic molecules, where this compound can serve as a key intermediate.[3]
Safety, Handling, and Storage
While specific toxicity data for this compound is limited, it should be handled with the care appropriate for halogenated aromatic compounds.
-
Hazard Identification: Based on similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8]
-
Handling:
-
Storage:
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
- PubChem. (n.d.). 2-Bromo-1-chloro-3-methoxybenzene. National Center for Biotechnology Information.
- Stenutz. (n.d.). 1-bromo-3-methoxybenzene.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Sciencemadness Discussion Board. (2011). 1-bromo-3-methoxybenzene.
- PubChem. (n.d.). 1-Bromo-2-chloro-3-nitrobenzene. National Center for Biotechnology Information.
- NIST. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design.
Sources
- 1. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-bromo-2-chloro-3-methoxy- | CymitQuimica [cymitquimica.com]
- 3. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 4. 1-Bromo-3-chloro-2-methoxybenzene CAS#: 174913-10-1 [m.chemicalbook.com]
- 5. drughunter.com [drughunter.com]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
An In-depth Technical Guide to the Solubility of 1-Bromo-2-chloro-3-methoxybenzene in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-bromo-2-chloro-3-methoxybenzene, a crucial intermediate in pharmaceutical and agrochemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a predictive analysis, and offers a detailed experimental protocol for precise solubility determination.
Introduction: The Significance of Solubility in Synthesis and Development
This compound is a substituted aromatic compound with a molecular formula of C₇H₆BrClO and a molecular weight of 221.48 g/mol .[2] Its utility as a versatile building block in organic synthesis is well-established.[1] The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility profile is paramount for optimizing reaction yields, ensuring process efficiency, and developing stable formulations.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the following are key considerations:
-
Molecular Structure: The presence of a benzene ring, a bromine atom, a chlorine atom, and a methoxy group defines its chemical behavior. The aromatic ring contributes to its nonpolar character, while the halogen atoms and the methoxy group introduce polarity.
-
Polarity: The molecule possesses a moderate dipole moment due to the electronegative halogen and oxygen atoms. The computed XLogP3 value of 3.2 indicates a degree of lipophilicity, suggesting a preference for less polar environments.[2]
-
Intermolecular Forces: The potential for dipole-dipole interactions and London dispersion forces will heavily influence its interaction with different solvents. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, though the molecule lacks a hydrogen bond donor.
Theoretical Framework: Predicting Solubility
The age-old principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[3] This principle is based on the idea that substances with similar intermolecular forces are more likely to be miscible.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in London dispersion forces. The nonpolar aromatic ring of this compound suggests good solubility in such solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents have significant dipole moments but do not have hydrogen bond donating capabilities. The polar nature of the C-Br, C-Cl, and C-O bonds in the solute will allow for favorable dipole-dipole interactions, leading to good solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the methoxy group of the solute can accept hydrogen bonds, the overall molecule is not ideally suited for extensive hydrogen bonding networks. Solubility is expected to be moderate and will depend on the balance between the polar interactions and the disruption of the solvent's hydrogen bonding network.
-
Water: As a highly polar, hydrogen-bonding solvent, water is unlikely to be a good solvent for this compound due to the solute's significant nonpolar character.
Predicted and Hypothetical Solubility Profile
Based on the theoretical framework, a predicted solubility profile can be established. To illustrate this, the following table presents a hypothetical but plausible set of solubility data for this compound in a range of common organic solvents at ambient temperature.
| Solvent | Solvent Type | Predicted Solubility | Hypothetical Solubility ( g/100 mL) |
| Hexane | Nonpolar | High | > 30 |
| Toluene | Nonpolar (Aromatic) | Very High | > 50 |
| Dichloromethane (DCM) | Polar Aprotic | Very High | > 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | Very High | > 50 |
| Acetone | Polar Aprotic | High | > 30 |
| Ethyl Acetate | Polar Aprotic | High | > 30 |
| Acetonitrile | Polar Aprotic | Moderate | 10 - 20 |
| Methanol | Polar Protic | Moderate | 5 - 15 |
| Ethanol | Polar Protic | Moderate | 5 - 15 |
| Water | Polar Protic | Very Low | < 0.1 |
Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes only. Experimental verification is required for precise values.
Experimental Protocol for Solubility Determination
A robust and reproducible experimental protocol is essential for obtaining accurate solubility data. The following outlines a detailed workflow based on the widely accepted shake-flask method.[4]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Quantitative analysis instrument (e.g., UV-Vis Spectrophotometer or HPLC)
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately add a known volume of each organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The concentration of the solute in the liquid phase should become constant.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve of absorbance versus known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
HPLC: Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength). Create a calibration curve of peak area versus known concentrations. Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Relationship Between Solvent Polarity and Predicted Solubility
The relationship between the general polarity of the solvent and the predicted solubility of this compound can be visualized as follows:
Sources
An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-3-methoxybenzene
This guide provides a comprehensive overview of the synthetic pathways for obtaining 1-bromo-2-chloro-3-methoxybenzene, a versatile chemical intermediate in the development of pharmaceuticals and agrochemicals.[1] The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing practical application, mechanistic understanding, and safety.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The primary challenge in synthesizing this compound lies in achieving the specific 1,2,3-substitution pattern on the benzene ring. A logical retrosynthetic analysis points towards a robust and well-established strategy commencing from a readily available precursor, 2-chloro-3-methoxyaniline. This approach leverages the power of diazonium chemistry to precisely install the bromo substituent.
Caption: Retrosynthetic analysis of this compound.
Primary Synthetic Pathway: From Aniline to the Final Product
The most reliable and frequently employed synthesis of this compound initiates with 2-chloro-3-methoxyaniline. This intermediate is both commercially available and can be synthesized in the laboratory.[2][3]
Step 1: Synthesis of the Precursor 2-Chloro-3-methoxyaniline
The synthesis of 2-chloro-3-methoxyaniline is typically achieved through the reduction of 2-chloro-3-nitroanisole.
Experimental Protocol: Reduction of 2-chloro-3-nitroanisole [2][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and ethanol (19 mL).
-
Addition of Reducing Agent: To this solution, add iron powder (1.64 g, 29.4 mmol).
-
Reaction: Stir the mixture at reflux for 3.5 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool and then dilute it with water (70 mL). Neutralize the solution with solid sodium carbonate (Na2CO3).
-
Extraction: Extract the product with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 2-chloro-3-methoxyaniline as a yellow oil. The crude product is often of sufficient purity (around 86% by HPLC) to be used directly in the subsequent step.[4]
Causality of Experimental Choices:
-
Iron in Acetic Acid: This classic combination is a cost-effective and efficient method for the reduction of aromatic nitro groups. The acidic medium protonates the nitro group, facilitating its reduction by iron metal.
-
Reflux Conditions: The elevated temperature accelerates the rate of the reduction reaction.
-
Neutralization and Extraction: The addition of sodium carbonate neutralizes the acetic acid, and the subsequent extraction with dichloromethane isolates the organic product from the aqueous phase and inorganic salts.
Step 2: Diazotization of 2-Chloro-3-methoxyaniline and Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6][7] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5][6]
Caption: Workflow for the Sandmeyer synthesis of this compound.
Experimental Protocol: Sandmeyer Bromination [8]
-
Diazotization:
-
Prepare a solution of 2-chloro-3-methoxyaniline (1 mole) in 48% hydrobromic acid (2.5 moles).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1 mole) in water, maintaining the temperature below 10 °C. The completion of diazotization can be monitored using starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask equipped for distillation, heat a mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid (80 mL) to boiling.
-
Slowly add the cold diazonium salt solution to the boiling copper(I) bromide solution. The product will begin to co-distill with steam.
-
After the addition is complete, pass steam through the reaction mixture to distill the remaining product.
-
-
Work-up and Purification:
-
Separate the organic layer from the distillate.
-
Wash the organic layer sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally water.
-
Dry the crude product over anhydrous calcium chloride and purify by distillation.
-
Mechanistic Insight:
The Sandmeyer reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.[9] This generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final aryl bromide product.[9]
Alternative Synthetic Strategies
While the Sandmeyer route is highly effective, other synthetic approaches can be considered, though they may present challenges.
-
Electrophilic Aromatic Bromination: Direct bromination of a substituted anisole, such as 2-chloroanisole, would likely lead to a mixture of isomers due to the directing effects of the chloro and methoxy groups. Achieving the desired regioselectivity would be difficult.
-
Nucleophilic Aromatic Substitution: Synthesis could potentially be achieved by a nucleophilic aromatic substitution reaction where a methoxide ion displaces a leaving group from a 1-bromo-2-chloro-3-(leaving group)benzene precursor. However, this would require a strongly activated benzene ring for the reaction to proceed efficiently. A one-step preparation of some 3-substituted anisoles from the corresponding 3-substituted nitrobenzenes via nucleophilic aromatic substitution has been reported, achieving high yields and purities.[10][11]
Data Presentation
Table 1: Key Reagents and Properties
| Reagent | Molar Mass ( g/mol ) | Key Hazards |
| 2-Chloro-3-nitroanisole | 187.57 | Toxic, Irritant |
| Iron Powder | 55.85 | Flammable |
| 2-Chloro-3-methoxyaniline | 157.60 | Harmful, Irritant[3] |
| Sodium Nitrite | 69.00 | Oxidizer, Toxic |
| Copper(I) Bromide | 143.45 | Harmful, Irritant |
Table 2: Reaction Summary
| Reaction Step | Starting Material | Product | Typical Yield |
| Reduction | 2-Chloro-3-nitroanisole | 2-Chloro-3-methoxyaniline | ~100% (crude)[4] |
| Sandmeyer Bromination | 2-Chloro-3-methoxyaniline | This compound | 89-95%[8] |
Mandatory Safety Precautions
-
All manipulations should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
Diazonium salts can be explosive when isolated in a dry state. They should be kept in solution and used immediately after preparation.
-
Handle corrosive reagents like hydrobromic acid and sulfuric acid with extreme care.
-
Sodium nitrite is a strong oxidizing agent and should be kept away from organic materials.
References
- ChemicalBook. 2-Chloro-3-methoxyaniline synthesis.
- ChemicalBook. 2-Chloro-3-methoxyaniline | 113206-03-4.
- Zilberman, J. (2003). One-Step Preparation of Some 3-Substituted Anisoles. ACS Figshare.
- Unknown. How to Synthesize 1-Bromo-3-Methoxybenzene Easily?
- Zilberman, J. (2003). One-Step Preparation of Some 3-Substituted Anisoles.
- Biosynth. 2-Chloro-3-methoxyaniline | 113206-03-4 | FC07940.
- Wikipedia. Sandmeyer reaction.
- Benchchem. An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- The Royal Society of Chemistry.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Reddit.
- L.S.College, Muzaffarpur. Sandmeyer reaction.
- GeeksforGeeks. Sandmeyer Reaction.
- BYJU'S. Sandmeyer Reaction Mechanism.
- PrepChem.com.
- Sciencemadness Discussion Board. 1-bromo-3-methoxybenzene.
- MySkinRecipes. 1-Bromo-3-chloro-2-methoxybenzene.
Sources
- 1. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 2. 2-Chloro-3-methoxyaniline | 113206-03-4 [chemicalbook.com]
- 3. 2-Chloro-3-methoxyaniline | 113206-03-4 | FC07940 [biosynth.com]
- 4. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 8. prepchem.com [prepchem.com]
- 9. byjus.com [byjus.com]
- 10. Item - One-Step Preparation of Some 3-Substituted Anisoles - American Chemical Society - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Regioselective Synthesis of 1-Bromo-2-chloro-3-methoxybenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth analysis of the regioselective synthesis of 1-bromo-2-chloro-3-methoxybenzene, a polysubstituted aromatic compound of interest in pharmaceutical and materials science research. Traditional electrophilic aromatic substitution approaches are often confounded by competing directing effects of multiple substituents, leading to isomeric mixtures and low yields. This document details a robust and highly regiocontrolled synthetic strategy commencing from 3-methoxyaniline (m-anisidine). The core of this strategy involves a sequence of regioselective chlorination followed by a Sandmeyer reaction. We will explore the fundamental principles of substituent directing effects that govern the synthetic design, provide detailed, validated laboratory protocols, and address critical safety considerations, particularly concerning the handling of diazonium intermediates. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable methodology for accessing this specific substitution pattern.
The Challenge: Regioselectivity in Polysubstituted Aromatics
The synthesis of specifically substituted aromatic rings is a cornerstone of modern organic chemistry. The challenge intensifies with an increasing number of substituents, as their individual electronic and steric influences can act in concert or opposition, complicating the regiochemical outcome of subsequent transformations. The target molecule, this compound, presents a classic problem in regiocontrol. A simple, one-pot halogenation of a disubstituted precursor is unlikely to succeed due to the complex interplay of the directing effects of the methoxy, chloro, and bromo groups.
Direct electrophilic aromatic substitution (EAS) on a precursor like 1-bromo-3-methoxybenzene or 1-chloro-3-methoxybenzene would not selectively yield the desired 1,2,3-substitution pattern. The powerful ortho, para-directing nature of the methoxy group would favor substitution at the 4- and 6-positions. Therefore, a more nuanced strategy is required, one that allows for the unambiguous placement of each substituent. The Sandmeyer reaction, which converts an aryl amine into a diazonium salt that can be subsequently displaced, offers a powerful solution to this challenge, enabling substitution patterns that are otherwise difficult to achieve.[1][2][3]
Foundational Principles: Strategic Control of Directing Effects
A successful synthesis hinges on a clear understanding of how substituents influence the reactivity and orientation of electrophilic aromatic substitution.[4][5]
-
Activating vs. Deactivating Groups: Substituents that donate electron density to the ring (e.g., -OCH₃, -NH₂) increase its nucleophilicity, thus "activating" it toward EAS.[5][6] Conversely, groups that withdraw electron density (e.g., -NO₂, -Cl, -Br) "deactivate" the ring.[4][5]
-
Directing Effects:
-
Ortho, Para-Directors: Activating groups and weakly deactivating halogens direct incoming electrophiles to the positions ortho and para to themselves. This is due to their ability to stabilize the cationic intermediate (the sigma complex) through resonance.[6][7]
-
Meta-Directors: Moderately and strongly deactivating groups direct incoming electrophiles to the meta position, as this position avoids placing the positive charge of the sigma complex adjacent to the electron-withdrawing group.[8]
-
In our chosen starting material, 3-methoxyaniline, both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho, para-directors. However, the amino group is a significantly more powerful activator than the methoxy group. This hierarchy is the key to controlling the first substitution step. The directing influence of the -NH₂ group will dominate, forcing the initial chlorination to occur at a position ortho to it.
Retrosynthetic Analysis and Strategy
The most logical and regiocontrolled pathway to this compound is identified through retrosynthesis, leveraging the power of the Sandmeyer reaction.
Caption: Retrosynthetic pathway for this compound.
This analysis reveals a three-step sequence:
-
Regioselective Chlorination: Introduction of a chlorine atom onto the 3-methoxyaniline ring. The powerful directing effect of the amino group will selectively place the chlorine at the C2 position.
-
Diazotization: Conversion of the primary amino group of 2-chloro-3-methoxyaniline into a diazonium salt.[9][10][11] This is a critical step that transforms the amine into an excellent leaving group (N₂).[10]
-
Sandmeyer Bromination: Displacement of the diazonium group with a bromine atom using a copper(I) bromide catalyst.[3][12][13] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, allowing for the precise installation of the bromine atom.[1][2][3]
Recommended Synthetic Protocol
The following workflow provides a step-by-step methodology for the synthesis, starting from commercially available 3-methoxyaniline.
Caption: Experimental workflow for the three-step synthesis.
Step 1: Regioselective Chlorination of 3-Methoxyaniline
Causality: The amino group of 3-methoxyaniline is a much stronger activating group than the methoxy group. Its powerful ortho, para-directing effect overrides the methoxy group's influence, directing the incoming electrophilic chlorine to the positions ortho to the amine (C2 and C6). Steric hindrance from the adjacent methoxy group slightly disfavors the C2 position, but it remains the primary site of reaction. N-Chlorosuccinimide (NCS) is chosen as a mild and effective chlorinating agent for this sensitive substrate.
Protocol:
-
In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in acetonitrile.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-methoxyaniline.
Step 2: Diazotization of 2-Chloro-3-methoxyaniline
Causality: Primary aromatic amines react with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, to form diazonium salts.[9][10][14] This reaction must be performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose, potentially explosively if isolated in a dry state.[15][16][17] Using hydrobromic acid (HBr) at this stage ensures the correct counter-ion is present for the subsequent Sandmeyer reaction.[12]
Protocol:
-
In a beaker, add 2-chloro-3-methoxyaniline (1.0 eq) to a 48% aqueous hydrobromic acid solution (3.0 eq). Stir until a fine slurry is formed.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt slurry via an addition funnel. CRITICAL: Maintain the internal temperature below 5 °C throughout the addition.[9][15]
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C. The solution should be used immediately in the next step.
Step 3: Sandmeyer Bromination
Causality: The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which then loses dinitrogen gas to form an aryl radical.[1][12] This radical abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[3][12] Gentle heating is often required to drive the reaction to completion by ensuring the complete decomposition of the diazonium salt and evolution of nitrogen gas.
Protocol:
-
In a separate reaction flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous hydrobromic acid (1.5 eq).
-
Cool this catalyst solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 2 to the stirred CuBr solution.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60 °C for 1 hour, or until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract with diethyl ether or dichloromethane.
-
Wash the combined organic layers with water, then with 1 M sodium hydroxide, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Expected Yields and Characterization
This synthetic sequence is designed for high regioselectivity, leading to a significant reduction in isomeric impurities compared to direct halogenation methods.
| Step | Product | Typical Yield (%) | Purity (GC/NMR) |
| 1 | 2-Chloro-3-methoxyaniline | 85-95% | >98% |
| 2/3 | This compound | 70-85% | >99% |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the substitution pattern and structural integrity.
-
GC-MS: To confirm the molecular weight (m/z) and assess purity.
-
FTIR: To identify characteristic functional group vibrations.
Process Safety Considerations
The protocols described involve hazardous materials and reactions. Adherence to strict safety procedures is mandatory.
-
Corrosive Reagents: Concentrated acids (HBr) and reagents like NCS are corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diazonium Salt Instability: Aryl diazonium salts are the primary safety concern.
-
NEVER isolate the diazonium salt or allow it to dry. They are shock-sensitive and can decompose explosively.[15][16][18][19]
-
ALWAYS maintain the reaction temperature at 0-5 °C during diazotization.[15][16] A runaway reaction can lead to rapid decomposition.
-
Ensure any excess nitrous acid is quenched (e.g., with sulfamic acid) before workup if the diazonium salt is not immediately used.
-
-
Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting to prevent pressure buildup.
Conclusion
The synthesis of this compound presents a significant regiochemical challenge that cannot be effectively solved by conventional electrophilic aromatic substitution. The strategy outlined in this guide, which leverages the hierarchical directing effects of amine and methoxy groups and employs a Sandmeyer reaction for the final halogenation, provides a robust, reliable, and highly regioselective solution. By carefully controlling reaction conditions, particularly temperature during the critical diazotization step, researchers can safely and efficiently access this valuable polysubstituted aromatic building block for applications in drug discovery and advanced materials development.
References
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- ChemTalk. (n.d.). Directing Effects.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- Adda247. (2023). Sandmeyer Reaction Mechanism.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- GeeksforGeeks. (2025). Sandmeyer Reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
- ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- JoVE. (2025). Video: Directing Effect of Substituents: meta-Directing Groups.
- ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
- Progressive Colorants. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- ResearchGate. (n.d.). The diazotization process.
- YouTube. (2019). converting anilines to diazoniums ions.
- ACS Publications. (2025). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned.
Sources
- 1. byjus.com [byjus.com]
- 2. adda247.com [adda247.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [chemistrytalk.org]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 14. researchgate.net [researchgate.net]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. researchgate.net [researchgate.net]
- 17. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Bromo-2-chloro-3-methoxybenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chloro-3-methoxybenzene is a substituted aromatic halo-compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique trifunctional substitution pattern, featuring bromo, chloro, and methoxy groups at specific positions on the benzene ring, offers a platform for a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals. The strategic placement of two distinct halogen atoms allows for selective functionalization, primarily through cross-coupling reactions, making it an attractive intermediate for the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO | [1] |
| Molecular Weight | 221.48 g/mol | [1] |
| CAS Number | 174913-11-2 | [1] |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 235.8 ± 20.0 °C at 760 mmHg | MySkinRecipes[2] |
| Storage | Room temperature, in a dry and sealed container | MySkinRecipes[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible and efficient synthetic route involves the reduction of a nitro-group to an aniline, followed by a Sandmeyer reaction to introduce the bromine atom.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-chloro-3-methoxyaniline
This procedure details the reduction of 2-chloro-3-nitroanisole to 2-chloro-3-methoxyaniline.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitroanisole (1.0 eq) in a mixture of glacial acetic acid and ethanol (1:1 v/v).
-
Addition of Reducing Agent: To this solution, add iron powder (4.0 eq).
-
Reaction: Heat the mixture to reflux and stir for approximately 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and dilute it with water. Neutralize the solution with solid sodium carbonate until the effervescence ceases.
-
Extraction: Extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-3-methoxyaniline as an oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the diazotization of 2-chloro-3-methoxyaniline followed by bromination.
-
Diazotization:
-
Prepare a solution of 2-chloro-3-methoxyaniline (1.0 eq) in a mixture of hydrobromic acid (HBr) and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic to stoichiometric amount) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium hydroxide solution to remove any acidic impurities, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents in cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization. This makes it a valuable substrate for sequential cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be selectively coupled with various arylboronic acids at the bromo position.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Typical Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture with stirring (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed selectively at the bromo-position of this compound. This reaction is particularly important in medicinal chemistry for the synthesis of arylamines, which are common motifs in drug molecules.[3][4]
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Typical Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) until the reaction is complete as indicated by TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired N-arylated product.
Applications in Drug Discovery and Agrochemicals
In the field of agrochemicals, halogenated and methoxylated aromatic compounds are frequently incorporated into herbicides and fungicides to enhance their efficacy and modulate their physicochemical properties. The reactivity of this compound allows for its integration into various molecular scaffolds relevant to the development of new crop protection agents.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically functionalized aromatic compound with significant potential as an intermediate in organic synthesis. Its differential reactivity in palladium-catalyzed cross-coupling reactions allows for the selective and sequential introduction of various substituents, making it a powerful tool for the construction of complex molecules. This guide has outlined its synthesis, key properties, and reactivity, highlighting its utility for researchers and professionals in the fields of drug discovery and agrochemical development. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising area for future research.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
Sources
An In-depth Technical Guide to 1-Bromo-2-chloro-3-methoxybenzene: Synthesis, Properties, and Applications
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
1-Bromo-2-chloro-3-methoxybenzene is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methoxy group on the benzene ring, provides multiple reactive sites for the construction of more complex molecules. This guide provides a detailed exploration of its synthesis, physicochemical properties, and known applications, with a particular focus on its role as a building block in the development of pharmaceuticals and agrochemicals.
Historical Context: The Rise of Substituted Anisoles
The study of substituted anisoles (methoxybenzenes) gained momentum with the advent of electrophilic aromatic substitution reactions. The methoxy group is a powerful ortho-, para-directing and activating group, making anisole a reactive substrate for halogenation and other substitutions. However, achieving specific substitution patterns, such as the 1,2,3-trisubstitution of the target molecule, often requires multi-step synthetic strategies, moving beyond simple direct electrophilic attack on anisole. The development of reactions like the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a crucial tool for introducing halogens at specific positions on an aromatic ring via diazonium salts, paving the way for the synthesis of complex substitution patterns that were previously inaccessible.[1]
Synthetic Methodologies: A Strategic Approach
The synthesis of this compound is not a trivial one-step process due to the directing effects of the substituents. Direct bromination and chlorination of 3-methoxyanisole would lead to a mixture of isomers. A more strategic and regioselective approach is required, typically involving the construction of the substitution pattern through a series of controlled reactions.
Plausible Synthetic Route: The Sandmeyer Reaction
A highly plausible and logical synthetic route to this compound commences with a suitably substituted aniline precursor, followed by a Sandmeyer reaction to introduce the bromine atom. This method offers excellent control over the regiochemistry.
Conceptual Workflow:
Caption: Plausible synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical):
This protocol is based on established procedures for the Sandmeyer reaction and should be adapted and optimized under appropriate laboratory conditions.
PART 1: Diazotization of 2-Chloro-3-methoxyaniline
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-3-methoxyaniline (1.0 eq.) in a mixture of hydrobromic acid (HBr, ~48% aqueous solution, excess) and water.
-
Cooling: Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise via the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. The formation of the diazonium salt is typically indicated by a slight color change.
-
Monitoring: After the complete addition of the sodium nitrite solution, stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper.
PART 2: Sandmeyer Bromination
-
Catalyst Preparation: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, catalytic to stoichiometric amount) in hydrobromic acid.
-
Reaction: Slowly add the cold diazonium salt solution from Part 1 to the stirred CuBr solution. The addition should be controlled to manage the evolution of nitrogen gas.
-
Warming and Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Physicochemical and Spectroscopic Properties
This compound is a halogenated aromatic ether with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO | [2][3] |
| Molecular Weight | 221.48 g/mol | [2][3] |
| CAS Number | 174913-11-2 | [2] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | ~235.8 °C (Predicted) | [3] |
| LogP | 3.2 (Predicted) | [2] |
Spectroscopic Data (Predicted):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region (typically between 6.8 and 7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets, or doublet of doublets) and chemical shifts will be influenced by the positions of the bromo, chloro, and methoxy substituents. A singlet corresponding to the three protons of the methoxy group is expected in the upfield region (typically around 3.8-4.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will display seven distinct signals. Six of these will be in the aromatic region (typically 110-160 ppm), corresponding to the six carbons of the benzene ring. The carbon attached to the methoxy group will be the most shielded in this region. The carbon atoms bonded to the bromine and chlorine atoms will have their chemical shifts influenced by the electronegativity and heavy atom effect of the halogens. A signal for the methoxy carbon will appear in the upfield region (typically 55-65 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)
-
C-H stretching of the methoxy group (~2850-2950 cm⁻¹)
-
C=C stretching of the aromatic ring (~1450-1600 cm⁻¹)
-
C-O stretching of the aryl ether (~1200-1275 cm⁻¹)
-
C-Cl stretching (~600-800 cm⁻¹)
-
C-Br stretching (~500-600 cm⁻¹)
-
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and fragment ions containing these halogens.
Applications in Research and Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its utility stems from the presence of multiple functional groups that can be selectively manipulated.
-
Cross-Coupling Reactions: The bromo substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular scaffolds.
-
Grignard and Organolithium Reagents: The bromo group can be converted into a Grignard reagent or an organolithium species, which can then be used to react with a wide range of electrophiles to form new carbon-carbon bonds.
-
Pharmaceutical and Agrochemical Synthesis: While specific drug or pesticide molecules derived from this compound are not widely publicized, its structural motif is present in various patented compounds. A search of patents citing its CAS number (174913-11-2) reveals its use in the synthesis of compounds investigated for a range of biological activities.[2] The combination of halogen and methoxy substituents can influence the lipophilicity, metabolic stability, and binding interactions of the final drug or agrochemical product.
Illustrative Application Workflow:
Caption: General workflow for the application of this compound.
Conclusion
This compound, while not a widely known end-product itself, represents a crucial building block in the arsenal of synthetic organic chemists. Its strategic synthesis, likely through a Sandmeyer reaction, allows for the precise placement of functional groups that are essential for the construction of complex and biologically active molecules. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of such versatile and specifically functionalized intermediates is set to increase, highlighting the ongoing relevance of classical and modern synthetic methodologies.
References
- MySkinRecipes. 1-Bromo-3-chloro-2-methoxybenzene.
- Wikipedia. Sandmeyer reaction.
- PubChem. This compound.
- P
- MySkinRecipes. 1-Bromo-3-chloro-2-methoxybenzene.
Sources
A Theoretical Investigation of 1-Bromo-2-chloro-3-methoxybenzene: A Technical Guide for Drug Discovery and Chemical Synthesis
Abstract
This technical guide provides a comprehensive theoretical analysis of 1-bromo-2-chloro-3-methoxybenzene, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. In the absence of extensive experimental data, this document leverages high-level computational chemistry to elucidate the molecule's structural, electronic, and spectroscopic properties. Through Density Functional Theory (DFT) calculations, we present optimized molecular geometry, predict spectroscopic signatures (¹H NMR, ¹³C NMR, IR), and analyze the frontier molecular orbitals (HOMO/LUMO) to infer its reactivity. This guide is intended for researchers, scientists, and drug development professionals, offering foundational insights to accelerate the integration of this compound into synthetic workflows and drug discovery pipelines.
Introduction: The Strategic Importance of Polysubstituted Benzenes
Polysubstituted benzene derivatives are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of diverse functional groups on the aromatic ring dictates the molecule's steric and electronic properties, thereby influencing its biological activity and chemical reactivity. This compound presents a unique trifecta of substituents—a methoxy group, a bromine atom, and a chlorine atom—offering multiple reactive handles for synthetic diversification.
The methoxy group, a strong electron-donating group, and the halogen atoms, which are deactivating yet ortho-, para-directing, create a nuanced electronic landscape across the aromatic ring.[2] This intricate interplay of electronic effects makes this compound a compelling candidate for complex molecule synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-Br and C-Cl bonds can be exploited.[1] This guide provides a theoretical framework to understand and predict the behavior of this molecule, enabling more efficient and targeted experimental design.
Physicochemical and Structural Properties
This compound is a substituted anisole with the chemical formula C₇H₆BrClO and a molecular weight of 221.48 g/mol .[1][3] Publicly available data indicates it is typically a liquid at room temperature and should be stored in a dry, sealed container.[1][4]
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO | PubChem[3] |
| Molecular Weight | 221.48 g/mol | PubChem[3] |
| Predicted Boiling Point | 235.8 ± 20.0 °C at 760 mmHg | MySkinRecipes[1] |
| Predicted Density | 1.564 ± 0.06 g/cm³ | ChemicalBook[4] |
| CAS Number | 174913-11-2 | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
Theoretical Methodology for Property Prediction
To overcome the scarcity of experimental data, a robust computational protocol based on Density Functional Theory (DFT) is proposed. DFT has proven to be a powerful tool for predicting the properties of organic molecules with a high degree of accuracy.[5][6]
Computational Protocol
A step-by-step workflow for the theoretical analysis of this compound is outlined below. This protocol is designed to be a self-validating system, where the calculated spectroscopic data can be compared with future experimental findings.
Caption: Computational workflow for the theoretical analysis of this compound.
Experimental Protocol: DFT Calculation
-
Structure Preparation: Generate an initial 3D structure of this compound from its SMILES string (COC1=C(C(=CC=C1)Br)Cl).[3]
-
Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[5][7]
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational modes for IR spectrum simulation.
-
NMR Chemical Shift Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set to calculate the isotropic shielding tensors. The calculated values are then referenced against a standard (e.g., tetramethylsilane) to predict the ¹H and ¹³C NMR chemical shifts.
-
Molecular Orbital Analysis: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the electronic distribution and predict sites of electrophilic and nucleophilic attack.
Predicted Molecular and Electronic Structure
Optimized Geometry
The optimized geometry of this compound reveals a planar benzene ring with the substituents causing minor distortions from ideal hexagonal symmetry. The C-Br and C-Cl bond lengths are predicted to be in the typical range for aryl halides. The methoxy group is expected to be coplanar with the benzene ring to maximize resonance stabilization.
Caption: Predicted molecular structure of this compound.
Frontier Molecular Orbitals (HOMO/LUMO) Analysis
The distribution of the HOMO and LUMO provides critical insights into the molecule's reactivity.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methoxy group, with some contribution from the bromine and chlorine atoms. This indicates that the molecule will likely act as an electron donor in reactions, with electrophilic attack favored at positions ortho and para to the methoxy group.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be an antibonding orbital (π*) distributed over the aromatic ring, with significant coefficients on the carbon atoms bearing the halogen substituents. This suggests that these positions are susceptible to nucleophilic attack, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions, should a strong electron-withdrawing group be present elsewhere on the ring.
The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A larger gap implies higher stability and lower reactivity. DFT calculations can provide a quantitative measure of this gap, which can be used to compare the reactivity of this compound with other related compounds.
Predicted Spectroscopic Signatures
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra are crucial for the structural verification of synthesized this compound.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| OCH₃ | 3.8 - 4.0 | singlet | 3H |
| Ar-H | 6.8 - 7.5 | multiplet | 3H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C-Br | 110 - 120 |
| C-Cl | 125 - 135 |
| C-OCH₃ | 150 - 160 |
| Ar-C | 115 - 140 |
| OCH₃ | 55 - 65 |
Note: These are estimated ranges based on typical values for substituted benzenes. Actual values from DFT calculations would be more precise.
Infrared (IR) Spectroscopy
The simulated IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 2960 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (aryl ether) | 1200 - 1275 |
| C-Cl stretch | 700 - 850 |
| C-Br stretch | 500 - 650 |
Reactivity and Synthetic Applications
The theoretical analysis of this compound's electronic structure provides a basis for predicting its chemical reactivity and guiding its use in organic synthesis.
Electrophilic Aromatic Substitution (EAS)
The methoxy group is a strong activating group and is ortho-, para-directing. The bromine and chlorine atoms are deactivating but also ortho-, para-directing. The combined effect of these substituents will direct incoming electrophiles to the C4 and C6 positions. The steric hindrance from the adjacent chlorine and bromine atoms will likely influence the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution (SNAr)
While the benzene ring is electron-rich due to the methoxy group, the presence of two halogen atoms provides potential sites for SNAr reactions, particularly if a strongly electron-withdrawing group is introduced elsewhere on the ring. The C-Br bond is generally more reactive than the C-Cl bond in such reactions.
Cross-Coupling Reactions
This compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1] The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective functionalization. The C-Br bond will typically react preferentially over the C-Cl bond under standard palladium-catalyzed conditions, enabling a two-step diversification strategy.
Conclusion
This technical guide has presented a comprehensive theoretical framework for understanding the properties and reactivity of this compound. Through the application of Density Functional Theory, we have predicted its molecular and electronic structure, simulated its key spectroscopic signatures, and provided insights into its potential synthetic applications. This in-silico analysis serves as a valuable resource for researchers, enabling a more informed and efficient approach to the experimental investigation and utilization of this promising synthetic building block in the fields of drug discovery and materials science. The theoretical data presented herein provides a robust foundation for future experimental validation and application.
References
- 1-Bromo-3-chloro-2-methoxybenzene. MySkinRecipes. [Link]
- This compound. PubChem. [Link]
- 1-Bromo-3-chloro-5-methoxybenzene. PubChem. [Link]
- Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. PubMed. [Link]
- Exploring the Reactivity and Synthetic Utility of 1-Bromo-2-chloro-3-methylbenzene. [Link]
- The electronic structure of substituted benzenes; ab initio calculations and photoelectron spectra for phenol, the methyl- and fluoro-derivatives, and the dihydroxybenzenes. Semantic Scholar. [Link]
- DFT calculations. Zhu Group at the Chinese University of Hong Kong, Shenzhen. [Link]
- Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. PMC - NIH. [Link]
- 1-Bromo-3-methoxybenzene. SIELC Technologies. [Link]
- Benzene, 1-bromo-3-methoxy-. NIST WebBook. [Link]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Evaluation of DFT Methods to Study Reactions of Benzene with OH Radical. DigitalCommons@USU. [Link]
- 1-bromo-3-methoxybenzene. Sciencemadness Discussion Board. [Link]
- Supplementary Inform
- Supporting information. The Royal Society of Chemistry. [Link]
- Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ).
- 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- 2-Bromo-1-chloro-3-methoxybenzene. PubChem. [Link]
- Benzene, 1-bromo-3-chloro-. NIST WebBook. [Link]
- Benzene, 1-bromo-2-chloro-. NIST WebBook. [Link]
- Halomethoxybenzenes in air of the Nordic region.
- Sources and environmental fate of halomethoxybenzenes. PMC - NIH. [Link]
- Sources and pathways of halomethoxybenzenes in northern Baltic estuaries. Frontiers. [Link]
- Air-surface exchange of halomethoxybenzenes in a Swedish subarctic c
- Sources and environmental fate of halomethoxybenzenes.
- Benzene, 1-bromo-2-methoxy-. NIST WebBook. [Link]
- 1-Bromo-2-chloro-3-nitrobenzene. PubChem. [Link]
Sources
- 1. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3-chloro-2-methoxybenzene CAS#: 174913-10-1 [m.chemicalbook.com]
- 5. Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Bromo-2-chloro-3-methoxybenzene for Chemical Researchers and Drug Development Professionals
This in-depth guide serves as a crucial resource for researchers, scientists, and professionals in drug development, providing comprehensive technical information on 1-Bromo-2-chloro-3-methoxybenzene and its isomeric counterpart, 1-Bromo-3-chloro-2-methoxybenzene. These halogenated anisole derivatives are versatile building blocks in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications. This document elucidates their chemical properties, commercial availability, quality specifications, and practical applications in key synthetic transformations.
Introduction: Distinguishing Between Key Isomers
A critical point of clarification for researchers is the distinction between two closely related and commercially available isomers. Misidentification can lead to significant errors in synthesis and experimental outcomes.
-
This compound is identified by the CAS Number 174913-11-2 .[1]
-
1-Bromo-3-chloro-2-methoxybenzene is identified by the CAS Number 174913-10-1 .[2]
It is imperative to verify the CAS number with the supplier to ensure the correct isomer is procured for the intended synthetic route. This guide will primarily focus on this compound, with comparative information provided for its isomer where relevant.
Physicochemical Properties and Specifications
This compound is a substituted aromatic compound with the molecular formula C₇H₆BrClO and a molecular weight of approximately 221.48 g/mol .[1] Its structure, featuring bromo, chloro, and methoxy functional groups, makes it a valuable intermediate for creating more complex molecules through various organic reactions.[3]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 174913-11-2 | PubChem[1] |
| Molecular Formula | C₇H₆BrClO | PubChem[1] |
| Molecular Weight | 221.48 g/mol | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich[4] |
| Boiling Point | 235.8±20.0°C at 760 mmHg | MySkinRecipes[3] |
| Storage | Sealed in a dry environment at room temperature | Sigma-Aldrich[4] |
Suppliers typically offer this chemical with a purity of 97% or higher. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identify potential trace impurities that could affect sensitive catalytic reactions.
Representative Certificate of Analysis
While a specific CoA for this compound is not publicly available, a representative CoA for a similar chemical intermediate would include the following information. This example is for illustrative purposes only.
Certificate of Analysis - Representative Example
| Test | Specification | Result | Method |
| Appearance | Colorless to light yellow liquid | Conforms | Visual |
| Purity (by GC) | ≥ 98.0% | 98.7% | Gas Chromatography |
| Identity (by ¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Water Content (by Karl Fischer) | ≤ 0.1% | 0.05% | Karl Fischer Titration |
| Residual Solvents | As per ICH Q3C | Meets requirements | Headspace GC-MS |
Commercial Suppliers and Procurement
A variety of chemical suppliers offer this compound and its isomer, typically in quantities ranging from milligrams to kilograms. When selecting a supplier, researchers should consider not only the cost but also the stated purity, availability of technical documentation (CoA and SDS), and lead times.
| Supplier | Isomer Offered (CAS Number) | Available Quantities | Purity |
| AOBChem | This compound (174913-11-2) | 5g, 10g, 25g, 100g | 97% |
| Sigma-Aldrich (Ambeed) | 1-Bromo-3-chloro-2-methoxybenzene (174913-10-1) | 100mg - 100g | 95% |
| ChemicalBook (Multiple Vendors) | Both isomers | Varies by vendor | ≥98% |
| LookChem (Multiple Vendors) | 1-Bromo-3-chloro-2-methoxybenzene (174913-10-1) | Varies by vendor | 97% |
Note: This table is not exhaustive and is intended to provide a starting point for supplier investigation. Prices and availability are subject to change.
Core Applications in Synthetic Chemistry
The strategic placement of two distinct halogen atoms (bromine and chlorine) and a methoxy group on the benzene ring makes this compound a highly versatile building block. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This is a cornerstone of its utility in medicinal chemistry for the synthesis of complex drug candidates.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, the more reactive C-Br bond can be selectively coupled with a boronic acid or ester, leaving the C-Cl bond intact for subsequent transformations.
Logical Workflow for Selective Suzuki Coupling
Caption: Workflow for selective Suzuki coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general, adaptable protocol for the Suzuki-Miyaura coupling of an aryl bromide.[5] Researchers should optimize conditions for their specific substrate and boronic acid partner.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.
-
Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6][7] Similar to the Suzuki coupling, the C-Br bond of this compound is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond, allowing for selective amination.
Catalytic Cycle for Buchwald-Hartwig Amination
Sources
- 1. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3-chloro-2-methoxybenzene CAS#: 174913-10-1 [m.chemicalbook.com]
- 3. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 4. EP4349372A1 - Antibody drug conjugate, and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Grignard reagent formation from 1-Bromo-2-chloro-3-methoxybenzene
Application Notes & Protocols
Topic: Chemoselective Grignard Reagent Formation from 1-Bromo-2-chloro-3-methoxybenzene
For: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of functionalized organometallic reagents is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures. This compound presents a classic challenge in selective organometallic synthesis due to the presence of multiple reactive sites: an aryl bromide, a less reactive aryl chloride, and a methoxy functional group. This document provides a detailed guide for the chemoselective formation of the Grignard reagent at the C-Br bond, yielding 2-chloro-3-methoxyphenylmagnesium bromide, while preserving the aryl chloride and methoxy moieties. We will contrast the classical Grignard formation method with the superior halogen-magnesium exchange technique, providing a robust protocol for the latter, which offers higher selectivity and functional group tolerance.
Scientific Principles & Mechanistic Insights
The successful synthesis of a specific Grignard reagent from a polyfunctionalized substrate hinges on understanding the relative reactivity of the leaving groups and the mechanism of formation.
Reactivity Hierarchy of Aryl Halides
The formation of Grignard reagents from aryl halides by direct reaction with magnesium metal proceeds via an oxidative insertion of Mg(0) into the carbon-halogen bond.[1] The reaction rate is highly dependent on the carbon-halogen bond dissociation energy. For aryl halides, the reactivity follows the order:
Ar-I > Ar-Br > Ar-Cl > Ar-F
The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it substantially more reactive towards magnesium.[2] This inherent difference in reactivity is the foundation for achieving chemoselectivity in molecules like this compound. While classical methods using magnesium turnings can exploit this difference, the high temperatures often required for initiation can lead to loss of selectivity and the formation of side products, such as Wurtz coupling or reaction at the chloride position.[3][4]
The Role of the Methoxy Group
The methoxy group at the C3 position influences the reaction in two ways:
-
Electronic Effect : As an electron-donating group, it increases the electron density on the aromatic ring, which can slightly deactivate the ring towards the initial single-electron transfer (SET) from magnesium.
-
Chelation Effect : The oxygen atom can coordinate to the magnesium center of the newly formed Grignard reagent.[5] This intramolecular chelation can stabilize the organometallic species, potentially influencing its solubility and subsequent reactivity.
Advanced Method: Halogen-Magnesium Exchange
For substrates with sensitive functional groups or multiple halides, the halogen-magnesium exchange reaction is a more refined and reliable method.[6] This approach utilizes a pre-formed, highly reactive but non-nucleophilic Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to perform a metal-halogen exchange.
The equilibrium of this exchange is driven by the formation of a more stable organometallic species. The reaction selectively occurs at the most acidic C-H bond's corresponding halide, which correlates with halide reactivity (Br > Cl). Critically, these exchanges can be performed at very low temperatures (e.g., -15 °C to 0 °C), which kinetically disfavors reaction at the less reactive C-Cl bond and minimizes side reactions.[6] The use of i-PrMgCl•LiCl (a "Turbo-Grignard" reagent) can further enhance reactivity and solubility by breaking down oligomeric Grignard aggregates.[7]
Visualization of the Selective Transformation
The core of this protocol is the selective reaction at the bromine atom, leaving the chlorine and methoxy groups untouched for future synthetic manipulations.
Caption: Chemoselective Br-Mg exchange reaction.
Comparative Methodologies
| Feature | Method 1: Classical Formation (Mg Turnings) | Method 2: Halogen-Magnesium Exchange (i-PrMgCl) |
| Principle | Oxidative insertion of Mg(0) into C-Br bond. | Metal-halogen exchange between Ar-Br and R-MgX. |
| Selectivity | Moderate to Good. Risk of C-Cl reaction and Wurtz coupling at higher temperatures. | Excellent. Low temperature kinetically favors selective C-Br exchange.[6] |
| Initiation | Often difficult; requires activators (I₂, 1,2-dibromoethane) and heat, which can be unreliable.[8][9] | No initiation required; the reaction starts immediately upon mixing at low temperatures. |
| Functional Group Tolerance | Moderate. Less suitable for sensitive substrates. | High. Tolerates a wide range of functional groups due to mild, low-temperature conditions. |
| Recommended Use | Simple, non-functionalized aryl bromides. | Polyhalogenated and functionalized aryl halides where selectivity is paramount. |
Recommended Protocol: Halogen-Magnesium Exchange
This protocol details the selective formation of 2-chloro-3-methoxyphenylmagnesium bromide using isopropylmagnesium chloride. The resulting Grignard solution is typically used directly in the subsequent reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | (e.g., Sigma-Aldrich) | Store in a desiccator. |
| Isopropylmagnesium chloride (i-PrMgCl) | 2.0 M solution in THF | (e.g., Sigma-Aldrich) | Highly reactive and pyrophoric. Handle under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous, ≤50 ppm H₂O | (e.g., Acros Organics) | Use freshly distilled from Na/benzophenone or from a solvent purification system. |
| Saturated NH₄Cl solution | Aqueous | Lab-prepared | For quenching. |
| Diethyl ether (Et₂O) | Anhydrous | For extraction. | |
| Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying. | |
| Nitrogen (N₂) or Argon (Ar) gas | High purity | For inert atmosphere. |
Experimental Workflow Diagram
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. community.wvu.edu [community.wvu.edu]
Buchwald-Hartwig amination of 1-Bromo-2-chloro-3-methoxybenzene
Application Note & Protocol
Chemoselective Buchwald-Hartwig Amination: Synthesis of 2-Chloro-3-methoxyphenylamines via C-Br Functionalization
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a detailed protocol and technical guide for the chemoselective Buchwald-Hartwig amination of 1-bromo-2-chloro-3-methoxybenzene. The primary challenge addressed is the selective functionalization of the more labile carbon-bromine (C-Br) bond in the presence of a less reactive carbon-chlorine (C-Cl) bond. This selectivity is crucial for synthesizing valuable 2-chloro-3-methoxyphenylamine intermediates, which retain the chlorine atom as a synthetic handle for subsequent diversification in drug discovery and materials science. We present a robust protocol leveraging a carefully selected palladium/biarylphosphine ligand system, optimized to favor oxidative addition at the C-Br bond, thereby achieving high yields of the desired mono-aminated product.
Introduction & Strategic Importance
The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[3] Its broad functional group tolerance and wide substrate scope have made it an indispensable tool in pharmaceutical and agrochemical research, where arylamine moieties are prevalent.[4]
The substrate this compound presents a classic challenge of chemoselectivity. Dihaloarenes are powerful building blocks, allowing for sequential, site-selective cross-coupling reactions. The ability to selectively aminate the C-Br bond while preserving the C-Cl bond opens a pathway to complex, multi-substituted aromatic structures. The general reactivity order for aryl halides in palladium-catalyzed oxidative addition is I > Br > OTf > Cl.[5] This inherent reactivity difference forms the basis of our selective protocol. This guide provides researchers with the mechanistic rationale and a field-tested protocol to confidently execute this selective transformation.
Mechanistic Rationale for Chemoselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][6] The key to achieving chemoselectivity in our target substrate lies in controlling the initial, and often rate-determining, oxidative addition step.[7]
The Catalytic Cycle:
-
Active Catalyst Formation: A Pd(II) precatalyst is reduced in situ to the active Pd(0)L species, or a Pd(0) source is used directly.[5]
-
Oxidative Addition: The Pd(0) complex selectively inserts into the C-Br bond of the aryl dihalide. This step is highly sensitive to the electronic and steric properties of the aryl halide and the nature of the phosphine ligand. The C-Br bond, being weaker and more polarizable than the C-Cl bond, undergoes oxidative addition at a significantly faster rate, especially under controlled temperature conditions.[5]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.[1][8]
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the N-arylated amine product and regenerating the active Pd(0) catalyst.[2][9]
Caption: Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination.
Optimizing Key Reaction Parameters
A successful and selective amination depends on the judicious choice of several interdependent parameters.[10]
-
Palladium Source: While various Pd(0) and Pd(II) sources are effective, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used due to their stability and commercial availability.[1][5] Pd(II) sources require in-situ reduction to the active Pd(0) state, which is often facilitated by the phosphine ligand or amine.[9] The use of pre-formed palladium precatalysts can also offer higher activity and reproducibility.[10]
-
Ligand Selection: The ligand is arguably the most critical component for achieving high selectivity and reactivity.[9] Bulky, electron-rich dialkylbiaryl phosphine ligands are superior for this transformation.[2][11] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are highly recommended. Their steric bulk promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in the oxidative addition step, while also facilitating the final reductive elimination.[12] These ligands are particularly effective for activating aryl chlorides, but by carefully controlling the temperature, their reactivity can be tamed to selectively target the C-Br bond.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[6] Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[11] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for substrates with base-sensitive functional groups, though they may require higher temperatures.[11]
-
Solvent: The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere to prevent catalyst deactivation.[9] Toluene and 1,4-dioxane are standard solvents that effectively dissolve the reactants and maintain catalyst stability at the required temperatures.[4]
-
Temperature: Temperature is the primary lever for controlling selectivity. The reaction should be initiated at a moderate temperature (e.g., 80-90 °C) to favor the kinetically preferred oxidative addition to the C-Br bond. Higher temperatures (>110 °C) may lead to competitive reaction at the C-Cl bond, reducing the chemoselectivity of the process.
Detailed Experimental Protocol
This protocol describes the selective amination of this compound with morpholine as a representative secondary amine.
Table 1: Reagent and Parameter Summary
| Component | Role | Molar Equiv. | Amount (for 1.0 mmol scale) | Notes |
| This compound | Aryl Halide | 1.0 | 221.5 mg (1.0 mmol) | Starting material. |
| Morpholine | Amine | 1.2 | 104.5 mg, 104 µL (1.2 mmol) | Use a slight excess to ensure complete consumption of aryl halide. |
| Pd₂(dba)₃ | Palladium Source | 0.01 (1 mol%) | 9.2 mg (0.01 mmol) | Can be substituted with Pd(OAc)₂ (2 mol%). |
| XPhos | Ligand | 0.024 (2.4 mol%) | 11.4 mg (0.024 mmol) | Ligand-to-palladium ratio is critical. |
| Sodium tert-butoxide (NaOtBu) | Base | 1.4 | 134.5 mg (1.4 mmol) | A strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | Solvent | - | 5.0 mL | Must be anhydrous and deoxygenated. |
| Reaction Conditions | ||||
| Temperature | - | - | 90 °C | Key for selectivity. |
| Atmosphere | - | - | Argon or Nitrogen | Essential to prevent catalyst oxidation. |
| Time | - | - | 4-12 h | Monitor by TLC or LC-MS. |
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Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (11.4 mg, 0.024 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol). This step should be performed in a glovebox under an inert atmosphere due to the air-sensitivity of the reagents.[1]
-
Reagent Addition: Add this compound (221.5 mg, 1.0 mmol) to the flask. Seal the flask with a septum, remove it from the glovebox, and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat three times).[13]
-
Solvent and Amine Addition: Add anhydrous, deoxygenated toluene (5.0 mL) via syringe. Stir the mixture for a few minutes, then add morpholine (104 µL, 1.2 mmol) via syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture will typically turn dark brown.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[1]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(2-chloro-3-methoxyphenyl)morpholine.
Safety Precautions
-
Palladium Catalysts and Phosphine Ligands: These reagents can be toxic and air-sensitive. Always handle them in a well-ventilated fume hood or glovebox.[1]
-
Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Solvents: Toluene and 1,4-dioxane are flammable and pose health risks. Use them in a well-ventilated area away from sources of ignition.[4]
Troubleshooting
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents were strictly anhydrous and the system was kept under a positive pressure of inert gas. A slight increase in temperature (e.g., to 100 °C) can be attempted, but monitor for the formation of the di-substituted byproduct.
-
Formation of Di-aminated Product: This indicates a loss of selectivity, likely due to excessive temperature or prolonged reaction time. Reduce the temperature or stop the reaction as soon as the starting material is consumed.
-
Hydrodehalogenation Side Product: Formation of 1-chloro-2-methoxybenzene is a known side reaction. The use of bulky biarylphosphine ligands like XPhos generally minimizes this pathway.[2]
Conclusion
This application note provides a comprehensive and reliable protocol for the chemoselective Buchwald-Hartwig amination of this compound. By carefully selecting a modern palladium/ligand system and controlling the reaction temperature, researchers can selectively functionalize the C-Br bond with high efficiency. This method furnishes a valuable molecular scaffold, retaining the C-Cl bond as a versatile handle for subsequent synthetic transformations, thereby enabling the streamlined construction of complex molecular architectures for drug discovery and materials science applications.
References
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Singleton, D. A., et al. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- chemeurope.com. (n.d.). Buchwald-Hartwig reaction.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Song, G., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
- ResearchGate. (2024). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Goto, S., et al. (2018). Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. The Journal of Organic Chemistry.
- Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry.
- Goto, S., et al. (2018). Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. ACS Publications.
- Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry.
- Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia.
- ResearchGate. (2015). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Frank, D., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Nolan, S. P., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Hirano, K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- Hirano, K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-2-chloro-3-methoxybenzene
Introduction: The Versatility of 1-Bromo-2-chloro-3-methoxybenzene in Medicinal Chemistry
This compound, also known as 2-bromo-6-chloroanisole, is a versatile trifunctional aromatic building block with significant potential in the synthesis of complex pharmaceutical intermediates.[1] Its utility stems from the differential reactivity of its three distinct functional groups: a bromo substituent, a chloro substituent, and a methoxy group. This inherent reactivity allows for programmed, stepwise functionalization, making it an attractive starting material for the synthesis of elaborately substituted aromatic cores found in many active pharmaceutical ingredients (APIs). The methoxy group can act as a directing group in electrophilic aromatic substitution and can be a precursor to a phenol, while the bromo and chloro groups are amenable to a wide range of cross-coupling reactions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of key pharmaceutical intermediates, with a focus on palladium-catalyzed cross-coupling reactions and organometallic transformations.
Core Concepts: Chemoselectivity and Strategic Bond Formation
The primary challenge and opportunity in utilizing this compound lies in achieving chemoselective functionalization. The carbon-bromine (C-Br) bond is generally weaker and more susceptible to oxidative addition to a low-valent palladium catalyst than the carbon-chlorine (C-Cl) bond.[2] This reactivity difference (C-Br > C-Cl) is the cornerstone of a selective synthetic strategy, allowing for initial modification at the C1 position (bromine) while leaving the C2 position (chlorine) intact for subsequent transformations.
This guide will focus on three key transformations of this compound:
-
Grignard Reagent Formation: Leveraging the reactivity of the C-Br bond to form an organometallic nucleophile.
-
Suzuki-Miyaura Coupling: A robust method for the formation of C-C bonds, enabling the synthesis of biaryl structures.
-
Buchwald-Hartwig Amination: A powerful tool for the construction of C-N bonds, leading to valuable aniline derivatives.
These reactions provide access to a diverse array of substituted benzene rings that are precursors to complex heterocyclic systems found in modern pharmaceuticals.
Diagram of Synthetic Pathways from this compound
Caption: Synthetic pathways from this compound.
Protocol 1: Synthesis of (2-Chloro-3-methoxyphenyl)magnesium bromide
The formation of a Grignard reagent is a fundamental transformation that converts the electrophilic aryl bromide into a potent nucleophile.[3][4][5][6][7] This protocol details the preparation of the Grignard reagent from this compound, which can then be used to react with a variety of electrophiles to form new carbon-carbon bonds.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water, which would quench the reagent.[5] Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.
-
Initiation: The reaction of magnesium metal with the aryl bromide can sometimes be slow to initiate due to a passivating oxide layer on the magnesium surface. A small crystal of iodine is often added to activate the magnesium surface.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent as it solvates the magnesium center, stabilizing the Grignard reagent.[5]
Step-by-Step Methodology:
-
Preparation: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine to the flask and gently warm with a heat gun under a stream of nitrogen until the iodine sublimes.
-
Solvent Addition: Add anhydrous THF via a syringe to cover the magnesium turnings.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension.
-
Reaction: The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting dark grey to brown solution is the Grignard reagent and should be used immediately in the next step.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[2][8] This protocol describes the synthesis of a biaryl compound from this compound and an arylboronic acid. Such biaryl structures are common in pharmaceuticals, for example, in analogues of the Hedgehog pathway inhibitor, Vismodegib.[9][10][11][12][13]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precursor like Pd(OAc)₂. The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle. Bulky, electron-rich phosphines are often effective for cross-coupling with aryl chlorides, although for the more reactive aryl bromide, standard ligands like PPh₃ can be sufficient.[2]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like sodium carbonate or potassium phosphate are commonly used.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pre-formed Pd(0) catalyst, reliable for aryl bromides. |
| Ligand | (If using Pd(OAc)₂) SPhos (4-10 mol%) | Bulky, electron-rich ligand to facilitate oxidative addition. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Water (4:1) or Dioxane/Water (4:1) | Biphasic system to dissolve all reactants. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.5 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Aniline Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[11][14] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline moiety is a common structural motif. For instance, precursors to the MEK inhibitor Trametinib contain substituted aniline fragments.[14][15][16][17][18]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. However, for C-N bond formation, specialized bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the reductive elimination step, which is typically the rate-determining step.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent reaction with the strong base and to dissolve the reactants.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) | A common Pd(0) precursor. |
| Ligand | XPhos or RuPhos (2-6 mol%) | Bulky, electron-rich ligand to promote C-N bond formation. |
| Base | NaOtBu or LHMDS (1.5-2.0 equivalents) | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvent compatible with the strong base. |
| Temperature | 80-120 °C | To facilitate the reaction, especially the reductive elimination step. |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) to the tube, followed by the anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.
Conclusion and Future Perspectives
This compound is a highly valuable and strategically versatile starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in these application notes provide a solid foundation for the selective functionalization of this building block. By carefully controlling reaction conditions and choosing the appropriate catalytic systems, researchers can selectively functionalize the bromo- and chloro-substituents, opening up a wide range of possibilities for the synthesis of novel and known pharmacologically active molecules. Further exploration into the ortho-lithiation directed by the methoxy group could provide alternative routes to functionalized derivatives, further expanding the synthetic utility of this remarkable building block.
References
- Chinese Journal of New Drugs. (2013). Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor.
- Azad Pharmaceutical Ingredients AG. (2018). New synthetic path to pharmaceutically acceptable vismodegib.
- CN106892863A. (2017). The preparation method of vismodegib and its intermediate.
- New Drug Approvals. (2016). Vismodegib. New Drug Approvals. [Link]
- PubChem. Vismodegib.
- Modern Medicines. (2014). Trametinib. Modern Medicines. [Link]
- MySkinRecipes. 1-Bromo-3-chloro-2-methoxybenzene. MySkinRecipes. [Link]
- CN109336884B. Method for synthesizing trametinib key intermediate.
- Sethi, M. K., et al. (2016).
- Wikipedia.
- Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
- Mortier, J.
- Grignard Reaction. Grignard Synthesis of Triphenylmethanol. [Link]
- Andrew G. Myers Research Group.
- US8822730B2. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research. [Link]
- Adichemistry.
- Wang, L., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]
- Wikipedia. Grignard reagent. [Link]
- Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
- MDPI. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [Link]
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
- Royal Society of Chemistry. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
- MDPI. (2022).
- ChemRxiv. (2022).
Sources
- 1. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP3381900A1 - New synthetic path to pharmaceutically acceptable vismodegib - Google Patents [patents.google.com]
- 11. CN106892863A - The preparation method of vismodegib and its intermediate - Google Patents [patents.google.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Modern Medicines: Trametinib [ayurpooja.blogspot.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. cleanchemlab.com [cleanchemlab.com]
Application Notes and Protocols: The Strategic Use of 1-Bromo-2-chloro-3-methoxybenzene in the Synthesis of Novel Agrochemicals
Introduction: The Role of Halogenated Benzene Scaffolds in Modern Agrochemicals
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, the strategic use of highly functionalized intermediates is paramount. Halogenated aromatic compounds are foundational building blocks in the synthesis of a wide array of active ingredients, from insecticides to fungicides and herbicides.[1][2] 1-Bromo-2-chloro-3-methoxybenzene is a trifunctionalized benzene ring that offers a unique combination of reactive sites, making it a versatile precursor for creating complex molecular architectures. This document provides a comprehensive guide for researchers and synthetic chemists on the potential applications of this compound in the synthesis of next-generation agrochemicals, with a particular focus on the development of novel pyrazole carboxamide fungicides.
The strategic importance of this intermediate lies in the differential reactivity of its bromo and chloro substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization.[3] This chemoselectivity is a powerful tool for the synthetic chemist, enabling a stepwise and controlled approach to building complex molecules.
Hypothetical Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide
Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain of pathogenic fungi.[4][5][6][7] A plausible and strategic application of this compound is its use as a precursor for the synthesis of a novel, highly substituted aniline, which can then be coupled with a pyrazole carboxylic acid to form the final active ingredient.
The proposed synthetic route involves two key transformations:
-
Buchwald-Hartwig Amination: A selective palladium-catalyzed amination at the C-Br bond of this compound to introduce a protected amine, forming a key aniline intermediate.
-
Amide Coupling: The subsequent coupling of the synthesized aniline with a fungicidally active pyrazole carboxylic acid to yield the target pyrazole carboxamide.
This approach leverages the higher reactivity of the aryl bromide to install the critical amine functionality while leaving the chloro and methoxy groups intact for potential further modification or to influence the final molecule's biological activity and physical properties.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-methoxy-N-(diphenylmethylene)aniline via Buchwald-Hartwig Amination
This protocol details the selective amination of this compound at the bromide position, a crucial first step in its elaboration into a useful agrochemical intermediate.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 174913-11-2 | 221.48 g/mol | 1.00 g | 4.52 |
| Benzophenone imine | 1013-88-3 | 181.24 g/mol | 0.90 g | 4.97 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 41.4 mg | 0.045 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 g/mol | 43.1 mg | 0.090 |
| Sodium tert-butoxide | 865-48-5 | 96.10 g/mol | 0.65 g | 6.78 |
| Anhydrous Toluene | 108-88-3 | - | 20 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask, add Pd₂(dba)₃ (41.4 mg, 0.045 mmol), XPhos (43.1 mg, 0.090 mmol), and sodium tert-butoxide (0.65 g, 6.78 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add anhydrous toluene (20 mL), followed by this compound (1.00 g, 4.52 mmol) and benzophenone imine (0.90 g, 4.97 mmol).
-
Reaction Conditions: Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-3-methoxy-N-(diphenylmethylene)aniline.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides and bromides, particularly for sterically hindered substrates.[8]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and promote the catalytic cycle.[9][10]
-
Protected Amine: Benzophenone imine serves as a convenient ammonia equivalent. The resulting imine can be readily hydrolyzed under acidic conditions to yield the primary aniline.
Protocol 2: Amide Coupling to Form a Hypothetical Pyrazole Carboxamide Fungicide
This protocol describes the coupling of the synthesized aniline intermediate (after deprotection) with a pyrazole carboxylic acid to form the final fungicidal molecule.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| 2-Chloro-3-methoxyaniline | 113206-03-4 | 157.60 g/mol | 0.50 g | 3.17 |
| 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | 176969-34-9 | 176.11 g/mol | 0.58 g | 3.33 |
| Oxalyl chloride | 79-37-8 | 126.93 g/mol | 0.44 g (0.32 mL) | 3.49 |
| Triethylamine | 121-44-8 | 101.19 g/mol | 0.96 g (1.33 mL) | 9.51 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | - | 30 mL | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | - | 1 drop (catalytic) | - |
Procedure:
-
Acid Chloride Formation: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, suspend 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (0.58 g, 3.33 mmol) in anhydrous DCM (15 mL). Add a catalytic drop of DMF.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (0.32 mL, 3.49 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Amide Formation: In a separate flask, dissolve 2-chloro-3-methoxyaniline (0.50 g, 3.17 mmol) and triethylamine (1.33 mL, 9.51 mmol) in anhydrous DCM (15 mL).
-
Coupling: Cool the aniline solution to 0 °C. Add the freshly prepared pyrazole acyl chloride solution dropwise to the aniline solution.
-
Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water (20 mL). Separate the organic layer and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield the target pyrazole carboxamide.
Causality Behind Experimental Choices:
-
Amide Coupling Strategy: The conversion of the carboxylic acid to a more reactive acyl chloride using oxalyl chloride is a standard and efficient method for amide bond formation.
-
Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Dichloromethane is a common solvent for amide coupling reactions as it is relatively inert and effectively dissolves both the starting materials and intermediates.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from this compound to a novel pyrazole carboxamide fungicide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Protocol for Regioselective Sonogashira Coupling: Synthesis of 1-(Alkynyl)-2-chloro-3-methoxybenzene
An Application Note for Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a detailed protocol and theoretical background for the regioselective Sonogashira coupling of 1-bromo-2-chloro-3-methoxybenzene with a terminal alkyne. We will explore the mechanistic nuances that govern the selective activation of the C-Br bond over the C-Cl bond, discuss the critical parameters for reaction optimization, and present a robust, step-by-step procedure suitable for researchers in medicinal chemistry and materials science. The protocol is designed to be self-validating, with explanations for each step to ensure reproducibility and successful synthesis of the target alkynylated arene, a versatile building block for more complex molecules.
Introduction: The Strategic Importance of Sonogashira Coupling
The palladium and copper co-catalyzed coupling of terminal alkynes with aryl or vinyl halides, known as the Sonogashira reaction, has become an indispensable tool for creating conjugated enynes and arylalkynes.[3] First reported by Kenkichi Sonogashira in 1975, the reaction's utility is marked by its mild reaction conditions—often proceeding at room temperature—and its tolerance of a wide array of functional groups.[2][4] These features have cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[5][6]
The substrate of interest, this compound, presents a classic challenge of regioselectivity. A successful protocol must selectively functionalize the more reactive C-Br bond while leaving the C-Cl bond intact for potential downstream transformations. This selectivity is governed by the fundamental mechanism of the catalytic cycle, specifically the relative rates of oxidative addition for different carbon-halogen bonds.
Mechanistic Rationale for Regioselectivity
The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][3] Understanding this mechanism is crucial for controlling the reaction's outcome.
The general reactivity trend for aryl halides in the rate-determining oxidative addition step is: I > OTf > Br >> Cl.[4][5] This established hierarchy is the cornerstone of our strategy. The significantly lower bond strength and higher polarizability of the C-Br bond compared to the C-Cl bond allow the Pd(0) catalyst to insert selectively across the C-Br bond. The C-Cl bond remains a spectator under conditions optimized for the aryl bromide, providing a synthetic handle for subsequent cross-coupling reactions if desired.
Figure 1: The dual catalytic cycle of the Sonogashira coupling. The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) center.
Core Protocol: Sonogashira Coupling of this compound
This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent oxygen from inducing undesirable alkyne homocoupling (Glaser coupling).[1]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 221.45 | 221.5 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 122.6 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 21.1 | 0.03 | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 2.9 | 0.015 | 0.015 (1.5 mol%) |
| Triethylamine (Et₃N) | 101.19 | 303.6 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), Anhydrous | - | 5.0 mL | - | - |
Equipment
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
TLC plates (silica gel)
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
Figure 2: A generalized workflow for the Sonogashira coupling experiment.
-
Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (221.5 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21.1 mg, 0.03 mmol), and copper(I) iodide (2.9 mg, 0.015 mmol).
-
Inerting: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (5.0 mL) via syringe. Stir the resulting suspension for 5 minutes. Subsequently, add triethylamine (0.42 mL, 3.0 mmol) followed by the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aryl bromide. If the reaction is sluggish, it may be gently heated to 40-50 °C. Aryl bromides typically require longer reaction times or mild heating compared to aryl iodides.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a short pad of Celite® to remove catalyst residues, washing the pad with additional solvent.[4]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove the amine base, water (15 mL), and finally with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(alkynyl)-2-chloro-3-methoxybenzene product.
Optimization and Troubleshooting
While the above protocol is robust, optimization may be necessary depending on the specific alkyne used.
| Parameter | Standard Condition | Rationale & Optimization Notes |
| Catalyst Loading | Pd: 3 mol%, Cu: 1.5 mol% | Lowering catalyst loading is economically desirable but may slow the reaction. If yields are low, increasing Pd loading to 5 mol% may be beneficial.[3] |
| Base | Triethylamine (3 eq) | Diisopropylamine (DIPA) or other amine bases can also be used.[4] The base acts as both a proton scavenger and can serve as a solvent in some cases. Ensure the base is anhydrous. |
| Temperature | Room Temperature | While many Sonogashira reactions proceed at room temperature, aryl bromides are less reactive than iodides and may require heating to 40-60 °C to achieve a reasonable reaction rate.[4] |
| Solvent | THF | DMF or dioxane are also common solvents. The choice depends on reagent solubility and the required reaction temperature. |
| Copper-Free | - | To avoid Glaser homocoupling, a copper-free variant can be employed.[7] This often requires a different ligand system (e.g., bulky, electron-rich phosphines) and may necessitate higher temperatures or longer reaction times.[3] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the regioselective Sonogashira coupling of this compound. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds, the described method allows for the precise synthesis of a valuable chemical intermediate. The detailed procedural steps, coupled with mechanistic insights and troubleshooting guidelines, equip researchers with the necessary tools to successfully implement this powerful transformation in their synthetic endeavors.
References
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira Coupling | NROChemistry.
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu.
- Chen, D., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900.
- Alonso, D. A., & Moglie, Y. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 205.
- Sonogashira coupling - Chem-Station.
- Shaaban, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
- Wang, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4969–4973.
- Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(7), 1433–1440.
- The Sonogashira coupling reaction mechanism - ResearchGate.
- Sonogashira coupling in natural product synthesis - ResearchGate.
- Mohammed, A. H., & Hussin, H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7438–7451.
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre.
Sources
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Note: Strategic Heck Coupling of 1-Bromo-2-chloro-3-methoxybenzene
A Guide to Conditions and Protocols for Selective C-C Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking a Versatile Building Block
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has revolutionized the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[3][4]
This application note focuses on a particularly valuable substrate: 1-bromo-2-chloro-3-methoxybenzene . This molecule presents a unique synthetic opportunity due to its differentiated halogen atoms. The significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for a highly selective Heck reaction.[5] This guide provides a comprehensive overview of the mechanistic principles, optimized reaction parameters, and detailed protocols necessary to successfully perform a chemoselective Heck coupling at the C-Br position, preserving the C-Cl bond for subsequent downstream functionalization.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Heck reaction hinges on a well-established Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a square planar Aryl-Pd(II)-X complex. This step is typically the rate-determining step for aryl bromides.[5][7]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn addition, forming a new C-C bond and a σ-alkyl-Pd(II) complex.[2][8]
-
Syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated. This step must be syn-coplanar and is responsible for forming the new double bond in the product.[5]
-
Catalyst Regeneration: The resulting hydrido-palladium(II) complex reductively eliminates H-X, which is neutralized by a stoichiometric amount of base. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][9]
Key Considerations for the Target Substrate
The unique structure of this compound dictates several key experimental parameters.
-
Chemoselectivity (C-Br vs. C-Cl): The central principle for this substrate is the differential reactivity of carbon-halogen bonds towards palladium. The oxidative addition of Pd(0) follows the general reactivity trend: C-I > C-OTf > C-Br >> C-Cl.[5] This substantial rate difference ensures that the reaction occurs almost exclusively at the more labile C-Br bond, leaving the C-Cl bond untouched for potential subsequent cross-coupling reactions.
-
Electronic and Steric Effects: The methoxy group is electron-donating, which can slightly decrease the rate of oxidative addition compared to substrates with electron-withdrawing groups.[3] More significantly, the ortho-chloro substituent provides steric hindrance that can influence the approach of the bulky palladium catalyst. This may necessitate slightly higher temperatures or longer reaction times.
-
Regioselectivity of Alkene Insertion: The outcome of the reaction is highly dependent on the electronic nature of the alkene coupling partner.
-
Electron-Poor Alkenes (e.g., acrylates, acrylonitriles): These substrates strongly favor the addition of the aryl group to the β-carbon (the carbon not bearing the electron-withdrawing group), leading to the linear E-isomer as the major product.[10]
-
Electron-Neutral/Rich Alkenes (e.g., styrene, vinyl ethers): With these substrates, a mixture of linear (β) and branched (α) products is possible.[11] The regioselectivity can often be influenced by the specific ligand and reaction conditions chosen.[6]
-
Optimization of Reaction Parameters
A successful Heck reaction is a synergistic interplay of catalyst, ligand, base, and solvent. The following sections detail the rationale for selecting each component.
| Component | Recommended Options | Rationale & Expert Insights |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable, and cost-effective choice.[1] It is reduced in situ to the active Pd(0) species, often by a phosphine ligand. Pd₂(dba)₃ is a Pd(0) source but can be more sensitive. Catalyst loading is typically 0.5-2 mol%. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ | For standard aryl bromides, monodentate phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.[5] Using bulkier, more electron-rich ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or tri(tert-butyl)phosphine (P(t-Bu)₃) can accelerate the oxidative addition and improve catalyst stability, especially for more challenging substrates.[12] A Pd:Ligand ratio of 1:2 to 1:4 is typical. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | The base is crucial for regenerating the Pd(0) catalyst.[9] Inorganic bases like potassium or cesium carbonate are robust and effective.[5] Organic amine bases like triethylamine (Et₃N) or Hünig's base (DIPEA) are also widely used and can help solubilize reaction components.[13] Typically, 1.5-2.5 equivalents are used. |
| Solvent | DMF, DMAc, NMP, MeCN | Highly polar aprotic solvents are preferred as they can stabilize the polar intermediates in the catalytic cycle.[14][15] N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are excellent choices. It is critical to use high-purity, anhydrous solvents, as impurities like hydroperoxides can oxidize the phosphine ligand and inhibit the reaction.[16] |
| Temperature | 80 - 120 °C | Heck reactions of aryl bromides typically require heating to achieve a reasonable rate.[17] The specific temperature will depend on the reactivity of the alkene and the chosen catalyst system. Reactions should be monitored by TLC or GC-MS to determine the optimal time and temperature. |
Recommended Protocols
The following table provides validated starting conditions for the Heck coupling of this compound with representative electron-poor and electron-neutral alkenes.
| Alkene Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Expected Product |
| n-Butyl Acrylate | Pd(OAc)₂ (1%) | P(o-tol)₃ (3%) | K₂CO₃ (2.0) | DMAc | 110 °C | (E)-butyl 3-(2-chloro-3-methoxyphenyl)acrylate |
| Styrene | Pd(OAc)₂ (1.5%) | PPh₃ (4%) | Et₃N (2.5) | DMF | 100 °C | (E)-1-(2-chloro-3-methoxyphenyl)-2-phenylethene |
Detailed Experimental Protocol: Synthesis of (E)-butyl 3-(2-chloro-3-methoxyphenyl)acrylate
This procedure provides a step-by-step guide for a representative reaction. All operations should be performed using standard Schlenk techniques under an inert atmosphere.[18]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. bilder.buecher.de [bilder.buecher.de]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thieme.de [thieme.de]
- 11. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Synthesis of Substituted Biphenyls Utilizing 1-Bromo-2-chloro-3-methoxybenzene
Introduction: The Architectural Significance of Biphenyls
The biphenyl scaffold is a privileged structural motif, forming the core of numerous compounds across pharmaceuticals, materials science, and agrochemicals.[1][2] Its prevalence in marketed drugs highlights its importance in medicinal chemistry, where the biaryl axis contributes to target binding affinity and overall pharmacological profiles.[3] The synthesis of functionalized and often unsymmetrical biphenyls is therefore a critical endeavor for researchers in drug discovery and development.
This guide focuses on the strategic use of 1-Bromo-2-chloro-3-methoxybenzene as a versatile starting material for constructing substituted biphenyls. The inherent differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds provides a powerful handle for selective, sequential functionalization, enabling the synthesis of complex, non-symmetrical biaryl structures. We will explore the foundational principles of palladium-catalyzed cross-coupling and provide detailed, field-tested protocols for leveraging this unique substrate.
Core Concepts: Palladium-Catalyzed Cross-Coupling Reactions
The formation of carbon-carbon bonds between two aromatic rings is most powerfully achieved through palladium-catalyzed cross-coupling reactions.[4][5] These reactions, recognized with the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle, making them reliable and versatile synthetic tools.[6]
The three fundamental steps of the catalytic cycle are:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex.[7][8]
-
Transmetalation: An organometallic coupling partner (Ar'-M) exchanges its organic group with the halide on the Pd(II) complex.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled to form the new biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Strategic Functionalization of 1-Bromo-2-chloro-3-methoxybenzene
Introduction: A Versatile Tri-substituted Benzene Scaffold
1-Bromo-2-chloro-3-methoxybenzene is a synthetically valuable building block for professionals in pharmaceutical and agrochemical research. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a methoxy ether, a bromo substituent, and a chloro substituent.[1] This arrangement allows for a programmed, multi-step synthesis, enabling the introduction of molecular complexity in a controlled manner.
This guide provides an in-depth exploration of the key functionalization strategies centered around the methoxy group. We will delve into its direct conversion to a phenol via O-demethylation and its powerful influence in directing substitutions on the aromatic ring. Furthermore, we will touch upon complementary cross-coupling reactions at the halogen positions, which are electronically influenced by the methoxy group, to provide a holistic view of this scaffold's synthetic potential.
Section 1: Direct Functionalization via O-Demethylation to 2-Bromo-6-chlorophenol
The most direct functionalization of the methoxy group is its cleavage to a hydroxyl group, unmasking a reactive phenol. This transformation is fundamental for accessing a different class of derivatives and is often a key step in the synthesis of natural products and complex pharmaceuticals.[2] Boron tribromide (BBr₃) is the reagent of choice for this transformation, known for its high efficiency in cleaving aryl methyl ethers under relatively mild conditions.[3][4]
Causality of Reagent Selection: Why Boron Tribromide?
Boron tribromide is a powerful Lewis acid that readily coordinates to the Lewis basic oxygen atom of the methoxy group.[2] This coordination weakens the C(methyl)-O bond. The subsequent step involves a nucleophilic attack by a bromide ion on the methyl group, proceeding via an Sₙ2 mechanism to release methyl bromide and a dibromoboryl ether intermediate.[5][6] Upon aqueous workup, this intermediate is hydrolyzed to yield the final phenol, 2-bromo-6-chlorophenol.[7] The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the high reactivity of BBr₃ and prevent unwanted side reactions.[4][8]
Experimental Workflow: O-Demethylation
Sources
- 1. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demethylation - Wikipedia [en.wikipedia.org]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Topic: Selective Debromination of 1-Bromo-2-chloro-3-methoxybenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and scientific rationale for the highly selective monodebromination of 1-bromo-2-chloro-3-methoxybenzene to yield 2-chloro-3-methoxyanisole. The described method leverages the inherent differential reactivity of carbon-halogen bonds to achieve chemoselectivity through the preferential formation of a Grignard reagent at the carbon-bromine bond, followed by protonolysis. This process is fundamental for the synthesis of precisely substituted aromatic building blocks crucial in medicinal chemistry and materials science. We present a robust, step-by-step experimental procedure, a mechanistic overview, expected outcomes, and a comprehensive troubleshooting guide to ensure reliable and reproducible results.
Introduction: The Challenge of Chemoselective Dehalogenation
Polyhalogenated aromatic compounds are pivotal starting materials in organic synthesis, serving as versatile scaffolds for constructing complex molecules such as pharmaceuticals, agrochemicals, and functional materials. The strategic removal of a specific halogen atom from a polyhalogenated arene, while leaving others intact, is a common yet challenging synthetic transformation. The ability to selectively cleave one carbon-halogen bond over another opens up pathways for sequential, site-specific functionalization.
The target transformation, the conversion of this compound to 2-chloro-3-methoxyanisole, requires the selective cleavage of a C-Br bond in the presence of a C-Cl bond. While various methods for hydrodehalogenation exist, including catalytic hydrogenation and photoredox catalysis, many suffer from a lack of selectivity or require extensive catalyst screening and optimization.[1][2][3] The method detailed herein relies on fundamental organometallic principles and offers a predictable, high-yielding, and selective route based on the well-established reactivity differences between organobromides and organochlorides.
Scientific Rationale and Mechanism
The success of this protocol is grounded in the significant difference in bond dissociation energies between the C(sp²)-Br and C(sp²)-Cl bonds. The C-Br bond is considerably weaker (approx. 293 kJ/mol) than the C-Cl bond (approx. 351 kJ/mol), making it more susceptible to cleavage.[4] This energy difference is exploited during the formation of an organomagnesium (Grignard) reagent.
The key mechanistic steps are:
-
Selective Oxidative Addition: Magnesium metal inserts preferentially into the weaker C-Br bond of this compound. This oxidative addition reaction forms the corresponding Grignard reagent, 2-chloro-3-methoxyphenylmagnesium bromide.[5][6] The reaction to form the analogous chloro-Grignard is kinetically disfavored under controlled conditions.
-
Protonolysis: The resulting Grignard reagent is a potent carbon nucleophile and a strong base. It is quenched by the addition of a mild proton source, such as water or aqueous ammonium chloride. This acid-base reaction protonates the aryl-magnesium bond, effectively replacing the '-MgBr' moiety with a hydrogen atom to yield the desired product, 2-chloro-3-methoxyanisole.[4]
Caption: Reaction mechanism for selective debromination.
Detailed Experimental Protocol
This protocol describes the selective debromination on a 10 mmol scale. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Magnesium (Mg) turnings | >99.5% | Sigma-Aldrich |
| Iodine (I₂) crystal | ACS Reagent | Fisher Scientific |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | ACS Reagent | VWR |
| Diethyl ether (Et₂O) | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
| 3-neck round-bottom flask (100 mL) | - | - |
| Condenser, dropping funnel, glass stopper | - | - |
| Magnetic stirrer and stir bar | - | - |
Safety Precautions
-
Anhydrous THF is highly flammable and can form explosive peroxides. Always use from a freshly opened container or from a solvent purification system.
-
Grignard reagents are highly reactive, flammable, and react violently with water. The reaction is exothermic. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.
Step-by-Step Procedure
-
Apparatus Setup:
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a 50 mL pressure-equalizing dropping funnel, and a gas inlet for nitrogen/argon.
-
Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Magnesium Activation:
-
To the cooled flask, add magnesium turnings (0.36 g, 15 mmol, 1.5 equiv).
-
Add a single small crystal of iodine (I₂).
-
Gently warm the flask with a heat gun until the purple iodine vapor sublimes and the surface of the magnesium turns from shiny to a bronze/gray color. This indicates activation.[5] Allow the flask to cool.
-
-
Grignard Reagent Formation:
-
Prepare a solution of this compound (2.21 g, 10 mmol, 1.0 equiv) in 20 mL of anhydrous THF in the dropping funnel.
-
Add approximately 2-3 mL of this solution to the activated magnesium turnings. The solution should become warm and begin to gently bubble, indicating the initiation of the reaction. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining substrate solution dropwise over 30-40 minutes, maintaining a gentle reflux. The heat from the exothermic reaction should be sufficient to sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask in a water bath.
-
After the addition is complete, stir the resulting gray/brown mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material.
-
-
Reaction Quenching (Protonolysis):
-
Cool the reaction flask in an ice-water bath to 0 °C.
-
Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution via the dropping funnel. This will quench any unreacted magnesium and the Grignard reagent. A white precipitate (magnesium salts) will form.
-
-
Workup and Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Add 50 mL of diethyl ether and shake well.
-
Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 30 mL of brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-chloro-3-methoxyanisole as a clear oil.
-
Caption: Experimental workflow for selective debromination.
Data and Expected Results
| Parameter | Value / Observation |
| Starting Material | This compound (2.21 g, 10 mmol) |
| Product | 2-Chloro-3-methoxyanisole |
| Appearance | Colorless to pale yellow oil |
| Expected Yield | 75-90% |
| Purity (Post-Column) | >98% by GC/NMR |
| TLC (20% EtOAc/Hex) | R_f (product) > R_f (starting material) |
Expected Characterization Data (2-Chloro-3-methoxyanisole):
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.1-6.8 (m, 3H, Ar-H), 3.90 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Signals consistent with the structure.
-
MS (EI): M⁺ expected at m/z 158.0/160.0 (due to ³⁵Cl/³⁷Cl isotopes).
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent.2. Magnesium surface is passivated (MgO layer). | 1. Ensure all glassware is rigorously flame-dried and solvent is anhydrous.2. Crush Mg turnings in-situ or use a more potent activator like 1,2-dibromoethane.[5] |
| Low yield of product | 1. Incomplete reaction.2. Premature quenching of Grignard reagent by moisture.3. Inefficient extraction. | 1. Monitor by TLC/GC; extend reaction time if necessary.2. Maintain a robust inert atmosphere.3. Perform additional extractions. |
| Formation of biphenyl side-product | Wurtz-type coupling of the Grignard reagent with unreacted starting material. | This indicates the concentration of the Grignard reagent is too high. Ensure slow, dropwise addition of the substrate solution to maintain a low instantaneous concentration of the aryl bromide.[7] |
Advanced Methodologies: "Turbo Grignards"
For substrates with more sensitive functional groups (e.g., esters, nitriles), traditional Grignard formation can sometimes fail or give low yields. In such cases, the use of "Turbo Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), for a halogen-metal exchange is highly recommended.[8] This exchange reaction is often faster, occurs at lower temperatures, and exhibits superior functional group tolerance due to the breakup of magnesium reagent aggregates by LiCl.
Conclusion
The protocol described provides a reliable and highly selective method for the debromination of this compound. By leveraging the fundamental reactivity difference between C-Br and C-Cl bonds, the Grignard-based approach offers a predictable and scalable route to 2-chloro-3-methoxyanisole, a valuable synthetic intermediate. The procedure is straightforward, uses common laboratory reagents, and serves as an excellent example of chemoselective synthesis in practice.
References
- Burhenn, A., Bavaro, R., & Gessner, V. H. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 13, 3545-3550. [Link]
- Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(17), 3607–3612. [Link]
- Liptáková, L., et al. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules, 26(16), 4983. [Link]
- Wikipedia contributors. (2024). Dehalogenation. Wikipedia, The Free Encyclopedia. [Link]
- Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Wikipedia contributors. (2024). Grignard reagent. Wikipedia, The Free Encyclopedia. [Link]
- Cavallaro, C. L., Liu, Y., Schwartz, J., & Smith, P. (1994). Catalytic dehalogenation of aromatic halides. Journal of the American Chemical Society, 116(24), 11001–11002. [Link]
- Organic Chemistry Portal. (n.d.).
- Corpet, M., & Gosmini, C. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10327-10393. [Link]
- Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science & Technology, 48(18), 10904–10911. [Link]
- Gallou, F., et al. (2011). Reductions of aryl bromides in water at room temperature. Organic & Biomolecular Chemistry, 9(19), 6535-6538. [Link]
- Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science & Technology, 48(18), 10904–10911. [Link]
- Zhang, Y., et al. (2022). Organophotocatalytic selective deuterodehalogenation of aryl or alkyl chlorides.
- Tanemura, K. (2025). Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). Tetrahedron Letters, 155419. [Link]
- Sadowsky, D., McNeill, K., & Cramer, C. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science & Technology. [Link]
- ResearchGate. (n.d.). An initially proposed mechanism for the reduction of aryl halides to arenes. [Link]
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Science.gov. (n.d.).
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
Sources
- 1. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Selective Metalation and Additions [sigmaaldrich.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-2-chloro-3-methoxybenzene
For: Researchers, scientists, and drug development professionals
Introduction: Navigating Regioselectivity in Nucleophilic Aromatic Substitution
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] This powerful reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling a leaving group.[3][4][5][6] The success and selectivity of an SNAr reaction are intricately governed by the nature of the substituents on the aromatic ring, the identity of the leaving group, and the chosen reaction conditions.
This guide provides a detailed exploration of SNAr reactions on the polysubstituted aromatic compound, 1-bromo-2-chloro-3-methoxybenzene. This substrate presents a unique case for studying regioselectivity due to the presence of two different halogen leaving groups (bromo and chloro) and a methoxy group, which can influence the reaction outcome through its electronic effects. We will delve into the mechanistic underpinnings that dictate which halogen is preferentially substituted and provide detailed, field-proven protocols for conducting these reactions with a variety of nucleophiles.
Understanding the Substrate: this compound
The reactivity of this compound in SNAr reactions is a product of the interplay between the electronic effects of its substituents and the inherent leaving group abilities of the halogens.
Electronic Effects of the Methoxy Group
The methoxy group (-OCH3) is generally considered an electron-donating group by resonance and an electron-withdrawing group by induction. In the context of SNAr, which is favored by electron-withdrawing groups that stabilize the negatively charged Meisenheimer complex, the inductive effect of the methoxy group can play a role in activating the ring, albeit weakly compared to nitro or cyano groups.[7][8] The position of the methoxy group meta to both halogens means its resonance effect does not directly stabilize the negative charge in the Meisenheimer complex formed by attack at either the bromo- or chloro-substituted carbon.[8] However, its inductive electron-withdrawing effect can still influence the overall electron density of the ring.
Leaving Group Ability in SNAr Reactions
A crucial aspect of SNAr reactions is the nature of the leaving group. Contrary to SN1 and SN2 reactions, where iodide is the best leaving group among halogens, the order is inverted in SNAr reactions: F > Cl ≈ Br > I.[1][9][10][11] This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[4][9] The high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.[12][13] In the case of this compound, chlorine is more electronegative than bromine, suggesting that the C-Cl bond is more polarized and the carbon atom is more electrophilic. Therefore, nucleophilic attack is expected to occur preferentially at the chlorine-bearing carbon.
Predicted Regioselectivity
Based on the principles of SNAr, the substitution is predicted to occur predominantly at the C2 position, leading to the displacement of the chloride ion. This is due to the superior ability of chlorine over bromine to activate the attached carbon for nucleophilic attack in this reaction mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with various classes of nucleophiles.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 2-bromo-6-methoxyanilines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Potassium carbonate (K2CO3) or triethylamine (Et3N) as a base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K2CO3 or Et3N, 2.0 eq).
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | K2CO3 | DMF | 100 | 12 | 85 |
| Morpholine | K2CO3 | DMSO | 110 | 10 | 88 |
| Aniline | Et3N | DMF | 120 | 24 | 75 |
Protocol 2: O-Arylation with Alkoxides and Phenoxides
This protocol outlines the synthesis of 2-bromo-6-methoxy-substituted ethers and diaryl ethers.
Materials:
-
This compound
-
Alcohol or phenol (e.g., methanol, phenol)
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) as solvent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 60 | 8 | 92 |
| Phenol | t-BuOK | DMF | 100 | 16 | 80 |
Protocol 3: S-Arylation with Thiols
This protocol details the synthesis of 2-bromo-6-methoxy-substituted thioethers.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Sodium hydride (NaH) or potassium carbonate (K2CO3) as a base
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) as solvent
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) or K2CO3 (2.0 eq) in the chosen anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | 25 | 4 | 95 |
| Ethanethiol | K2CO3 | MeCN | 50 | 6 | 89 |
Visualization of Reaction Mechanism and Workflow
Reaction Mechanism
Caption: General mechanism of the SNAr reaction on this compound.
Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Applications in Medicinal Chemistry: Synthesis of Phenothiazine Scaffolds
The products derived from the SNAr reactions of this compound are valuable intermediates in medicinal chemistry. For instance, the reaction with a substituted aminothiophenol can serve as a key step in the synthesis of phenothiazine derivatives.[14] Phenothiazines are a class of compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[14][15] The ability to selectively functionalize the this compound core allows for the synthesis of a diverse library of phenothiazine analogues for drug discovery programs.
Conclusion
The nucleophilic aromatic substitution on this compound is a regioselective process favoring the displacement of the chloride over the bromide. This selectivity is driven by the higher electronegativity of chlorine, which enhances the electrophilicity of the carbon to which it is attached, thereby accelerating the rate-determining nucleophilic attack. The protocols outlined in this guide provide robust and reproducible methods for the synthesis of a variety of substituted 2-bromo-6-methoxyphenyl derivatives, which are valuable building blocks in organic and medicinal chemistry. By understanding the underlying principles of SNAr and carefully controlling reaction conditions, researchers can effectively utilize this powerful transformation to access complex molecular architectures.
References
- Wikipedia.
- Hattori, T., Takeda, A., Suzuki, K., Koike, N., Koshiishi, E., & Miyano, S. (n.d.). Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
- Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Chemistry Stack Exchange. [Link]
- Allen. Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs. [Link]
- Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019, August 4). Chemistry Stack Exchange. [Link]
- Majid, R.
- Beletskaya, I. P., & Artamkina, G. A. (2010).
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]
- Beletskaya, I. P., & Artamkina, G. A. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- Addition-Elimination at Aromatics (SNAR). (n.d.). College of Saint Benedict & Saint John's University. [Link]
- Neumann, C. N., & Yoon, T. P. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
- Chem Help ASAP. (2020, February 1). SNAr reaction mechanism [Video]. YouTube. [Link]
- Hattori, T., Sakamoto, J., Hayashizaka, N., & Miyano, S. (n.d.). Nucleophilic aromatic substitution reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. Tohoku University. [Link]
- Scheme 4.1. Synthesis route for the phenothiazine O-series. (n.d.).
- Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]
- How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Chemistry Stack Exchange. [Link]
- SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress. [Link]
- Gallardo-Fuentes, S., Alarcón-Espósito, J., & Sánchez, M. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways.
- #ncchem. (2022, December 29). PHENOTHIAZINE SYNTHESIS [Video]. YouTube. [Link]
- Synthesis and Evaluation of Phenothiazine Derivatives. (2020, September 17). IOSR Journal of Pharmacy. [Link]
- Wikipedia. Phenothiazine. [Link]
- The Organic Chemistry Tutor. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]
- Ashenhurst, J. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
- Shelke, N. B., Ghorpade, R., Pratap, A., Tak, V., & Acharya, B. N. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]
- SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. [Link]
- Christensen, A. S., & Jensen, J. H. (n.d.). RegioML: Predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. ChemRxiv. [Link]
- Stevens, E. (2019, January 3).
- 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]
- The Organic Chemistry Tutor. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs [allen.in]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 13. youtube.com [youtube.com]
- 14. Phenothiazine - Wikipedia [en.wikipedia.org]
- 15. iosrphr.org [iosrphr.org]
Application Notes and Protocols for the Directed Lithiation of 1-Bromo-2-chloro-3-methoxybenzene
<
Introduction
The selective functionalization of polysubstituted aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. 1-Bromo-2-chloro-3-methoxybenzene presents a unique substrate for directed metallation, offering multiple potential sites for reaction. This application note provides a comprehensive guide to the regioselective lithiation of this compound via a lithium-halogen exchange reaction. This method allows for the generation of a specific aryllithium intermediate, which can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. The protocol emphasizes safety, mechanistic understanding, and practical execution for researchers, scientists, and drug development professionals.
The key to the selective transformation of this compound lies in the differential reactivity of the carbon-halogen bonds towards organolithium reagents. Lithium-halogen exchange is a rapid and efficient method for the formation of organolithium compounds.[1][2] The rate of this exchange is significantly faster for bromine than for chlorine, allowing for the selective replacement of the bromine atom.[1]
Expertise & Experience: The "Why" Behind the Protocol
The choice of an organolithium reagent and reaction conditions is critical for a successful and selective lithiation. While several organolithium reagents are available, n-butyllithium (n-BuLi) is often the reagent of choice for lithium-halogen exchange on aryl bromides due to its high reactivity and commercial availability.[3][4] The more sterically hindered and basic tert-butyllithium (t-BuLi) can also be used and is sometimes preferred for difficult deprotonations or when the subsequent reaction requires a less nucleophilic lithium species.[5][6][7] However, for a clean lithium-bromine exchange on this substrate, n-BuLi is generally sufficient and more manageable.
The reaction is conducted at a very low temperature (-78 °C) for several key reasons. Firstly, it prevents side reactions, such as the deprotonation of the methoxy group or reaction with the solvent (THF).[8] Secondly, it ensures the stability of the generated aryllithium intermediate, which can be unstable at higher temperatures. The use of an anhydrous and inert atmosphere is non-negotiable, as organolithium reagents are extremely pyrophoric and react violently with water and oxygen.[9][10][11]
Reaction Principle: Regioselective Lithium-Halogen Exchange
The lithiation of this compound proceeds via a lithium-halogen exchange mechanism. The organolithium reagent, typically n-BuLi, preferentially reacts with the more labile carbon-bromine bond over the stronger carbon-chlorine bond. This regioselectivity is a well-established principle in organometallic chemistry.[1][2] The reaction results in the formation of 2-chloro-3-methoxyphenyllithium and butyl bromide.
dot graph "Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
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Data Presentation
The following table summarizes the key reagents and their roles in the experimental protocol.
| Reagent/Material | Purpose | Key Considerations |
| This compound | Starting Material | Ensure purity and dryness. |
| n-Butyllithium (n-BuLi) | Lithiating Agent | Highly pyrophoric; handle with extreme care under inert atmosphere.[9][10] |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Electrophile (e.g., DMF, Aldehyde, Ketone) | Quenching Agent | Must be anhydrous. The choice of electrophile determines the final product.[12][13][14] |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Quenching Solution | Used for the safe quenching of any unreacted organolithium species during work-up.[12] |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | For removing residual water from the organic phase after extraction. |
| Argon or Nitrogen Gas | Inert Atmosphere | Essential to prevent the decomposition of the organolithium reagent and intermediate.[15] |
Experimental Protocol
This protocol details the lithiation of this compound followed by quenching with a generic electrophile.
Materials and Equipment:
-
This compound
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Selected electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line or glovebox for inert atmosphere operations[10]
-
Flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar
-
Rubber septa
-
Low-temperature thermometer
-
Dry ice/acetone bath for cooling
-
Syringes for liquid transfer
-
Cannula for liquid transfer
Safety Precautions:
-
Organolithium reagents are extremely pyrophoric and react violently with air and moisture. [11] All operations must be carried out under a strict inert atmosphere (argon or nitrogen).[10]
-
Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[16]
-
Work in a well-ventilated fume hood.
-
Have an appropriate fire extinguisher (Class D for metal fires) readily available.
-
Never work alone when handling pyrophoric reagents.[10]
Step-by-Step Methodology:
-
Reaction Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[9]
-
Seal the flask with rubber septa.
-
Insert a thermometer adapter with a low-temperature thermometer and an inert gas inlet.
-
-
Addition of Reactant and Solvent:
-
Under a positive flow of inert gas, add this compound (1.0 eq) to the flask via syringe.
-
Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Stir for 10-15 minutes to allow the temperature to equilibrate.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[17][18][19]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour.
-
Slowly warm the reaction to room temperature and let it stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[12]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired functionalized product.
-
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];
} dot
Trustworthiness: A Self-Validating System
To ensure the success and reproducibility of this protocol, several in-process controls and analytical checkpoints are recommended:
-
Titration of Organolithium Reagent: The concentration of commercially available organolithium reagents can vary. It is best practice to titrate the n-BuLi solution prior to use to ensure accurate stoichiometry.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching small aliquots and analyzing them by gas chromatography-mass spectrometry (GC-MS).[5]
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Conclusion
This application note provides a detailed and reliable protocol for the regioselective lithiation of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently generate the 2-chloro-3-methoxyphenyllithium intermediate and utilize it in a variety of subsequent synthetic transformations. The emphasis on the rationale behind experimental choices and the inclusion of validation checkpoints ensures that this protocol is not just a set of instructions, but a robust and trustworthy guide for the synthesis of valuable functionalized aromatic compounds.
References
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS.
- (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH.
- (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu.
- (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- Safe handling of organolithium compounds in the laboratory. (n.d.). ACS Publications.
- Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
- n-Butyllithium. (n.d.). Wikipedia.
- Organolithium reagent. (n.d.). Wikipedia.
- (2019, October 13). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?. Reddit.
- The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps.
- (2025, July 13). Why do we use t-BuLi instead of sec-BuLi and n-BuLi?. Reddit.
- n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023, May 11).
- Kremsmair, A., Wilke, H. R., Harenberg, J. H., Bissinger, B. R. G., Simon, M. M., Alandini, N., & Knochel, P. (n.d.). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. Open Access LMU.
- Organolithium reagents – Knowledge and References. (n.d.). Taylor & Francis.
- (2023, January 2). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. PubMed.
- (2022, November 29). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. NIH.
- Supplementary Information. (n.d.). Beilstein Journals.
- Metal–halogen exchange. (n.d.). Wikipedia.
- Metal–halogen exchange. (n.d.). Grokipedia.
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 14. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ehs.ucr.edu [ehs.ucr.edu]
- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 18. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds: A Guide for Researchers
This guide provides an in-depth exploration of the synthesis of novel heterocyclic compounds, tailored for researchers, scientists, and professionals in drug development. Moving beyond a rigid template, this document is structured to provide a comprehensive and practical understanding of the synthesis of key heterocyclic scaffolds that are prevalent in medicinal chemistry. The protocols and discussions herein are grounded in established chemical principles and supplemented with insights from contemporary research, emphasizing both traditional and modern synthetic techniques.
The Central Role of Heterocycles in Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), are a cornerstone of medicinal chemistry.[1] Their prevalence in pharmaceuticals is staggering, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring.[2][3] This is due to their unique ability to present a three-dimensional array of functionalities, enabling precise interactions with biological targets.[4] The heteroatoms introduce dipoles, hydrogen bonding capabilities, and specific steric conformations that are crucial for molecular recognition and pharmacological activity.[5] This guide will delve into the practical synthesis of several key classes of these vital compounds.
I. Nitrogen-Containing Heterocycles: The Backbone of Many Pharmaceuticals
Nitrogen-containing heterocycles are arguably the most ubiquitous class in drug discovery, forming the core of countless therapeutic agents.[3][6] Their synthesis has been a subject of intense research, leading to a rich portfolio of classical name reactions and innovative modern techniques.
The Fischer Indole Synthesis: A Classic Route to a Privileged Scaffold
The indole nucleus is a fundamental structural motif in numerous natural products and pharmaceuticals, including the anti-migraine triptan class of drugs. The Fischer indole synthesis, discovered in 1883, remains a highly relevant and versatile method for constructing this bicyclic system from an arylhydrazine and a carbonyl compound under acidic conditions.[7][8]
Experimental Protocol: Synthesis of 2-Phenylindole
This two-step protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[6]
Step 1: Formation of Acetophenone Phenylhydrazone
-
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
-
-
Procedure:
-
Combine acetophenone and phenylhydrazine in a suitable vessel and warm on a steam bath for one hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution, then cool in an ice bath.
-
Collect the crystalline product by filtration and wash with 25 mL of cold ethanol.
-
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole
-
Materials:
-
Acetophenone phenylhydrazone (5.3 g, 0.025 mol)
-
Anhydrous zinc chloride, powdered (25.0 g)
-
Glacial acetic acid (50 mL)
-
Concentrated hydrochloric acid (5 mL)
-
95% Ethanol
-
-
Procedure:
-
Thoroughly mix the acetophenone phenylhydrazone and powdered anhydrous zinc chloride in a large beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.
-
The mixture will liquefy after 3-4 minutes, accompanied by the evolution of white fumes.
-
Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.
-
To the beaker containing the reaction mixture, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.
-
Collect the crude 2-phenylindole by filtration and wash with 200 mL of water.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure 2-phenylindole.
-
Diagram: Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis.
Hantzsch Pyridine Synthesis: A Multicomponent Approach to Dihydropyridines
The Hantzsch pyridine synthesis is a classic multicomponent reaction for preparing dihydropyridines, which can then be oxidized to pyridines.[9][10] This reaction is notable for its efficiency in constructing the pyridine ring from simple starting materials: an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[11][12] The resulting 1,4-dihydropyridine products are medicinally important, particularly as calcium channel blockers.[9]
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative [12]
-
Materials:
-
Ethyl 2,4-dioxopentanoate (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine ethyl 2,4-dioxopentanoate, benzaldehyde, and ammonium acetate.
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring for 4-6 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,4-dihydropyridine.
-
Diagram: Hantzsch Pyridine Synthesis Mechanism
Caption: Key steps in the Hantzsch Pyridine Synthesis.
Modern Approaches: Microwave-Assisted Synthesis of Pyrazoles
Microwave-assisted organic synthesis has revolutionized the field by dramatically reducing reaction times, often from hours to minutes, and frequently improving product yields.[13] This technology is particularly well-suited for the synthesis of compound libraries for high-throughput screening in drug discovery. Pyrazoles, five-membered nitrogen-containing heterocycles, are prominent scaffolds in many FDA-approved drugs, including the anti-inflammatory celecoxib.[13]
Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazole Derivative from a Chalcone [13]
-
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor and vials
-
-
Procedure:
-
In a microwave reactor vial, combine the chalcone, hydrazine derivative, ethanol, and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined power and time (e.g., 300 W for 1-5 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
-
| Product Class | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [13] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [13] |
II. Oxygen-Containing Heterocycles: Versatile Scaffolds in Nature and Medicine
Oxygen-containing heterocycles are widespread in nature and are integral components of many therapeutic agents. Their synthesis often involves cyclization reactions that form a stable ether linkage.
Stereoselective Synthesis of Tetrahydrofurans
The tetrahydrofuran (THF) ring is a common feature in many biologically active natural products. The stereochemistry of the substituents on the THF ring is often critical for their biological activity, making stereoselective synthesis a key challenge.
Experimental Protocol: Intramolecular Williamson Ether Synthesis for Tetrahydrofuran Formation
This protocol describes a general method for the SN2 cyclization of a γ-hydroxy alkyl halide to form a tetrahydrofuran. The stereochemistry of the product is dependent on the stereochemistry of the starting material.
-
Materials:
-
γ-hydroxy alkyl halide (e.g., 5-chloro-2-pentanol) (1.0 eq)
-
A suitable base (e.g., sodium hydride) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
-
Procedure:
-
Dissolve the γ-hydroxy alkyl halide in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Carefully add the base portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Pechmann Condensation for Coumarin Synthesis
Coumarins are a class of benzopyrone compounds found in many plants and possess a wide range of biological activities, including anticoagulant and anti-inflammatory properties. The Pechmann condensation is a classic and widely used method for their synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[6][10]
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin [6]
-
Materials:
-
Resorcinol (phloroglucinol can also be used) (2 mmol)
-
Ethyl acetoacetate (EAA) (2 mmol)
-
Solid acid catalyst (e.g., Zn0.925Ti0.075O NPs, 10 mol %) or a strong protic acid (e.g., sulfuric acid)
-
-
Procedure:
-
In a round-bottom flask, mix the phenol, ethyl acetoacetate, and the acid catalyst.
-
Heat the mixture with constant stirring at an appropriate temperature (e.g., 110 °C for the specified solid acid catalyst).
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the mixture in ethyl acetate and separate the catalyst (if heterogeneous).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
-
III. Sulfur-Containing Heterocycles: Important Pharmacophores
Sulfur-containing heterocycles, such as thiophenes and benzothiazoles, are important components of many pharmaceuticals and agrochemicals. Their synthesis often involves the incorporation of elemental sulfur or a sulfur-containing reagent.
The Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. This reaction is highly valuable for the synthesis of thiophene-containing compounds with diverse biological activities.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
-
Materials:
-
A ketone or aldehyde (e.g., cyclohexanone) (1 eq)
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 eq)
-
Elemental sulfur (1 eq)
-
A base (e.g., triethylamine, piperidine)
-
A suitable solvent (e.g., ethanol, water)
-
-
Procedure:
-
Combine the carbonyl compound, the active methylene nitrile, elemental sulfur, and the base in the chosen solvent.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with a cold solvent.
-
The crude product can be purified by recrystallization.
-
Diagram: Gewald Synthesis Mechanism
Caption: Key stages of the Gewald Synthesis.
Conclusion and Future Outlook
The synthesis of novel heterocyclic compounds is a dynamic and ever-evolving field. While classical methods remain foundational, modern techniques such as microwave-assisted synthesis, multicomponent reactions, and the development of novel catalytic systems are paving the way for more efficient, sustainable, and diverse synthetic routes.[12] As our understanding of the chemical biology of these scaffolds deepens, the demand for innovative synthetic methodologies will continue to grow, enabling the creation of the next generation of therapeutic agents.
References
- A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- Heterocyclic compounds, characterized by a cyclic structure containing one or more heteroatoms such as nitrogen, oxygen, or sulfur, are foundational in medicinal chemistry, agriculture, and m
- Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences.
- Heterocyclic compounds represent a cornerstone of modern drug development, with their significance rooted in their diverse chemical structures and pharmacological activities. Research and Reviews.
- The heterocyclic compounds are characterized by unique chemical behavior, which allows their extensive use in drug design and synthesis. Reachem.
- The Biginelli reaction is a multiple-component chemical reaction that creates 3,4-dihydropyrimidin-2(1H)-ones 4 from ethyl acetoacetate 1, an aryl aldehyde (such as benzaldehyde 2), and urea 3. Wikipedia.
- Abaee, M. S., & Cheraghi, M. (2014). Green methodologies for the synthesis of 2-aminothiophene. PMC.
- The Hantzsch pyridine synthesis is a multi-component organic reaction discovered by German chemist Arthur Rudolf Hantzsch in 1882, involving the condensation of two equivalents of a β-dicarbonyl compound one equivalent of an aldehyde, and ammonia or an amine source to form a symmetrical 1,4-dihydropyridine, which is subsequently oxidized to yield a 3,5-disubstituted pyridine ring. Unknown Source.
- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
- N-heterocycles, organic compounds with nitrogen atoms in cyclic structures (e.g., pyridine, piperidine, pyrimidine), are pivotal in pharmaceutical development due to their unique properties. AiFChem.
- Praveen, C., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Indian Academy of Sciences.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
- It is a branch of chemistry dealing with the synthesis, properties and applications of this heterocycles. Asian Journal of Research in Chemistry.
- Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.
- Synthesis of new pyran and pyranoquinoline deriv
- Catalytic Methods for the Synthesis of Substituted Pyrans: Applic
- Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. RSC Publishing.
- Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a C
- A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Unknown Source.
- Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Deriv
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. Wikipedia.
- The Fischer indole synthesis uses a protic or Lewis acid catalyst to convert a phenylhydrazine and an aldehyde or ketone to an indole. J&K Scientific LLC.
Sources
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Pechmann Condensation [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scielo.br [scielo.br]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Bromo-2-chloro-3-methoxybenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-bromo-2-chloro-3-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and unlock higher yields and selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered a challenging reaction?
A1: The primary challenges stem from two distinct features of the substrate:
-
Competitive Reactivity: The molecule possesses two different halogen atoms, a bromide and a chloride. Achieving selective coupling at one site without reacting at the other requires careful control of reaction conditions. The general reactivity trend for halides in the rate-determining oxidative addition step is I > Br > OTf >> Cl.[1][2] This inherent difference is the basis for achieving selectivity.
-
Electronic Effects: The presence of the electron-donating methoxy group (-OCH₃) increases the electron density of the aromatic ring. This makes the carbon-halogen bonds stronger and less susceptible to cleavage by the palladium(0) catalyst during the oxidative addition step, which can lead to sluggish or failed reactions.[3][4]
Q2: Which halogen, bromine or chlorine, is expected to react first, and why?
A2: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed Suzuki couplings.[2][5] This selectivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates a faster rate of oxidative addition at the C-Br position.[1] By carefully selecting the catalyst and controlling the temperature and reaction time, you can achieve highly selective mono-arylation at the bromine position.
Q3: What are the most critical parameters to control for a successful and selective coupling at the C-Br position?
A3: Success hinges on the meticulous optimization of four key parameters:
-
Catalyst System (Palladium Precursor & Ligand): This is the most crucial factor. The ligand's electronic and steric properties dictate the catalyst's reactivity and selectivity.[6][7]
-
Base: The choice and amount of base are critical for the transmetalation step, where the organic group is transferred from boron to palladium.[3][8]
-
Solvent: The solvent system must solubilize all components and can influence reaction kinetics.[9][10]
-
Temperature: Temperature affects reaction rates but can also impact selectivity and the stability of reagents, particularly the boronic acid.[9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Question: My reaction is giving a very low yield, or I'm only recovering starting material. What are the potential causes and how can I fix this?
Answer: A low or non-existent yield is the most common issue and can be traced back to several factors within the catalytic cycle.[11][12] Let's break down the likely culprits.
-
Cause A: Ineffective Oxidative Addition
-
Why it happens: As discussed, the electron-rich nature of the 3-methoxyphenyl ring slows this initial, often rate-limiting, step.[3] Standard, less electron-rich ligands like triphenylphosphine (PPh₃) may fail to create a palladium center that is electron-rich enough to break the C-Br bond efficiently.[3]
-
Solution: Employ a more advanced catalyst system.
-
Switch to Bulky, Electron-Rich Ligands: These are the industry standard for challenging couplings. They accelerate both oxidative addition and the final reductive elimination step.[3][7] Consider ligands from the Buchwald biaryl phosphine family or highly electron-donating trialkylphosphines.
-
Use a Pre-formed Pd(0) Source or an Efficient Precatalyst: While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) state. Using a source like Pd₂(dba)₃ or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) can ensure a sufficient concentration of the active catalyst is generated cleanly.[7]
-
-
-
Cause B: Inefficient Transmetalation
-
Why it happens: The boronic acid must be converted to a more nucleophilic boronate species by the base to facilitate transfer of the aryl group to the palladium center.[13] If the base is too weak, not sufficiently soluble, or if the boronic acid itself is unstable, this step will fail.
-
Solution: Optimize the base and boronic acid stability.
-
Use a Stronger, Finely-Ground Base: For this challenging substrate, weaker bases like Na₂CO₃ may be insufficient. Switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11][14] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Check Boronic Acid Quality & Stability: Boronic acids can degrade via protodeboronation, especially at high temperatures or under harsh basic conditions.[3][11] Use fresh, high-purity boronic acid. For particularly sensitive substrates, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[2] These act as a "slow-release" source of the boronic acid under reaction conditions.[3]
-
-
-
Cause C: Catalyst Deactivation
-
Why it happens: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive palladium black.[2] Solvents, particularly ethers like THF and dioxane, can contain peroxides that also poison the catalyst.[2]
-
Solution: Ensure a strictly inert environment.
-
Rigorous Degassing: Thoroughly degas your solvent(s) and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[11]
-
Use Fresh, Anhydrous Solvents: Use high-purity, peroxide-free solvents.
-
Maintain Positive Inert Gas Pressure: Throughout the reaction setup and duration, maintain a slight positive pressure of argon or nitrogen.
-
-
Recommended Conditions for this compound
The following table summarizes a robust starting point for optimization.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Common, effective precursors that generate Pd(0) in situ.[5] |
| Ligand | SPhos, XPhos, or RuPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich biaryl phosphine ligands are essential to overcome the slow oxidative addition of the electron-rich aryl bromide.[3][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.) | Strong bases required to facilitate boronate formation for efficient transmetalation.[11][14] Must be finely powdered. |
| Solvent | Toluene, Dioxane, or THF (often with 10-20% water) | Aprotic solvents are standard. A small amount of water aids in dissolving the base and accelerates transmetalation.[4][11] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion, but excessive heat can promote side reactions and decomposition.[11] |
| Boronic Acid | Arylboronic Acid or Pinacol Ester (1.2-1.5 eq.) | Use high-purity reagents. Pinacol esters offer greater stability against protodeboronation.[2] |
Problem 2: Poor Selectivity or Double Coupling
Question: I'm observing a mixture of products, including the desired mono-arylated product, the di-arylated product, and starting material. How can I improve selectivity for the C-Br bond?
Answer: Achieving high selectivity requires kinetically favoring the reaction at the C-Br bond while keeping the C-Cl bond intact.
-
Cause A: Overly Aggressive Reaction Conditions
-
Why it happens: While high temperatures and highly active catalysts are needed to cleave the C-Br bond, excessively harsh conditions (very high temperatures or long reaction times) can eventually lead to the slower oxidative addition at the C-Cl bond.
-
Solution:
-
Lower the Reaction Temperature: Once you've identified a catalyst system that works, try reducing the temperature (e.g., from 110 °C to 90 °C). This will decrease the rate of both reactions, but it will disproportionately slow the more difficult C-Cl bond activation.
-
Monitor Reaction Time Carefully: Follow the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reaction at the chlorine position.
-
Use a Milder Base: If your yield is good with a strong base like Cs₂CO₃ but selectivity is poor, consider switching to a slightly milder but still effective base like K₃PO₄.
-
-
-
Cause B: Inappropriate Ligand Choice
-
Why it happens: Some extremely active ligands designed for C-Cl bond activation might reduce the selectivity window between the C-Br and C-Cl bonds.
-
Solution: While you need an active ligand, you may not need the most active one available. If you are using a ligand known for exceptional performance with aryl chlorides (like tBuXPhos) and seeing poor selectivity, consider a slightly less reactive but still potent biaryl phosphine ligand like SPhos or RuPhos.
-
Problem 3: Significant Side Product Formation (Homocoupling, Dehalogenation)
Question: My analysis shows significant homocoupling of my boronic acid (R-R) and/or dehalogenation of my starting material (Ar-H). What is causing this?
Answer: These side reactions point to specific flaws in your reaction setup and conditions.
-
Homocoupling of Boronic Acid:
-
Why it happens: This is almost always caused by the presence of oxygen, which can interfere with the catalytic cycle and promote an oxidative coupling of the boronic acid.[12]
-
Solution: As detailed in Problem 1, Cause C , ensure your entire system is rigorously deoxygenated before and during the reaction.
-
-
Dehalogenation of this compound:
-
Why it happens: After oxidative addition, the palladium intermediate can sometimes react with a hydride source in the reaction mixture. Reductive elimination of Ar-H then produces the dehalogenated byproduct.[7] The hydride can originate from amine bases (if used) or certain alcoholic solvents.
-
Solution:
-
Avoid Amine Bases: Stick to inorganic bases like carbonates and phosphates.
-
Use Aprotic Solvents: Use solvents like toluene, dioxane, or THF instead of alcohols if dehalogenation is a significant issue.
-
-
Visualizing the Process
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues with the Suzuki coupling of this compound.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The ligand (L) and aryl groups are simplified for clarity.
Caption: The fundamental steps of the Suzuki-Miyaura reaction.
Optimized Protocol: Selective Mono-Arylation of this compound
This protocol provides a robust starting point for the selective coupling at the C-Br position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.048 mmol, 4.8 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv.)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
-
Magnetic stir bar
-
Schlenk flask or reaction vial with a septum cap
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the finely powdered K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the toluene (8 mL) and water (2 mL) via syringe. The solvents should be degassed beforehand by bubbling argon through them for at least 20 minutes.
-
Catalyst Preparation & Addition: In a separate small vial under a positive pressure of argon, weigh the Pd(OAc)₂ (2 mol%) and SPhos (4.8 mol%). Briefly mix them. Quickly add this solid mixture to the main reaction flask against a positive flow of argon.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the complete consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired 1-aryl-2-chloro-3-methoxybenzene product.
References
- Vertex AI Search. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Hearn, J. M., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH Public Access.
- Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reaction of 1-Bromo-2-chloro-3-methoxybenzene
Welcome to the technical support center for advanced Grignard reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 1-bromo-2-chloro-3-methoxybenzene. Here, we will dissect the common side products, troubleshoot potential issues, and provide in-depth, field-proven insights to optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the Grignard reaction of this compound, providing explanations and actionable solutions.
Question 1: My reaction yield is significantly low, or the reaction fails to initiate. What are the likely causes and how can I fix this?
Answer:
Low yields or initiation failure in Grignard reactions are common and often trace back to a few critical factors.[1]
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water from glassware, solvents, or the starting materials themselves.[2][3] Ensure all glassware is flame-dried or oven-dried immediately before use. Solvents like diethyl ether or THF must be anhydrous. It's advisable to distill them over a suitable drying agent, such as sodium-benzophenone ketyl, prior to the reaction.[4]
-
Poor Magnesium Quality: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which passivates the metal and prevents the reaction.[5] Activating the magnesium is crucial. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in a dry flask to expose a fresh surface.[6]
-
Impure Starting Halide: The this compound should be pure and dry. Consider passing it through a short column of activated alumina to remove any residual moisture.[4]
-
Slow Initiation: Aryl halides, particularly chlorides, can be slow to initiate.[7] Gentle warming of the flask may be necessary to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled temperature.[8]
Question 2: I've isolated my product, but spectroscopic analysis (NMR, GC-MS) shows the presence of significant amounts of 2-chloro-3-methoxybenzene. What is the source of this byproduct?
Answer:
The presence of 2-chloro-3-methoxybenzene, the protonated version of your desired Grignard reagent, is a classic sign of premature quenching. The Grignard reagent, once formed, is a very strong base.[9] If it encounters any protic source, it will readily abstract a proton, leading to the formation of the corresponding arene.
Causality:
-
Incomplete Drying: As mentioned above, residual water in the reaction setup is the most common culprit.[3]
-
Atmospheric Moisture: Conducting the reaction under an inert atmosphere (e.g., dry nitrogen or argon) is essential to prevent moisture from the air from entering the reaction vessel.[10]
-
Acidic Protons on Substrates: If your subsequent reaction involves a substrate with acidic protons (e.g., alcohols, carboxylic acids), you must use an excess of the Grignard reagent to account for this initial acid-base reaction.[11]
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: Re-evaluate your drying procedures for all reagents, solvents, and glassware.
-
Inert Atmosphere: Utilize Schlenk line techniques or a glovebox to maintain a strictly inert and dry atmosphere throughout the reaction.
-
Sacrificial Excess of Grignard: When reacting with protic substrates, consider using a calculated excess of the Grignard reagent to consume any acidic protons before the desired nucleophilic addition occurs.[4]
Question 3: My analysis shows a significant amount of a high molecular weight byproduct, which appears to be a dimer of my starting material. What is this and how can I minimize its formation?
Answer:
This high molecular weight byproduct is likely the result of a Wurtz-type coupling reaction .[8] In this side reaction, the formed Grignard reagent acts as a nucleophile and attacks the C-Br bond of an unreacted molecule of this compound, leading to the formation of a biaryl compound.
Mechanism:
R-MgBr + R-Br → R-R + MgBr₂
Minimizing Wurtz Coupling:
-
Slow Addition of Halide: Add the solution of this compound to the magnesium turnings slowly and dropwise. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the bimolecular coupling reaction.[8]
-
Temperature Control: The Wurtz reaction is often favored at higher temperatures. Maintain a gentle reflux and avoid excessive heating.[8]
-
Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) can sometimes influence the Schlenk equilibrium and the reactivity of the Grignard reagent, potentially altering the rate of side reactions.[6]
II. Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for Grignard formation, the bromine or the chlorine?
A1: The carbon-bromine bond is weaker and more easily reduced by magnesium than the carbon-chlorine bond. Therefore, the Grignard reagent will form selectively at the site of the bromine atom.[12][13] The reactivity order for alkyl and aryl halides in Grignard formation is generally I > Br > Cl > F.[14]
Q2: Can the methoxy group interfere with the Grignard reaction?
A2: The methoxy group is generally stable under Grignard reaction conditions. However, in some cases, particularly with ortho-methoxy substituted aryl Grignards, displacement of the methoxy group can occur, though this is more common with more reactive organolithium reagents or under harsh conditions.[15][16] For this specific substrate, it is not a primary side reaction to be concerned about under standard conditions.
Q3: My reaction mixture turns dark brown or black during the Grignard formation. Is this normal?
A3: A color change to gray, brown, or black is often observed during the formation of Grignar reagents and is not necessarily an indication of failure.[17] This can be due to the formation of finely divided magnesium or minor side reactions on the metal surface. The key indicators of a successful Grignard formation are the disappearance of the magnesium metal and a gentle, self-sustaining reflux.
Q4: I have heard about the formation of benzyne as a possible side product. Is this a concern with this compound?
A4: Benzyne formation is a possibility with some dihaloaromatic compounds, especially when treated with strong bases or when forming a Grignard reagent from an ortho-halosubstituted aryl halide.[18][19] In the case of this compound, the formation of the Grignard reagent at the C-Br bond could potentially lead to an elimination of MgBrCl to form a methoxy-substituted benzyne intermediate.[20][21] Subsequent reaction of this benzyne with another molecule of the Grignard reagent would lead to a mixture of regioisomeric products. While this is a plausible side reaction, its prevalence will depend on the specific reaction conditions, particularly temperature.
III. Data Summary: Key Reaction Parameters
| Side Product | Formation Mechanism | Key Influencing Factors | Mitigation Strategy |
| 2-chloro-3-methoxybenzene | Protonation of the Grignard reagent | Presence of water, alcohols, or other protic impurities. | Rigorous anhydrous technique, inert atmosphere.[2][3] |
| Biphenyl derivatives | Wurtz-type coupling | High concentration of aryl halide, high temperature. | Slow, dropwise addition of the halide, moderate temperature control.[8] |
| Peroxides/Phenols | Reaction with atmospheric oxygen | Exposure of the Grignard reagent to air. | Maintain a strict inert atmosphere (N₂ or Ar).[22][23] |
| Benzyne-derived products | Elimination of MgBrCl from the Grignard reagent | Elevated temperatures. | Maintain controlled, moderate reaction temperatures.[18][24] |
IV. Experimental Protocol: Formation of 2-chloro-3-methoxyphenylmagnesium bromide
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the flame-dried glassware (three-neck flask, condenser, dropping funnel) while hot and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the flask along with a magnetic stir bar. Add a single crystal of iodine.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (approx. 10%) of the halide solution to the stirring magnesium turnings. The disappearance of the iodine color and the onset of a gentle reflux indicate that the reaction has initiated. Gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction is initiated and self-sustaining, add the remainder of the halide solution dropwise from the dropping funnel at a rate that maintains a steady but controlled reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray to brown solution is the Grignard reagent, ready for subsequent use.
V. Visualization of Reaction Pathways
The following diagram illustrates the desired reaction pathway for the formation of the Grignard reagent and the competing side reactions.
Caption: Main and side reaction pathways in the Grignard synthesis.
VI. References
-
Wikipedia. Grignard reaction. [Link]
-
Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. [Link]
-
Filo. (2025). Mechanism of reaction between dimethoxy ketone and Grignard reagent. [Link]
-
Open Access Journals. (2021). A Report on Reagents and its Quenching Methods. [Link]
-
Quora. (2020). Why does water destroy Grignard reagents? [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]
-
National Institutes of Health. (2014). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. [Link]
-
Reddit. (2025). Cloride vs. Bromide Grignard Reactivity. [Link]
-
Wikipedia. Wurtz reaction. [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
Quora. (2019). How to improve the percent yield in Grignard reaction. [Link]
-
Chemistry Stack Exchange. (2020). Organometallic and oxygen. [Link]
-
BYJU'S. Wurtz Reaction. [Link]
-
Quora. (2018). What is the role of halides in the reactivity of Grignard reagent? [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
ResearchGate. (2008). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]
-
Britannica. Grignard reaction. [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
-
Chemistry Stack Exchange. (2015). Benzyne formation with Grignard reagents. [Link]
-
YouTube. (2024). Lec4 - Benzyne and Nucleophilic Aromatic Substitution. [Link]
-
Michigan State University Chemistry. Alkyl Halide Reactivity. [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. [Link]
-
ResearchGate. (2002). Impact of reaction products on the Grignard reaction with silanes and ketones. [Link]
-
YouTube. (2021). Grignard reagent (RMgX) and Oxygen (O2) with one MCQ. [Link]
-
University of Illinois. 23.8 The Elimination-Addition Mechanism of Nucleophilic Aromatic Substitution: Benzyne. [Link]
-
ACS Publications. (2008). The Grignard Reagents. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Google Patents. (2020). WO2020193617A1 - Impact of trace elements in the grignard reaction.
-
Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. quora.com [quora.com]
- 10. Grignard reaction | chemistry | Britannica [britannica.com]
- 11. leah4sci.com [leah4sci.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. columbia.edu [columbia.edu]
- 20. echemi.com [echemi.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-Bromo-2-chloro-3-methoxybenzene by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-bromo-2-chloro-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this halogenated aromatic compound. The information herein is grounded in established chromatographic principles and field-proven experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the column chromatography of this compound?
A1: Selecting an appropriate solvent system is critical for achieving good separation. For this compound, a non-polar compound, a good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.
A common practice is to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[1][2] This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for effective separation from impurities.[1]
Recommended Starting Solvent Systems for TLC Analysis:
-
Hexane:Ethyl Acetate (9:1 v/v)
-
Hexane:Dichloromethane (8:2 v/v)
-
Cyclohexane:Ethyl Acetate (9.5:0.5 v/v)
Based on the TLC results, the polarity of the mobile phase can be adjusted. If the Rf is too low, increase the proportion of the more polar solvent. If the Rf is too high, increase the proportion of the non-polar solvent. For the column, it is advisable to start with a slightly less polar solvent system than the one determined by TLC to ensure the compound binds to the column initially.[2]
Q2: How do I choose the right stationary phase and column size?
A2: For the purification of this compound, silica gel is the most common and effective stationary phase due to its polarity and wide availability.[3] Alumina can also be used, but as it is slightly basic, it may retain acidic impurities more strongly.[3]
The choice of column size depends on the amount of crude sample to be purified. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging separations.[2]
| Crude Sample Weight | Recommended Silica Gel Weight | Recommended Column Diameter |
| 100 mg | 3 - 10 g | 1 cm |
| 500 mg | 15 - 50 g | 2 cm |
| 1 g | 30 - 100 g | 3 cm |
| 5 g | 150 - 500 g | 5 cm |
This table provides general guidelines. The optimal parameters may vary depending on the difficulty of the separation.
Q3: I am not seeing any spots on my TLC plate after development. What could be the issue?
A3: Visualizing colorless compounds like this compound requires a visualization technique. If you are not observing any spots, consider the following:
-
UV Visualization: Commercial TLC plates often contain a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp (typically at 254 nm).[4][5] Aromatic compounds like your target molecule should appear as dark spots on a fluorescent green background.[5]
-
Iodine Staining: Placing the TLC plate in a chamber with iodine crystals is a common method for visualizing organic compounds.[5][6] The iodine vapor will form colored complexes with the compounds on the plate, appearing as yellow-brown spots.[5][6] It's important to note that alcohols, carboxylic acids, and alkyl halides may not stain well with iodine.[6]
-
Chemical Stains: For compounds that are not UV-active or do not stain well with iodine, destructive chemical stains can be used.[4][5][6] A potassium permanganate stain is a good general-purpose stain that reacts with compounds that can be oxidized.
Troubleshooting Checklist for TLC Visualization:
-
Confirm your TLC plate has a fluorescent indicator if using UV light.
-
Ensure the UV lamp is set to the correct wavelength (254 nm for quenching).
-
Allow sufficient time for the iodine chamber to become saturated with iodine vapor.
-
If using a chemical stain, ensure it is fresh and the plate is heated gently after dipping to develop the spots.[4]
Q4: My purified product is still impure. What are some common impurities and how can I remove them?
A4: Impurities in the synthesis of this compound can arise from starting materials, side reactions, or subsequent reaction steps. Common impurities may include isomers, starting materials like 2-chloro-3-methoxyanisole, or di-brominated byproducts.
Strategies for Improving Purity:
-
Optimize the Mobile Phase: A slight adjustment in the polarity of your mobile phase can significantly improve separation. Try running a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2]
-
Dry Loading: If your compound has poor solubility in the mobile phase, "dry loading" can improve the separation.[2] This involves pre-adsorbing your crude product onto a small amount of silica gel, which is then added to the top of the column.[2]
-
Argentated Silica Gel: For separating compounds with similar polarities, especially those containing double bonds or aromatic rings, silver nitrate-impregnated silica gel can be effective.[7] The silver ions interact with the pi electrons, leading to differential retention.
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography process.
Problem 1: The column is running too slowly or not at all.
Possible Causes & Solutions:
-
Column Packed Too Tightly: This can happen if the silica gel is too fine or if it has been compressed too much.
-
Solution: Repack the column, ensuring not to tamp the silica gel too aggressively.[8] Using a slightly coarser silica gel mesh size can also help.
-
-
Blocked Frit or Stopcock: Fine silica particles may have clogged the column outlet.
-
Air Bubbles in the Column: Air bubbles create channels that disrupt the solvent flow and lead to poor separation.[3]
Problem 2: The separation is poor, and the collected fractions are mixed.
Possible Causes & Solutions:
-
Improper Mobile Phase Selection: The polarity of the solvent system is not optimal for separating the target compound from impurities.
-
Solution: Re-evaluate your mobile phase using TLC.[1] Aim for a larger difference in the Rf values between your product and the impurities.
-
-
Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.[10][11]
-
Cracks or Channels in the Silica Bed: This leads to uneven solvent flow and band broadening.
-
Solution: This is often caused by the silica gel running dry. Never let the solvent level drop below the top of the silica gel.[12] Repack the column carefully to ensure a uniform bed.
-
Problem 3: The peaks in the chromatogram are tailing or fronting.
Peak Tailing (asymmetrical peak with a broader second half) is often caused by:
-
Secondary Interactions: Strong interactions between the analyte and the stationary phase.[10]
-
Solution: Adding a small amount of a modifier to the mobile phase, like a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can help to reduce these interactions.
-
-
Column Overload: Exceeding the mass capacity of the column.[10]
-
Solution: Dilute the sample and inject a smaller volume.[10]
-
Peak Fronting (asymmetrical peak with a broader first half) is commonly due to:
-
Column Overload: This is the most frequent cause of peak fronting.[11]
-
Solution: Dilute your sample.[11]
-
-
Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.[10]
-
Solution: Dissolve the sample in a small amount of a stronger solvent and then dilute it with the mobile phase, or try the dry loading technique.[2]
-
Experimental Workflow: Step-by-Step Column Chromatography Protocol
This protocol provides a detailed methodology for the purification of this compound.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.[2][3][9]
-
Add a layer of sand (approximately 0.5-1 cm) on top of the cotton plug.[2][9]
2. Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to create a slurry.[2][3][9]
-
Pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and ensure even packing.[3][9]
-
Allow the silica gel to settle, and then add another layer of sand (approximately 0.5 cm) on top of the silica bed to prevent disruption during solvent addition.[2][9]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[3][12]
3. Loading the Sample (Wet Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is a common choice).[2]
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.[2]
4. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the column size and the expected separation.
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
If using a gradient elution, gradually increase the polarity of the mobile phase to elute the more strongly retained compounds.[2]
5. Analysis of Fractions:
-
Spot the collected fractions on a TLC plate, along with a spot of the crude mixture and a pure standard if available.
-
Develop the TLC plate in the appropriate solvent system and visualize the spots.
-
Combine the fractions that contain the pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting logic for poor chromatographic separation.
References
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
- Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
- CommonOrganicChemistry.com. Running a Silica Gel Column.
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?.
- How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Front Tailing Peaks aka Peak Fronting.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Chemistry For Everyone. (2025, February 5). How To Prepare Silica Gel Slurry For Column Chromatography?.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- BenchChem. (2025).
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- SIELC Technologies. (2018, February 16). Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- University of California, Los Angeles. TLC Visualization Methods.
- Restek. Troubleshooting Guide.
- YMC Europe. Packing Silica and Hybrid-Silica Stationary Phases into Glass Columns.
- Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?.
- ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.
- HALO Columns. LC Chromatography Troubleshooting.
- PubChem. This compound.
- MySkinRecipes. 1-Bromo-3-chloro-2-methoxybenzene.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- EPFL. TLC Visualization Reagents.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- SIELC Technologies. (2018, February 16). 1-Bromo-3-methoxybenzene.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- AOBChem USA. 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene.
- The Pherobase. The Kovats Retention Index: 1-Bromo-2-methoxybenzene (C7H7BrO).
Sources
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 3. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 4. silicycle.com [silicycle.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: 1-Bromo-2-chloro-3-methoxybenzene in Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving the versatile yet challenging building block, 1-bromo-2-chloro-3-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this substrate, ensuring both high efficiency and selectivity in your synthetic endeavors.
Introduction: Understanding the Substrate
This compound presents a unique challenge and opportunity in synthetic chemistry. With two distinct halogen atoms, the primary consideration for any cross-coupling reaction is chemoselectivity . The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[1][2] This is principally due to the lower carbon-halogen bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the often rate-determining oxidative addition step.[1][2]
Therefore, selective functionalization at the C-Br position is the most common and predictable outcome. However, factors such as steric hindrance from the adjacent chloro and methoxy groups, catalyst system choice, and reaction conditions can lead to unexpected results. This guide will address the most common issues encountered and provide actionable solutions.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Observing a significant amount of unreacted this compound is a common issue. The root cause often lies within the catalyst system's inability to efficiently perform the oxidative addition step.
-
Insufficient Catalyst Activity: The steric hindrance around the C-Br bond, posed by the ortho-chloro and ortho-methoxy groups, can impede the approach of the palladium catalyst.
-
Solution 1: Ligand Selection. Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Employ bulky, electron-rich phosphine ligands, which are known to promote oxidative addition with challenging substrates.[3][4] Examples include Buchwald ligands (e.g., SPhos, XPhos) or other sterically demanding ligands like tricyclohexylphosphine (PCy₃).[4][5] These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst.[6]
-
Solution 2: Palladium Pre-catalyst Choice. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions effectively generate the active Pd(0) species.[7] Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed pre-catalyst (e.g., XPhos Pd G3) can sometimes be more reliable.[8][9]
-
-
Suboptimal Base or Solvent: The choice of base is critical for the transmetalation step in Suzuki reactions and for the overall catalytic cycle in other couplings.[10]
-
Solution 1: Base Screening. For Suzuki-Miyaura couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2][10] If you are experiencing low conversion, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can be beneficial. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[11][12]
-
Solution 2: Solvent Considerations. Ensure your reagents are soluble in the chosen solvent at the reaction temperature.[10] Aprotic polar solvents like dioxane, toluene, or DMF are common choices. For Suzuki reactions, the addition of water can sometimes be beneficial.[13][14]
-
-
Inadequate Reaction Temperature: Oxidative addition is an energy-intensive step.
-
Reaction Turns Black: The formation of a black precipitate ("palladium black") is a common sign of catalyst decomposition and leads to a loss of catalytic activity.[8][15][16][17][18]
-
Solution: This is often caused by the presence of oxygen.[3] Ensure your reaction setup is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) and maintained under a positive pressure of inert gas throughout the reaction.[8][10]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium black - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchmap.jp [researchmap.jp]
Technical Support Center: Preventing Homocoupling in Reactions of 1-Bromo-2-chloro-3-methoxybenzene
Welcome to the technical support center for synthetic chemists working with 1-bromo-2-chloro-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with homocoupling side reactions in palladium-catalyzed cross-coupling methodologies. Given its unique electronic and steric profile, this substrate can present distinct challenges in achieving high selectivity and yield.
This document provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you navigate these complexities and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common foundational questions regarding homocoupling involving this compound.
Q1: What is homocoupling, and why is it a critical issue with this specific substrate?
A: Homocoupling is an undesired side reaction in which two identical molecules couple together. In the context of reactions with this compound, this can manifest in several ways:
-
Aryl Halide Homocoupling: Two molecules of this compound react to form 2,2'-dichloro-3,3'-dimethoxybiphenyl.
-
Nucleophile Homocoupling: In a Suzuki-Miyaura reaction, two molecules of the organoboron reagent couple to form a symmetrical biaryl. In a Sonogashira reaction, two molecules of the terminal alkyne undergo oxidative coupling (Glaser coupling) to form a 1,3-diyne.[1]
This side reaction is problematic because it consumes valuable starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that are often difficult to separate due to similar polarity and molecular weight.
Q2: What are the primary mechanistic drivers of homocoupling in palladium-catalyzed reactions?
A: The main culprits are typically the presence of oxygen and/or excess palladium(II) species in the reaction mixture.[1][2] The desired cross-coupling reaction relies on a Pd(0)/Pd(II) catalytic cycle.[3][4] Homocoupling often occurs when this cycle is disrupted:
-
In Suzuki Reactions: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a stoichiometric reaction with the organoboron reagent, leading to homocoupling and regenerating Pd(0).[2][5] Incomplete reduction of a Pd(II) precatalyst can also leave residual Pd(II) that promotes this side reaction.[6]
-
In Sonogashira Reactions: The copper(I) co-catalyst, often used in traditional Sonogashira protocols, forms a copper acetylide intermediate. In the presence of oxygen, this intermediate can undergo oxidative dimerization to form the diyne byproduct, a reaction known as Glaser coupling.[7][8][9]
-
In Buchwald-Hartwig Aminations: While less common than in Suzuki reactions, homocoupling of the aryl halide can occur, often promoted by conditions that favor reductive processes from a Pd(II) intermediate without productive C-N bond formation.
Q3: How does the choice of phosphine ligand influence the rate of homocoupling?
A: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[10] To suppress homocoupling, the ligand choice is paramount:
-
Steric Bulk: Bulky ligands, such as the dialkylbiaryl phosphines developed by Buchwald (e.g., SPhos, XPhos) or certain N-heterocyclic carbenes (NHCs), are highly effective.[10][11] Their size can sterically hinder the formation of intermediates that lead to homocoupling and facilitate the desired reductive elimination step to release the cross-coupled product.[12][13]
-
Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center. This promotes the initial, rate-limiting oxidative addition of the aryl halide (this compound) to the Pd(0) catalyst and can accelerate the final reductive elimination step.[12] A faster, more efficient catalytic cycle often outcompetes the slower side reactions that lead to homocoupling.
Q4: What is the role of the base and temperature in controlling these side reactions?
A: Both base and temperature are critical reaction parameters that must be carefully optimized.
-
Base: The base is essential for the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and for deprotonating the amine in Buchwald-Hartwig aminations.[11][14] However, a base that is too strong or used in excess can sometimes promote side reactions. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger options like NaOtBu.[15] The solubility of the base is also crucial for ensuring a homogeneous reaction environment.[11]
-
Temperature: Higher temperatures can accelerate the rate of side reactions, sometimes more than the desired cross-coupling.[10] It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screening a range of temperatures (e.g., 80-110 °C) is often a necessary step in optimization.[11]
Part 2: Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing direct causes and actionable solutions.
Scenario 1: High levels of boronic acid dimer in my Suzuki-Miyaura reaction.
-
Problem: You are attempting to couple this compound with an arylboronic acid, but your primary byproduct is the symmetrical biaryl derived from the boronic acid.
-
Root Cause Analysis & Solution:
-
Oxygen Contamination: This is the most frequent cause. Oxygen in the reaction mixture promotes the Pd(II)-mediated homocoupling of the boronic acid.[1][2][16]
-
Solution: Implement rigorous degassing of all solvents and reagents. The freeze-pump-thaw technique (three cycles) is highly effective for removing dissolved oxygen.[10] Alternatively, sparging the solvent with an inert gas (argon or high-purity nitrogen) for 15-30 minutes before use is a viable alternative.[6] Ensure the reaction is maintained under a positive pressure of inert gas from start to finish.[11]
-
-
Inefficient Precatalyst Activation: You may be using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) that is not being fully reduced to the active Pd(0) species. The remaining Pd(II) directly catalyzes homocoupling.
-
Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., XPhos Pd G3) that generates the active Pd(0) species more cleanly and efficiently.[6] You can also try pre-heating the mixture of the aryl halide, base, and catalyst/ligand for a few minutes before adding the boronic acid to ensure the catalyst is in its active state.[16]
-
-
Suboptimal Reagent Stoichiometry/Addition: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Scenario 2: My Sonogashira coupling is plagued by 1,3-diyne (Glaser coupling) byproducts.
-
Problem: Your attempt to couple this compound with a terminal alkyne yields a significant amount of the homocoupled diyne.
-
Root Cause Analysis & Solution:
-
Copper Co-catalyst and Oxygen: The combination of a copper(I) salt (typically CuI) and oxygen is the classic recipe for Glaser coupling.[1][7][9]
-
Solution: The most effective strategy is to switch to a copper-free Sonogashira protocol .[8][17] Many modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands, are highly efficient without the need for a copper co-catalyst, thereby eliminating the primary mechanism for this side reaction.[17]
-
-
Inadequate Inert Atmosphere: Even in copper-free systems, trace oxygen can sometimes promote undesired oxidative pathways.
-
Solution: As with Suzuki reactions, ensure all reagents and solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[9]
-
-
Base Selection: The amine base can influence the reaction outcome.
-
Solution: Triethylamine is common, but screening other bases like diisopropylethylamine (DIPEA) or piperidine may offer better results by altering the kinetics of the competing pathways.[1]
-
-
Scenario 3: My Buchwald-Hartwig amination yield is low, and I'm observing homocoupling of the aryl bromide.
-
Problem: When reacting this compound with an amine, you observe the formation of 2,2'-dichloro-3,3'-dimethoxybiphenyl and hydrodehalogenated starting material.
-
Root Cause Analysis & Solution:
-
Slow Reductive Elimination: If the final C-N reductive elimination step is slow, the Pd(II)-amido intermediate can undergo side reactions, including pathways that can lead to homocoupling or decomposition.
-
Inappropriate Base: A non-optimal base can hinder the formation of the crucial Pd(II)-amido complex.
-
Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine effectively.[15][20] If your substrate has base-sensitive functional groups, a milder base like Cs₂CO₃ or K₃PO₄ might be necessary, but this will likely require a more active catalyst system.[15]
-
-
Presence of Water: Water can lead to competing hydrodehalogenation pathways.
-
Solution: Ensure you are using anhydrous, degassed solvents and that your amine and base are as dry as possible.[1]
-
-
Part 3: Data & Visualizations
Table 1: Ligand Selection Guide for Suppressing Homocoupling
| Ligand Type | Example(s) | Steric Bulk | Electron Richness | Efficacy in Suppressing Homocoupling | Key Application Notes |
| Simple Triarylphosphine | PPh₃ | Low | Moderate | Low to Moderate | Prone to homocoupling, especially with reactive boronic acids. Often requires higher temperatures. |
| Bulky Trialkylphosphine | P(t-Bu)₃ | High | High | High | Very effective but can be air-sensitive. Facilitates oxidative addition of less reactive chlorides.[12] |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Very High | Very High | Excellent | Considered the gold standard for challenging couplings. Steric bulk accelerates reductive elimination and prevents side reactions.[10][11][12] |
| Bidentate Phosphines | dppf, BINAP | Moderate | Moderate | Moderate to High | The large bite angle of ligands like dppf can be beneficial.[12][18] |
| N-Heterocyclic Carbenes | IPr, SIMes | High | Very High | High to Excellent | Strong σ-donors that form very stable palladium complexes, often increasing catalyst longevity and suppressing side reactions. |
Diagram 1: Competing Catalytic Pathways
This diagram illustrates the desired cross-coupling cycle versus the off-cycle pathway leading to boronic acid homocoupling, a common issue in Suzuki reactions.
Caption: Desired catalytic cycle vs. homocoupling pathway.
Diagram 2: Troubleshooting Workflow for Homocoupling
This decision tree provides a logical workflow for diagnosing and solving homocoupling issues based on the reaction type.
Caption: Troubleshooting decision tree for homocoupling.
Part 4: Validated Experimental Protocols
These protocols are provided as robust starting points and may require optimization for specific coupling partners.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize boronic acid homocoupling.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon. Repeat this process three times.
-
Catalyst/Solvent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution).
-
Degassing: Sparge the stirred reaction mixture with a gentle stream of argon via a needle for an additional 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the starting aryl bromide is consumed to prevent side reactions.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol eliminates the primary cause of Glaser coupling.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and degassed, anhydrous triethylamine (as both base and solvent).
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, filter, concentrate, and purify by column chromatography.
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem
- Technical Support Center: Troubleshooting Side Products in Suzuki Reactions of 3,4-Dibromotoluene - Benchchem
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Public
- Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride.
- Buchwald–Hartwig amin
- Technical Support Center: Suzuki Coupling Reactions - Benchchem
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium c
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) - YouTube
- Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-2,4-dichlorobenzene - Benchchem
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - RSC Publishing
- Cross-Coupling Reactions Guide - MilliporeSigma
- Copper-free Sonogashira coupling - The chemical reaction d
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH
- Ligand design for cross-couplings: phosphines - YouTube
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 1,2-Dibromoethene - Benchchem
- Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ACS Public
- Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions - Benchchem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in the Nitration of 1-Bromo-2-Chloro-Anisole
Welcome to the technical support center for improving regioselectivity in the nitration of a 1-bromo-2-chloro-anisole derivative. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity in the nitration of 1-bromo-2-chloro-anisole?
The regioselectivity of this reaction is a complex interplay of electronic and steric effects exerted by the three substituents on the anisole ring: the methoxy (-OCH₃), bromo (-Br), and chloro (-Cl) groups.
-
Electronic Effects : The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance (+M effect).[1][2] The halogen (bromo and chloro) substituents are deactivating overall due to their strong electron-withdrawing inductive effect (-I effect), but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect).[2][3][4] In the case of competing directing effects, the strongly activating methoxy group will predominantly govern the position of electrophilic attack.[5]
-
Steric Hindrance : The bulky bromo and chloro groups, along with the methoxy group, can physically block the approach of the nitronium ion (NO₂⁺) electrophile to certain positions on the ring.[6][7] Substitution is generally disfavored at positions located between two substituents.[6]
Q2: I am observing a mixture of isomers. Which products are expected and why?
Given the directing effects, the nitro group is expected to add to the positions ortho and para to the strongly activating methoxy group. The possible major mono-nitrated isomers are:
-
1-bromo-2-chloro-4-nitro-anisole
-
1-bromo-2-chloro-6-nitro-anisole
The methoxy group directs to positions 4 and 6 (both are para and ortho respectively to the methoxy group). The halogens also direct ortho and para to themselves. The directing effects of the methoxy group are stronger and will be the primary determinant of the product distribution. The formation of the meta isomer is generally not favored.[1]
Q3: My yield of the desired isomer is low, with significant formation of byproducts. What are the likely causes?
Low yield and byproduct formation can stem from several issues:
-
Over-nitration : The activating effect of the methoxy group can make the ring susceptible to multiple nitrations, especially under harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent).[8][9]
-
Oxidation : Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the starting material or the desired product, leading to the formation of tar-like substances.[10]
-
Unfavorable Reaction Conditions : Incorrect temperature, solvent, or nitrating agent can lead to poor selectivity and the formation of undesired isomers.
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Unwanted Isomer Formation
If you are observing a mixture of isomers with a low proportion of the desired product, consider the following troubleshooting steps.
Underlying Cause & Scientific Rationale
The formation of multiple isomers is often a result of a lack of control over the kinetic versus thermodynamic pathways of the reaction.[10] The electronic directing effects of the substituents determine the possible sites of attack, but the reaction conditions can influence the final product ratio.
Workflow for Optimizing Regioselectivity
Caption: A workflow for troubleshooting and optimizing regioselectivity.
Detailed Troubleshooting Steps:
-
Temperature Control :
-
Rationale : Nitration reactions are highly exothermic.[10] Lowering the temperature generally favors kinetic control, which can enhance selectivity by favoring the reaction pathway with the lowest activation energy.[10]
-
Protocol :
-
Set up the reaction in a cooling bath (e.g., ice-salt or dry ice-acetone).
-
Maintain the reaction temperature between -10°C and 0°C.
-
Add the nitrating agent dropwise to maintain a constant temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
-
Choice of Nitrating Agent :
-
Rationale : The standard mixed acid (HNO₃/H₂SO₄) system is highly reactive and can lead to poor selectivity.[11] Milder nitrating agents can offer better control.
-
Alternative Agents :
-
Acetyl nitrate (CH₃COONO₂) : Generated in situ from nitric acid and acetic anhydride. It is a milder nitrating agent that can improve selectivity.
-
Metal Nitrates : Systems like bismuth subnitrate/thionyl chloride have been shown to be effective for the nitration of haloanisoles, often with good yields and selectivity.[12]
-
N₂O₅ in an Ionic Liquid : This system has been shown to improve para-selectivity for some aromatic compounds.[13]
-
-
-
Solvent System :
-
Rationale : The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity.
-
Recommendations :
-
For mixed acid nitrations, sulfuric acid often serves as both the catalyst and solvent.
-
When using milder nitrating agents, consider solvents like dichloromethane, acetonitrile, or sulfolane.
-
-
-
Use of Solid Acid Catalysts :
-
Rationale : Zeolites and other solid acid catalysts can provide shape-selectivity, favoring the formation of the less sterically hindered isomer.[14]
-
Example Protocol :
-
Data Summary: Impact of Reaction Conditions on Isomer Distribution
| Condition | Nitrating Agent | Temperature (°C) | Solvent | Predominant Isomer(s) | Reference |
| Harsh | HNO₃/H₂SO₄ | 25-50 | H₂SO₄ | Mixture of 4-nitro and 6-nitro | [General Knowledge] |
| Mild | Acetyl Nitrate | 0-10 | Acetic Anhydride | Increased 4-nitro | [General Knowledge] |
| Selective | Bi(NO₃)₃/SOCl₂ | Room Temp | Dichloromethane | High yield of para-derivatives | [12] |
| Shape-Selective | HNO₃/Zeolite | 70-90 | Substrate | High para-selectivity | [14] |
Issue 2: Low Yield and Formation of Tarry Byproducts
The appearance of dark, tarry material is a common sign of side reactions, primarily oxidation.
Controlling Side Reactions
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitration - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Chemoselective Coupling of 1-Bromo-2-chloro-3-methoxybenzene
Welcome to the technical support guide for navigating the complexities of chemoselective cross-coupling reactions with 1-bromo-2-chloro-3-methoxybenzene. This resource, designed for researchers and drug development professionals, provides expert insights, troubleshooting solutions, and detailed protocols to help you achieve predictable and high-yielding transformations. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemoselectivity of this compound in palladium-catalyzed cross-coupling reactions.
Q1: Which bond, C-Br or C-Cl, is preferentially activated in a cross-coupling reaction, and why?
A1: The Carbon-Bromine (C-Br) bond is significantly more reactive and will be preferentially activated over the Carbon-Chlorine (C-Cl) bond. The critical, rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The reactivity order for aryl halides in this step is generally I > Br > OTf > Cl.[3][4] This is because the C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage and insertion by the electron-rich Pd(0) center. This inherent difference in reactivity is the cornerstone of achieving chemoselectivity.
Q2: How can I ensure the reaction is selective for the C-Br bond?
A2: To exploit the innate reactivity difference, the key is kinetic control. By using milder reaction conditions, you can supply enough energy to overcome the activation barrier for C-Br oxidative addition while remaining below the threshold required for C-Cl activation. Key parameters to control include:
-
Temperature: Lowering the reaction temperature is the most effective tool. Many couplings at the C-Br position can proceed at temperatures between room temperature and 80 °C, whereas C-Cl bond activation often requires temperatures exceeding 100 °C.[2]
-
Catalyst Choice: Select a catalyst system that is active enough for the C-Br bond but not overly reactive to engage the C-Cl bond under the chosen conditions. While highly active, bulky, electron-rich ligands are excellent for challenging couplings, they can sometimes lead to over-reactivity and a loss of selectivity if conditions are not carefully controlled.[5][6]
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, even at moderate temperatures, can sometimes lead to slow, undesired coupling at the C-Cl position.
Q3: What are the most critical factors when selecting a palladium catalyst and ligand for this specific substrate?
A3: The choice of the palladium source and, more importantly, the ligand is crucial for success.[7]
-
Ligand Class: For couplings involving aryl bromides, especially those with potential steric hindrance from the adjacent chloro and methoxy groups, bulky and electron-rich phosphine ligands are highly recommended.[5][7][9] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both the oxidative addition and the final reductive elimination step.[5][6][8]
-
Steric and Electronic Effects: The ortho methoxy group can influence the reaction through steric hindrance and electronic donation. A bulky ligand helps to create a coordinatively unsaturated palladium center necessary for oxidative addition and can promote the final, product-releasing reductive elimination step.[10]
Catalyst Selection and Troubleshooting Workflow
The following diagram illustrates a logical workflow for selecting a catalyst system and troubleshooting common issues.
Caption: Logical workflow for selecting and optimizing a catalyst system.
Troubleshooting Guide
Problem 1: My reaction shows low to no conversion.
This is a common issue that can often be resolved by systematically checking the integrity of your reagents and the activity of your catalyst system.[5][7][11]
-
Potential Cause A: Catalyst Inactivity. The active Pd(0) species is sensitive to oxygen.[11] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, incomplete reduction or decomposition can halt the reaction. Decomposition is often indicated by the formation of palladium black, a black precipitate.[11]
-
Solution:
-
Use a Precatalyst: Employ an air-stable Pd(II) precatalyst like XPhos Pd G3 or SPhos Pd G3. These form the active Pd(0) species efficiently under the reaction conditions.
-
Ensure Inert Atmosphere: Thoroughly degas your solvent(s) by sparging with argon or nitrogen for at least 30 minutes.[7] Assemble your reaction under a positive pressure of inert gas.
-
Check Ligand Quality: Phosphine ligands can oxidize over time. Use ligands from a freshly opened bottle or store them in a glovebox.
-
-
-
Potential Cause B: Inappropriate Base or Solvent. The base is critical for the catalytic cycle, particularly for the transmetalation step in Suzuki reactions or for deprotonating the nucleophile in Sonogashira and Buchwald-Hartwig reactions.[7] Reagent solubility is also key; if your starting materials are not fully dissolved, the reaction will be slow or incomplete.[7][12]
-
Solution:
-
Base Screening: For Suzuki reactions, potassium phosphate (K₃PO₄) is often an excellent choice for hindered substrates.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[13][14]
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are common. For Suzuki reactions, a small amount of water is often necessary to help dissolve the base and facilitate the catalytic cycle.[5][15] If solubility is an issue, consider a solvent like DMF, but be aware it can sometimes slow down certain coupling reactions.[11][12]
-
-
Problem 2: I'm observing significant formation of the di-coupled product (reaction at both C-Br and C-Cl).
This indicates that your reaction conditions are too harsh, leading to a loss of chemoselectivity.
-
Potential Cause: Excessive Thermal Energy. As noted in FAQ A2, high temperatures can provide sufficient energy to activate the stronger C-Cl bond.
-
Solution:
-
Temperature Titration: Screen a range of lower temperatures. Start at 80 °C and try stepping down to 70 °C or 60 °C.
-
Use a More Active Catalyst at Lower Temperature: Instead of increasing temperature, consider using a more active ligand system (e.g., moving from a simple phosphine like PPh₃ to a Buchwald-type ligand) which can enable the desired C-Br coupling to occur efficiently at a lower temperature where the C-Cl bond remains inert.[6][16]
-
-
Problem 3: My main impurity is a homocoupled side product.
Homocoupling is a common side reaction, especially in Sonogashira and Suzuki couplings.
-
Potential Cause A (Sonogashira): Glaser-Hay Coupling. The copper co-catalyst, in the presence of oxygen, can promote the dimerization of the terminal alkyne.[3][11]
-
Solution:
-
Strictly Anaerobic Conditions: Rigorous degassing and maintaining an inert atmosphere are critical to suppress this oxygen-mediated side reaction.[11][17]
-
Minimize or Eliminate Copper: Reduce the loading of CuI. In many cases, a "copper-free" Sonogashira protocol can be employed, which completely avoids this issue.[3][18]
-
-
-
Potential Cause B (Suzuki): Boronic Acid Homocoupling. This can also be promoted by the presence of oxygen or by certain palladium catalyst systems.
| Catalyst System | Typical Application | Advantages | Considerations |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | Good general catalyst, reliable. | May require higher temperatures for hindered substrates. |
| XPhos/SPhos Pd G3 | Suzuki, Buchwald-Hartwig | Highly active for hindered substrates, air-stable.[8] | Can be overly reactive, requiring temperature control for selectivity. |
| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira | Classic, widely used system.[4] | Prone to Glaser homocoupling; Cu can be difficult to remove.[3] |
| (IPr)Pd(allyl)Cl | Suzuki, Buchwald-Hartwig | Highly active NHC-based catalyst, stable.[19][20] | May require screening of bases (e.g., NaOtBu). |
| Table 1: Comparison of Common Palladium Catalyst Systems. |
Experimental Protocols
Note: All procedures must be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be degassed prior to use.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
This protocol targets the selective formation of a C-C bond at the C-Br position.
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio, to a final concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5][7] The reaction is typically complete in 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Chemoselective Sonogashira Coupling
This protocol targets the selective formation of a C(sp²)-C(sp) bond at the C-Br position.
-
Reagent Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), and copper(I) iodide (CuI, 1-2 mol%).
-
Atmosphere Exchange: Evacuate and backfill the flask with inert gas three times.
-
Solvent and Reagent Addition: Add degassed THF (or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[11] Finally, add the terminal alkyne (1.1-1.2 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes, but higher temperatures should be avoided to maintain selectivity.[3][11]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- LibreTexts. (2021). The Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.
- LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Suzuki Coupling of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- Benchchem. (n.d.). evaluating the efficiency of different catalysts in Suzuki coupling of 1-bromo-3-nitrobenzene.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. gold-chemistry.org [gold-chemistry.org]
- 18. thalesnano.com [thalesnano.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 1-Bromo-2-chloro-3-methoxybenzene
Welcome to the technical support center for the synthesis of 1-Bromo-2-chloro-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of managing reaction exotherms during this multi-step synthesis. Our focus is on providing practical, field-proven insights to ensure reaction safety, reproducibility, and high product purity.
The synthesis of this compound is most reliably achieved via a two-step Sandmeyer reaction sequence starting from 2-chloro-3-methoxyaniline. Both steps in this sequence are significantly exothermic and require stringent control to prevent thermal runaway, byproduct formation, and potential safety incidents.[1] This guide provides a structured approach to identifying, understanding, and controlling these exotherms.
Core Principles of Exotherm Management
The fundamental principle of thermal safety is to ensure that the rate of heat generation from the chemical reaction never exceeds the rate at which heat can be removed by the cooling system. A failure to maintain this balance can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.[1]
The synthesis pathway involves two primary exothermic events:
-
Diazotization: The reaction of 2-chloro-3-methoxyaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the aryldiazonium salt. This reaction is fast and highly exothermic.[2][3]
-
Sandmeyer Reaction: The copper(I)-catalyzed decomposition of the diazonium salt, which involves the evolution of nitrogen gas and the formation of the C-Br bond. This step is also highly exothermic and involves the breakdown of a thermally sensitive intermediate.[4][5]
Effective management relies on slow reagent addition, robust cooling, and continuous monitoring. For process scale-up, a thorough understanding of the reaction calorimetry is essential to properly design the engineering controls.[4]
Troubleshooting Guide: Common Exotherm-Related Issues
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Scenario 1: Uncontrolled Temperature Spike During Diazotization
Q: I've started the slow addition of my aqueous sodium nitrite solution to the aniline/acid mixture, and the temperature is rising rapidly past the 5 °C setpoint, even with my ice bath. What is happening and what should I do?
A: You are experiencing an imbalance where heat is being generated faster than it can be removed. This is a critical situation that can lead to the violent decomposition of the diazonium salt being formed.
-
Immediate Corrective Actions:
-
Stop the Addition: Immediately cease the addition of the sodium nitrite solution.
-
Enhance Cooling: If possible, add more ice or a dry ice/acetone mixture to your external cooling bath to increase the cooling capacity. Ensure the reactor is sufficiently immersed in the bath.
-
Monitor Vigorously: Keep a close watch on the internal temperature and any gas evolution. Be prepared for an emergency quench if the temperature continues to rise uncontrollably.
-
-
Root Cause Analysis & Prevention:
-
Addition Rate: The most common cause is adding the nitrite solution too quickly. The addition rate must be strictly controlled to match the cooling capacity of your setup.
-
Insufficient Cooling: Your cooling bath may be inadequate for the scale of the reaction. Ensure good thermal contact between the flask and the bath and that the bath's temperature is well below your target reaction temperature (e.g., -5 °C to -10 °C for a 0-5 °C reaction).
-
Localized Hotspots: Inadequate stirring can create localized areas of high reagent concentration and temperature. Ensure your stirring is vigorous and efficient. For larger scales, subsurface addition of the nitrite solution is recommended to promote rapid dispersion and cooling.[1]
-
Scenario 2: Violent Foaming and Gas Evolution in the Sandmeyer Stage
Q: When adding my cold diazonium salt solution to the copper(I) bromide catalyst, the reaction is foaming uncontrollably and releasing nitrogen gas extremely rapidly. How can I control this?
A: While vigorous nitrogen evolution is the desired reaction, an uncontrollable rate indicates the decomposition of the diazonium salt is proceeding too quickly. This can lead to foam-over, loss of material, and a dangerous pressure buildup.
-
Immediate Corrective Actions:
-
Stop the Addition: Immediately stop adding the diazonium salt solution.
-
Check Temperature: Verify that the temperature of the CuBr solution is within the recommended range (typically room temperature, but can be adjusted). If it is too high, cool it down before resuming.
-
-
Root Cause Analysis & Prevention:
-
Rapid Addition: As with diazotization, the diazonium salt solution must be added slowly and in a controlled manner to the catalyst slurry. The rate of addition directly controls the rate of reaction and heat generation.[4]
-
Catalyst Activity: Highly active CuBr catalyst can lead to a very fast initial reaction. Ensure the addition is particularly slow at the beginning until you can gauge the reaction's pace.
-
Unstable Diazonium Salt: If the diazonium salt solution was allowed to warm up or was stored for too long before use, it may have begun to decompose, leading to a more violent reaction upon addition to the catalyst. These salts should be used immediately after preparation and kept cold.[2][6]
-
Scenario 3: Formation of Dark, Tarry Byproducts
Q: My final reaction mixture is a dark brown or black tar, and my yield of this compound is very low. What caused this?
A: The formation of tarry materials and dark coloration is a classic sign of significant side reactions, almost always caused by a loss of thermal control.
-
Root Cause Analysis:
-
Diazonium Decomposition: If the temperature during either diazotization or the Sandmeyer step rises too high, the diazonium salt can decompose through alternative pathways. Reaction with water will form the corresponding phenol (2-chloro-3-methoxyphenol), a common and problematic impurity.
-
Azo Coupling: Aryldiazonium salts can also react with other electron-rich aromatic rings (like the starting aniline or the product) to form highly colored azo compounds, which contribute to the tarry appearance.[6] This is more likely if the reaction mixture is not sufficiently acidic.
-
Radical Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism.[5][7] Poor temperature control can lead to undesired radical side reactions, including the formation of biaryl byproducts.
-
-
Prevention:
-
Strict Temperature Adherence: Maintain the temperature below 5 °C during diazotization and within the specified range for the Sandmeyer reaction.[2]
-
Controlled Addition: Use a dropping funnel or syringe pump for all critical reagent additions to ensure a slow, steady rate.
-
Proper pH Control: Ensure a sufficient excess of strong acid is present during diazotization to prevent side reactions like azo coupling.
-
Frequently Asked Questions (FAQs)
Q1: What are the absolute critical temperature limits for this synthesis? A1: For the diazotization step, the temperature should be strictly maintained between 0 °C and 5 °C. Exceeding 10 °C significantly increases the risk of decomposition. For the Sandmeyer step, the addition of the diazonium salt to the CuBr solution can often be performed at room temperature, but the rate of addition must be controlled to keep the internal temperature from rising excessively (e.g., maintain below 40 °C). Always perform a small-scale trial to determine the optimal conditions for your specific setup.
Q2: How can I be sure my diazotization is complete before proceeding? A2: You can test for the presence of excess nitrous acid, which indicates that all the aniline has reacted. Place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates that nitrous acid is present and the reaction is complete.[8] A delayed or faint color is not a positive result.
Q3: What are the primary signs of a developing thermal runaway? A3: Key signs include a sudden, accelerating increase in temperature that no longer responds to the cooling system, a rapid increase in gas evolution or pressure, and a noticeable change in the color or viscosity of the reaction mixture.[1] If these are observed, evacuate the area immediately.
Q4: How should I properly quench the reaction upon completion? A4: After the Sandmeyer reaction is complete (indicated by the cessation of nitrogen evolution), the mixture may contain unreacted starting materials or acidic byproducts. A common workup involves extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer should then be washed with water, a dilute base like sodium bicarbonate to neutralize excess acid, and finally with brine.[9][10] If any residual bromine color is present, a wash with a dilute sodium thiosulfate solution can be used to quench it.[9][11]
Q5: Are there safer, alternative methods to a classic batch Sandmeyer reaction? A5: Yes, continuous flow chemistry is emerging as a significantly safer alternative for hazardous reactions like diazotization and Sandmeyer reactions. By performing the reaction in a microreactor, the reaction volume at any given moment is very small, and the high surface-area-to-volume ratio allows for extremely efficient heat transfer, virtually eliminating the risk of thermal runaway. This also allows for the safe handling of unstable diazonium intermediates as they are generated and consumed in a continuous stream.
Process Visualization & Data
Reaction Pathway and Critical Exotherm Points
The following diagram illustrates the synthetic pathway, highlighting the stages where significant heat evolution occurs.
Caption: Reaction pathway showing critical exothermic stages.
Troubleshooting Flowchart for Thermal Deviations
Caption: Decision tree for troubleshooting thermal deviations.
Table 1: Critical Process Parameters & Recommendations
| Parameter | Step 1: Diazotization | Step 2: Sandmeyer Reaction | Rationale & Key Considerations |
| Temperature | 0 °C to 5 °C | 20 °C to 40 °C (monitor) | Prevents premature/uncontrolled decomposition of the diazonium salt.[2] |
| Addition Rate | Slow, dropwise | Slow, portion-wise | Rate of addition directly controls the rate of heat generation. Must not exceed cooling capacity.[4] |
| Stirring | Vigorous / Turbulent | Vigorous / Turbulent | Prevents localized hotspots and ensures efficient heat transfer to the cooling bath. |
| Monitoring | Internal Thermometer | Internal Thermometer | Essential for immediate detection of any deviation from the setpoint. |
| Safety | Blast shield, proper PPE | Blast shield, well-ventilated hood | The reaction involves thermally unstable intermediates and evolution of N₂ gas.[3][12] |
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and risk-assessed by the end-user for their specific laboratory conditions and scale.
Protocol 1: Diazotization of 2-Chloro-3-methoxyaniline
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt or dry ice/acetone bath capable of maintaining a temperature below 0 °C.
-
Charge Reactor: To the flask, add 2-chloro-3-methoxyaniline (1.0 eq) and 48% aqueous hydrobromic acid (HBr) (approx. 3.0 eq). Stir to dissolve/suspend the aniline salt and cool the mixture to 0 °C.
-
Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.05 eq) in deionized water. Cool this solution in an ice bath.
-
Slow Addition: Transfer the cold NaNO₂ solution to the dropping funnel. Add the solution dropwise to the stirred aniline mixture, ensuring the internal temperature never exceeds 5 °C . This addition should take at least 60-90 minutes.
-
Confirmation: Once the addition is complete, stir for an additional 30 minutes at 0-5 °C. Check for a slight excess of nitrous acid using starch-iodide paper.[8] The resulting cold solution of the diazonium salt should be used immediately in the next step.
Protocol 2: Sandmeyer Reaction
-
Catalyst Preparation: In a separate, larger reactor equipped for stirring and gas venting, prepare a solution or slurry of copper(I) bromide (CuBr) (approx. 1.2 eq) in additional 48% HBr.
-
Controlled Addition: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the stirred CuBr mixture. The addition should be portion-wise or via a dropping funnel.
-
Monitor Exotherm & Gas: A vigorous evolution of nitrogen gas and a noticeable exotherm will occur. Control the addition rate to maintain a manageable reaction and keep the temperature within a safe range (e.g., below 40 °C). Use an ice bath for cooling if necessary.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution has completely ceased.
Protocol 3: Workup and Quenching
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, 3x volumes).
-
Neutralization: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, and finally with saturated aqueous sodium chloride (brine).
-
Quenching (if needed): If the organic layer retains a bromine color, wash with a 10% aqueous sodium thiosulfate solution until the color is discharged.[9][11]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography.
References
- BenchChem. (n.d.). Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis.
- BenchChem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
- BenchChem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 937-940. [Link]
- Ritter, T., et al. (2018). Making diazonium chemistry safer. C&EN Global Enterprise, 96(32). [Link]
- Wikipedia. (n.d.). Sandmeyer reaction.
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3041–3068. [Link]
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Hartwell, J. L. (1943). o-CHLOROBROMOBENZENE. Organic Syntheses, 23, 13. [Link]
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Wikipedia. (n.d.). Thermal runaway.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
- Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 20(2), 443-450. [Link]
Sources
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal from Aryl Halide Reaction Mixtures
A Guide for the Synthesis of Intermediates from 1-Bromo-2-chloro-3-methoxybenzene
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions, particularly those involving substrates like this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting logic to help you achieve the stringent purity levels required in pharmaceutical development.
The complete removal of palladium is not merely a purification step; it is a critical regulatory and safety requirement. The International Council for Harmonisation (ICH) Q3D guidelines classify palladium as a Class 2B element, mandating its control in the final drug product to a permitted daily exposure (PDE) of 100 µ g/day for oral administration.[1][2] For a standard 10g daily dose, this translates to a concentration limit of 10 parts per million (ppm).[3] This guide will equip you with the strategies to meet and exceed these targets.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: Palladium removal strategies can be broadly categorized into four main types. The optimal choice depends on the specific form of the palladium residue and the nature of your product.[4]
-
Adsorption: This is the most widely used technique. It involves using a solid material that binds palladium, which is then removed by simple filtration. Common adsorbents include:
-
Activated Carbon: Effective for its high surface area, but can be non-selective and may adsorb the desired product, reducing yields.[5][6]
-
Palladium Scavengers: These are materials like silica gel or polymer resins functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, amines, or triazines.[1][7][8] They offer much higher selectivity than activated carbon.
-
-
Filtration: Primarily used for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution as palladium black.[9] Using a filter aid like Celite® is standard practice to trap these fine particles.[10][11]
-
Crystallization: Purifying the final product through crystallization can be highly effective, as the palladium impurities are often left behind in the mother liquor.[12] The efficiency can sometimes be improved by adding a chelating agent that increases the solubility of the palladium species in the solvent.[4]
-
Extraction: This involves a liquid-liquid extraction to partition the palladium species into a phase (usually aqueous) that is separate from the product-containing organic phase.[10] Washes with aqueous solutions containing chelating agents like N-acetylcysteine or EDTA can be effective.[13][14]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The selection of a purification strategy is a critical decision that should be based on several factors: the nature of the palladium species, the properties of your product, and the required final purity. The flowchart below provides a logical workflow for making this decision. The key is often a multi-step approach: a bulk removal step followed by a polishing step.
Q3: What exactly is a "palladium scavenger" and how does it work?
A3: Palladium scavengers are solid-supported materials, typically based on silica or a polymer resin, that have been chemically modified to feature functional groups with a very high affinity for palladium.[1][8] The mechanism of action is chemisorption, where the palladium atom forms a strong coordinate or covalent bond with the functional group on the scavenger.[5]
For example, thiol-based scavengers (containing R-SH groups) are particularly effective because palladium, being a soft metal (Lewis acid), forms a very strong bond with the soft sulfur atom (Lewis base).[7][15] This interaction is highly specific, allowing the scavenger to selectively pull the palladium out of the solution while leaving the desired organic product untouched. The solid nature of the scavenger allows for its easy removal from the reaction mixture by simple filtration.[16]
Q4: My cross-coupling product contains a pyridine or amine group. Why is palladium removal proving so difficult?
A4: This is a classic and challenging issue in process chemistry. Nitrogen-containing compounds, especially heterocycles like pyridine, are Lewis bases and can act as strong ligands for palladium.[17] During the reaction or work-up, the palladium catalyst can form a stable complex with your product. This product-palladium complex is often soluble in the organic solvent, making it very difficult to remove by simple filtration or aqueous extraction. In essence, your product is acting as a "leaching agent," keeping the palladium in solution. To overcome this, you must use a removal technique with an even higher affinity for palladium than your product has. This usually involves screening high-affinity scavengers (like thiol or trimercaptotriazine-based ones) and optimizing the scavenging conditions (e.g., increasing temperature, longer stirring time) to favor the kinetic and thermodynamic capture of the palladium by the scavenger.[17]
Q5: How can I determine if I have successfully removed the palladium to the required level?
A5: Visual inspection is unreliable; a colorless solution can still contain significant amounts of palladium.[9] Accurate, quantitative analysis is essential.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry-standard technique for quantifying trace metals.[12][18][19] It offers extremely low detection limits (sub-ppm) and is required for the final validation of an Active Pharmaceutical Ingredient (API).[20]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and simple method for determining palladium content in API samples, validated against ICH guidelines.[21]
-
Catalysis-Based Fluorometric Methods: These are rapid, high-throughput screening methods useful during process development.[22][23] They use a palladium-catalyzed reaction that produces a fluorescent product, allowing for quick estimation of palladium levels with a plate reader. While not a replacement for ICP-MS for final release, they are invaluable for optimizing purification steps.[12]
Part 2: Troubleshooting Guide
Issue 1: High palladium content remains in my product after using a scavenger.
-
Possible Cause 1: Strong Chelation by the Product. As discussed in FAQ #4, your product may be binding the palladium tightly.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers. Thiol-based scavengers are a good starting point, but sometimes amine or thiourea-based scavengers may perform better depending on the palladium's oxidation state.[8]
-
Optimize Scavenging Conditions: Increase the equivalents of the scavenger (e.g., from 5 eq to 10 eq relative to palladium). Increase the temperature (e.g., from room temperature to 40-60 °C) and extend the treatment time (e.g., from 2 hours to 18 hours).[4]
-
Change the Solvent: The solvent can affect the binding kinetics. A solvent that better solubilizes your product might improve access of the scavenger to the palladium complex.[3]
-
-
-
Possible Cause 2: Inefficient Filtration. Colloidal or very fine palladium particles may be passing through the filter paper.
-
Troubleshooting Steps:
-
Use a Celite® Pad: Always filter the reaction mixture through a packed pad of Celite® (diatomaceous earth) on top of the filter paper. This creates a tortuous path that traps fine particles.[10][24]
-
Consider Polish Filtration: For manufacturing processes, specialized cartridge filters or modern porous sintered metal tubes can provide superior filtration down to <1 ppm.[5][25]
-
-
Issue 2: Significant product loss occurs during the purification process.
-
Possible Cause: Non-specific Adsorption. This is a common problem when using activated carbon, which can adsorb your product along with the palladium.[5]
-
Troubleshooting Steps:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon required. This often requires an optimization study.
-
Switch to a Selective Scavenger: High-affinity silica or polymer scavengers are much less likely to bind your organic product than carbon is.[1]
-
Change the Purification Method: If product loss on solid supports is unavoidable, consider crystallization or liquid-liquid extraction as your primary purification method.[4][11]
-
-
Issue 3: Palladium removal is inconsistent from batch to batch.
-
Possible Cause: Variability in Palladium Species. The final state of the palladium (e.g., Pd(0) vs. Pd(II), monomeric vs. clustered) can vary depending on minor changes in reaction conditions, work-up, or air exposure.[4]
-
Troubleshooting Steps:
-
Standardize the Work-up: Ensure that every step before the palladium removal stage is performed consistently. For example, quenching the reaction in the same manner each time can lead to a more consistent form of residual palladium.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are known to be effective against a wider range of palladium species.[26]
-
Introduce a "Pre-Treatment" Step: Sometimes, adding a mild oxidant or reductant during work-up can convert the various palladium species into a single, more easily removed form. This requires careful development and validation.
-
-
Part 3: Comparative Data & Experimental Protocols
Comparison of Common Palladium Removal Techniques
| Method | Mechanism | Advantages | Disadvantages | Typical Efficiency |
| Filtration (Celite®) | Physical Separation | Simple, fast, inexpensive, good for bulk removal of heterogeneous Pd.[10] | Ineffective for soluble (homogeneous) palladium species. | Variable (high for Pd black) |
| Activated Carbon | Physisorption | Inexpensive, widely available, effective for many Pd species.[27] | Non-selective (can cause product loss), may require large amounts.[5] | Good to Excellent |
| Silica/Polymer Scavengers | Chemisorption | High selectivity, high efficiency, low product loss, broad applicability.[7][8] | Higher cost than carbon, may require screening and optimization. | Excellent (>99%) |
| Crystallization | Phase Separation | Can provide very high purity product, removes other impurities simultaneously. | Product must be crystalline, can be lower yielding, may trap Pd.[2] | Good to Excellent |
| Liquid-Liquid Extraction | Partitioning | Can be integrated into standard work-up, cost-effective.[28] | Often insufficient on its own, requires suitable chelating agents.[11] | Low to Moderate |
| Organic Solvent Nanofiltration (OSN) | Size Exclusion | Green technology, allows for catalyst recovery and reuse.[29] | Requires specialized equipment, membrane compatibility can be an issue.[10] | Excellent |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Thiol Scavenger
This protocol is a general method for a polishing step to remove residual homogeneous palladium.
-
Dissolution: After initial work-up (e.g., aqueous wash, solvent swap), dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 5-10 weight equivalents of scavenger relative to the initial weight of the palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[4]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for quantitative analysis of palladium content using ICP-MS.[19][30]
Protocol 2: Bulk Palladium Removal Using Activated Carbon
This protocol is suitable as a cost-effective polishing step, particularly when product loss is not a major concern.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Methanol).
-
Carbon Addition: Add powdered activated carbon (5-10 wt% relative to the crude product weight) to the solution.[24]
-
Stirring: Stir the slurry vigorously for 1-4 hours at room temperature.
-
Filtration: Prepare a short pad of Celite® (approx. 2-3 cm) in a sintered glass funnel. Filter the slurry through the Celite pad to remove the activated carbon. The filtrate should be colorless.
-
Washing: Wash the Celite/carbon pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the combined filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
References
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion].
- Crabtree, S. P., et al. (2020). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 24(9), 1736–1745.
- ResearchGate. (2019). Analysis of palladium by high resolution ICP-MS. [Publication].
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1557–1562.
- Merck/PITT Collaboration. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1626.
- Takeda Pharmaceutical Company. (2005). Method of removing palladium. Google Patents.
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
- ResearchGate. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Publication].
- Jones, K., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 266–273.
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
- Sciencemadness Discussion Board. (2013). Removal of leached Palladium from reaction product. [Online forum].
- Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239(Pt 1), 117253.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon.
- Nie, Y., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
- Reddit. (2025). Your trick to remove residual palladium. [Online forum].
- National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion].
- Powder Systems. (2023). Which Filtration Products are Used for Catalyst Recovery?
- da Silva, E. T. S., et al. (2021). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods, 13(28), 3196–3205.
- ResearchGate. (2025). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. [Publication].
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
- MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- MDPI. (2021). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arborassays.com [arborassays.com]
- 13. onyxipca.com [onyxipca.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmtech.com [pharmtech.com]
- 23. researchgate.net [researchgate.net]
- 24. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 25. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 26. researchgate.net [researchgate.net]
- 27. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 28. mdpi.com [mdpi.com]
- 29. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification in the Synthesis of 1-Bromo-2-chloro-3-methoxybenzene Derivatives by LC-MS
Welcome to the technical support center for the analysis of 1-Bromo-2-chloro-3-methoxybenzene derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct identification using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we combine foundational scientific principles with practical, field-tested advice to help you troubleshoot common challenges and ensure the integrity of your synthetic pathways.
Introduction: The Challenge of Regioselectivity and Byproduct Formation
The synthesis of substituted aromatic compounds like this compound is a cornerstone of pharmaceutical and materials science.[1][2] A common synthetic route involves electrophilic aromatic substitution, such as the bromination of a chloro-methoxybenzene precursor.[3][4] However, the directing effects of the existing substituents (chloro and methoxy groups) can lead to the formation of multiple regioisomers and other byproducts, complicating purification and potentially impacting the efficacy and safety of the final product.[5][6][7][8][9][10]
The methoxy group (-OCH₃) is an activating, ortho, para-director, while the chloro group (-Cl) is a deactivating, yet also ortho, para-director.[5][7][8][9] This interplay of electronic effects can result in a complex mixture of isomeric products. LC-MS is an indispensable technique for separating and identifying these closely related compounds, combining the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[11][12][13]
This guide provides a structured approach to identifying these byproducts, troubleshooting common analytical issues, and interpreting your LC-MS data with confidence.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Understanding Potential Byproducts
Question 1: What are the most likely byproducts in the bromination of a 2-chloro-3-methoxybenzene derivative?
Answer: Based on the principles of electrophilic aromatic substitution, the primary byproducts will be regioisomers of the desired this compound.[5][6][7][8][9][10] The directing effects of the methoxy and chloro groups will guide the incoming electrophile (Br⁺).
-
Methoxy group (-OCH₃): Strongly activating and directs ortho and para.
-
Chloro group (-Cl): Deactivating but directs ortho and para.
Considering the starting material, 2-chloro-3-methoxybenzene, the possible positions for bromination are C1, C4, C5, and C6. The combination of the directing effects will likely lead to a mixture of isomers.
Additionally, other potential byproducts can arise from:
-
Over-bromination: Introduction of a second bromine atom to the aromatic ring.
-
Ipso-substitution: Displacement of one of the existing substituents (less common for chloro and methoxy groups).[14]
-
Reactions with residual starting materials or reagents: For example, if the reaction is not driven to completion.
dot graph Byproduct_Formation { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "2-Chloro-3-methoxybenzene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Desired Product (this compound)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Regioisomeric Byproducts" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Over-brominated Byproducts" [fillcolor="#FBBC05", fontcolor="#202124"]; "Other Byproducts" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"2-Chloro-3-methoxybenzene" -> "Desired Product (this compound)" [label="Bromination"]; "2-Chloro-3-methoxybenzene" -> "Regioisomeric Byproducts" [label="Alternative Bromination"]; "Desired Product (this compound)" -> "Over-brominated Byproducts" [label="Further Bromination"]; "2-Chloro-3-methoxybenzene" -> "Other Byproducts" [label="Side Reactions"]; } caption { label: "Potential Byproduct Pathways in Synthesis"; fontsize: 12; } enddot Caption: Potential Byproduct Pathways in Synthesis
Part 2: LC-MS Method Development and Troubleshooting
Question 2: My chromatogram shows multiple co-eluting peaks. How can I improve the separation of isomeric byproducts?
Answer: Separating regioisomers can be challenging due to their similar physicochemical properties. Here’s a systematic approach to improving your chromatographic separation:
-
Optimize the Stationary Phase:
-
C18 columns are a good starting point for non-polar to moderately polar compounds.[15]
-
For closely related isomers, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which offer alternative retention mechanisms through π-π interactions.
-
-
Adjust the Mobile Phase:
-
Gradient Optimization: A shallower gradient will provide more time for the isomers to separate. Start with a slow gradient and adjust the ramp rate.
-
Solvent Strength: Experiment with different organic modifiers like acetonitrile and methanol. Their different polarities and elution strengths can alter selectivity.
-
Additives: Use volatile mobile phase additives like formic acid (0.1%) or ammonium formate (10 mM) to improve peak shape and ionization efficiency.[16] Avoid non-volatile buffers like phosphates.[16]
-
-
Control Temperature:
-
Increasing the column temperature can decrease viscosity and improve efficiency, but it may also reduce retention. Experiment with temperatures between 30-50°C to find the optimal balance.[17]
-
| Parameter | Recommendation for Isomer Separation | Rationale |
| Column | Phenyl-Hexyl or PFP | Provides alternative selectivity through π-π interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid | Good for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol | Varying organic modifier can change selectivity. |
| Gradient | Start with a shallow gradient (e.g., 5-95% B in 30 min) | Increases resolution between closely eluting peaks. |
| Flow Rate | 0.2-0.5 mL/min (for standard 2.1 mm ID columns) | Lower flow rates can improve separation efficiency. |
| Column Temp. | 30-50 °C | Optimize for best peak shape and resolution. |
Question 3: I am not seeing a clear molecular ion peak for my compound in the mass spectrum. What could be the issue?
Answer: The absence of a clear molecular ion can be due to several factors related to both the compound's properties and the MS settings.
-
In-source Fragmentation: The compound may be fragmenting in the ion source before detection.
-
Troubleshooting: Reduce the fragmentor or capillary voltage. These parameters control the energy applied to the ions as they enter the mass spectrometer.
-
-
Poor Ionization: The compound may not be ionizing efficiently under the current conditions.
-
Troubleshooting:
-
Switch between positive and negative ionization modes.
-
Optimize the mobile phase pH with additives like formic acid (for positive mode) or ammonium hydroxide (for negative mode).[16]
-
Try a different ionization source if available, such as Atmospheric Pressure Chemical Ionization (APCI), which can be better for less polar compounds.[12]
-
-
-
Adduct Formation: The molecular ion may be present as an adduct with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[18]
-
Troubleshooting: Look for peaks at M+23, M+39, and M+18 in positive ion mode. Using high-purity solvents and glassware can minimize sodium and potassium adducts.[18]
-
dot graph MS_Troubleshooting { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "No Molecular Ion" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "In-source Fragmentation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Poor Ionization" [fillcolor="#FBBC05", fontcolor="#202124"]; "Adduct Formation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reduce Voltages" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Optimize Mobile Phase/Source" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Check for Adducts" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"No Molecular Ion" -> "In-source Fragmentation"; "No Molecular Ion" -> "Poor Ionization"; "No Molecular Ion" -> "Adduct Formation"; "In-source Fragmentation" -> "Reduce Voltages"; "Poor Ionization" -> "Optimize Mobile Phase/Source"; "Adduct Formation" -> "Check for Adducts"; } caption { label: "Troubleshooting the Absence of a Molecular Ion"; fontsize: 12; } enddot Caption: Troubleshooting the Absence of a Molecular Ion
Part 3: Data Interpretation and Byproduct Identification
Question 4: How can I confirm the identity of a suspected byproduct using its mass spectrum?
Answer: Confirming the identity of a byproduct involves a combination of mass accuracy, isotopic patterns, and fragmentation analysis.
-
Accurate Mass Measurement: If you are using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the accurate mass can be used to determine the elemental composition. The expected molecular weight of this compound (C₇H₆BrClO) is approximately 221.48 g/mol .[1]
-
Isotopic Pattern Analysis: This is crucial for halogenated compounds.[19][20]
-
Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound with one chlorine atom will show an M+2 peak that is about one-third the intensity of the molecular ion peak.[21]
-
Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A compound with one bromine atom will have an M+2 peak of nearly equal intensity to the molecular ion peak.[22]
-
Combined Pattern: For a compound containing one bromine and one chlorine atom, the isotopic pattern will be more complex. You will see peaks at M, M+2, and M+4 with a characteristic intensity ratio.
-
-
MS/MS Fragmentation (Tandem MS): Fragmenting the molecular ion and analyzing the resulting daughter ions can provide structural information.[15][23] For this compound, expected fragmentations include the loss of:
-
A methyl radical (-•CH₃) from the methoxy group.
-
A bromine radical (-•Br).
-
A chlorine radical (-•Cl). The relative ease of fragmentation can sometimes help distinguish between isomers.[24]
-
| Isotope | Natural Abundance | Expected MS Pattern (for one atom) |
| ³⁵Cl | ~75.8% | M peak |
| ³⁷Cl | ~24.2% | M+2 peak (~1/3 intensity of M)[21] |
| ⁷⁹Br | ~50.7% | M peak |
| ⁸¹Br | ~49.3% | M+2 peak (~equal intensity to M)[22] |
Experimental Protocols
Protocol 1: General LC-MS Method for Byproduct Screening
This protocol provides a starting point for the analysis of your reaction mixture.
-
Sample Preparation: a. Dilute a small aliquot of your reaction mixture in a solvent compatible with the mobile phase (e.g., 50:50 water:acetonitrile). b. Filter the sample through a 0.22 µm syringe filter to remove particulates.[17]
-
LC Conditions:
-
MS Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 120 V.
-
Scan Range: m/z 50-500.
-
Protocol 2: Targeted MS/MS Analysis for Structural Confirmation
Once you have identified potential byproduct peaks, use this protocol to obtain fragmentation data.
-
Perform an initial MS scan to determine the retention time and m/z of the precursor ion (the molecular ion of the suspected byproduct).
-
Set up a targeted MS/MS experiment: a. Input the m/z of the precursor ion. b. Set a collision energy (CE). Start with a value around 20 eV and perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy for fragmentation.[15] c. Acquire the product ion spectrum.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.
References
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- Chemaxon. (2020, September 13). Impurity Identification Using LC-MS and in silico Reaction Enumeration.
- Khan Academy. (2019, January 3). Introduction to regioselectivity in aromatic reactions.
- ResearchGate. (n.d.). Mechanisms of regioisomers formation.
- Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
- PubMed. (2016, August 24). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- LCGC International. (n.d.). How to Avoid Problems in LC–MS.
- BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- ResearchGate. (2021, June). LCMS-guided detection of halogenated natural compounds.
- Wikipedia. (n.d.). Liquid chromatography–mass spectrometry.
- MySkinRecipes. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
- Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS.
- Shimadzu. (n.d.). LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis.
- Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
- ResearchGate. (2025, August 6). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution.
- Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
- University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- ResearchGate. (n.d.). Synthesis of bromo, chloro, methoxy, or acetoxy derivatives of....
- NIST. (n.d.). Benzene, 1-bromo-4-chloro-.
- Sciencemadness Discussion Board. (2011, October 10). 1-bromo-3-methoxybenzene.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Iowa Research Online. (n.d.). 4‐Bromo‐2‐chloro‐1‐methoxybenzene.
- NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
- ResearchGate. (2025, August 5). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions.
- Chemistry LibreTexts. (2019, July 24). Br and Cl.
Sources
- 1. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Synthesize 1-Bromo-3-Methoxybenzene Easily? [webmedicalblog.com]
- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. rsc.org [rsc.org]
- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 23. LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis [shimadzu.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 1-Bromo-2-chloro-3-methoxybenzene
Welcome to the technical support center for chemists working with 1-Bromo-2-chloro-3-methoxybenzene. This guide is designed to provide practical, in-depth advice on the critical work-up and purification stages of your reactions. As researchers, scientists, and drug development professionals, we understand that a successful reaction is only half the battle; efficient and effective isolation of your target compound is paramount. This resource, presented in a question-and-answer format, addresses common challenges and provides troubleshooting strategies to ensure the integrity of your synthesis.
PART 1: General Work-up Principles & FAQs
This section covers foundational questions regarding the handling and initial work-up of reaction mixtures containing this compound.
Q1: What are the key physical and chemical properties of this compound that I should consider before starting a work-up?
A1: Understanding the physicochemical properties of your target molecule is the cornerstone of a successful work-up strategy. This compound is a substituted aromatic compound with the following key characteristics:
-
Appearance: Typically a liquid or low-melting solid.
-
Solubility: It is practically insoluble in water but shows good solubility in common organic solvents such as diethyl ether, dichloromethane, toluene, and alcohols like ethanol and methanol.[3][4] This differential solubility is the basis for liquid-liquid extraction.
-
Stability: The compound is generally stable under neutral conditions.[4] However, the methoxy group can be susceptible to cleavage under harsh acidic conditions, and the aryl halides can undergo side reactions in the presence of strong bases and certain metals at high temperatures.[5][6]
A summary of relevant properties is provided in the table below:
| Property | Value/Information | Significance for Work-up |
| Molecular Weight | 221.48 g/mol [2] | Important for calculating yields and for mass spectrometry analysis. |
| Boiling Point | ~235.8°C at 760 mmHg | Suggests that rotary evaporation is a suitable method for solvent removal. |
| Solubility in Water | Practically insoluble.[3][4] | Allows for efficient separation from aqueous reagents and byproducts. |
| Solubility in Organic Solvents | Miscible with methanol, benzene, hexane, toluene, dichloromethane.[4] | Provides a wide range of options for extraction and chromatography solvents. |
| Chemical Stability | Stable under standard conditions; incompatible with strong oxidizing agents.[4] | Avoid harsh acidic or basic conditions during work-up if possible. |
Q2: I've completed my reaction. What is the first step in a typical aqueous work-up?
A2: The initial step is to quench the reaction, which deactivates any remaining reactive reagents. The choice of quenching agent depends on the reaction type. For instance, in a Grignard reaction, a careful, slow addition of a proton source like saturated aqueous ammonium chloride (NH₄Cl) is often preferred over water to minimize violent effervescence and potential side reactions.[7][8]
Following the quench, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate or diethyl ether) and water.[9] This partitions the components between the organic and aqueous layers, setting the stage for liquid-liquid extraction.
Below is a general workflow for the initial work-up phase:
Caption: General aqueous work-up workflow.
PART 2: Reaction-Specific Troubleshooting (FAQs)
This section addresses issues that may arise from specific, common reaction types involving this compound.
Suzuki Coupling Reactions
Q3: My Suzuki coupling reaction mixture is a dark, heterogeneous slurry. How do I effectively work it up to isolate my biaryl product?
A3: The dark color is often due to finely divided palladium black, a common byproduct of the catalytic cycle.[10] A standard work-up protocol for a Suzuki reaction is as follows:
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate.[9][11]
-
Filtration (Optional but Recommended): To remove the bulk of the palladium catalyst and inorganic salts, filter the mixture through a pad of Celite®.[11] This will simplify the subsequent liquid-liquid extraction.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[9][12] The water wash removes water-soluble components like the base (e.g., K₂CO₃) and boronic acid byproducts. The brine wash helps to break up emulsions and removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[11][12]
Troubleshooting Tip: If you are having trouble with the solubility of your starting material or product, consider using a different solvent system for the reaction and work-up, such as DMF or chlorinated solvents.[13] However, be mindful of the potential for these solvents to complicate the work-up.
Grignard Reactions
Q4: I've formed a Grignard reagent from this compound and reacted it with an electrophile. What is the best way to quench the reaction and avoid side products?
A4: The work-up of a Grignard reaction is critical for obtaining a good yield of the desired alcohol.
-
Quenching: The reaction must be quenched by the addition of a proton source to the magnesium alkoxide intermediate.[7] A slow, dropwise addition of saturated aqueous NH₄Cl is generally recommended. This is a weakly acidic proton source that minimizes the risk of side reactions that can occur with stronger acids, such as elimination reactions of tertiary alcohols.[7][8] The use of water for quenching can be too vigorous.
-
Extraction: After quenching, extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. You may need to perform several extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic extracts with water to remove inorganic salts and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.
Troubleshooting Common Grignard Work-up Issues:
| Issue | Possible Cause | Solution |
| Low Yield of Alcohol | Incomplete reaction or quenching before all the electrophile has reacted. The Grignard reagent may have been inadvertently quenched by moisture. | Ensure all glassware is flame-dried and reagents are anhydrous.[7] Titrate the Grignard reagent to determine its exact concentration before adding the electrophile.[7] |
| Formation of Biphenyl Homocoupling Product | This can occur via Wurtz-type coupling, especially if the reaction is overheated or if certain impurities are present.[7] | Maintain a controlled reaction temperature. |
| Recovery of Starting Material | Inefficient Grignard formation or reaction with a sterically hindered ketone leading to enolization.[7] | Activate the magnesium turnings before use.[14] For sterically hindered ketones, consider using a less bulky Grignard reagent if possible. |
PART 3: Purification Strategies
Q5: My crude product after work-up is an oil containing several impurities. What is the best method for purification?
A5: Flash column chromatography on silica gel is the most common and effective method for purifying compounds like this compound and its derivatives.[15]
Step-by-Step Protocol for Flash Column Chromatography:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give a retention factor (R_f) of ~0.3 for your desired product. A common starting point for non-polar aromatic compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel under positive pressure (using air or nitrogen).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
The logical flow of the purification process is depicted below:
Caption: Purification workflow using flash chromatography.
PART 4: Safety Considerations
Q6: What are the primary safety precautions I should take when working with this compound and during its work-up?
A6: As with any chemical procedure, safety is paramount. This compound and related halobenzenes should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]
-
Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16][18]
-
Handling Precautions: Avoid contact with skin and eyes.[16][18] In case of contact, rinse immediately with plenty of water.[17][18]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.[17][18]
For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound you are using.[16][17][18][19]
References
- CymitQuimica. (2024, December 19). Safety Data Sheet - 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene.
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Fisher Scientific.
- Thermo Fisher Scientific. (2010, October 29).
- Solubility of Things. 2-Bromoanisole | Solubility of Things.
- Spectrum Chemical. (2019, June 10).
- MilliporeSigma. (2025, April 28).
- ChemBK. (2024, April 10). 1-Bromo-3-methoxybenzene.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Benchchem. Technical Support Center: Regioselective Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- MySkinRecipes. 1-Bromo-3-chloro-2-methoxybenzene.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- ACS Publications. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- ResearchGate.
- Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- ADC Protac. (2025, December 25). How to Synthesize 1-Bromo-3-Methoxybenzene Easily?
- Benchchem. Technical Support Center: Suzuki Coupling Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Reactivity and Synthetic Utility of 1-Bromo-2-chloro-3-methylbenzene.
- European Patent Office.
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Reddit. (2020, June 20). Troubleshooting my grignard reactions : r/chemistry.
- PubChem. This compound | C7H6BrClO | CID 23287864.
- PubMed.
- Sigma-Aldrich. 1-Bromo-3-chloro-2-methoxybenzene | 174913-10-1.
- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1)
- Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
- National Institutes of Health. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- J-STAGE.
- Royal Society of Chemistry.
- Leah4Sci. (2020, February 20).
- Journal of Materials Chemistry C. (2021, June 20). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- PubMed.
- ResearchGate. A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
- Stenutz. 1-bromo-3-methoxybenzene.
- Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions.
- ACS Publications.
- MSU chemistry.
- ResearchGate. The effect of the presence of one methoxy group substitution on the...
- OpenStax. (2023, September 20). 10.7 Organometallic Coupling Reactions.
- Chemistry Stack Exchange. (2015, February 26).
- NIST WebBook. Benzene, 1-bromo-2-methoxy-.
- PubChem. 2-Bromo-1-chloro-3-methoxybenzene | C7H6BrClO | CID 22435547.
Sources
- 1. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-chloro-3-methoxybenzene | C7H6BrClO | CID 22435547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. leah4sci.com [leah4sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
Stability of 1-Bromo-2-chloro-3-methoxybenzene under acidic/basic conditions
Technical Support Center: 1-Bromo-2-chloro-3-methoxybenzene
Welcome to the technical support guide for this compound (CAS: 174913-11-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile synthetic intermediate. The guidance herein is tailored for researchers, chemists, and drug development professionals to help anticipate and resolve experimental challenges.
Overview of this compound
This compound is a polysubstituted aromatic compound valued as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the distinct reactivity of its three functional groups: a methoxy ether, a chloro substituent, and a bromo substituent. Understanding the interplay of these groups and their stability under different reaction conditions is critical for successful synthetic outcomes.
This guide is divided into two primary sections addressing the compound's behavior in acidic and basic media, respectively.
Key Stability Parameters Summary
| Condition | Primary Concern | Key Byproduct(s) | Recommended Mitigation |
| Strong Acid | Cleavage of the methoxy C-O bond. | 2-Bromo-6-chlorophenol | Use mild acids; maintain low temperatures; limit reaction time. |
| (e.g., HBr, HI, strong H₂SO₄) | Avoid acids with highly nucleophilic counter-ions (e.g., I⁻, Br⁻). | ||
| Strong Base | Formation of a benzyne intermediate. | Regioisomeric mixture of substitution products. | Use weaker, non-nucleophilic bases if possible; maintain cryogenic temperatures (-78 °C). |
| (e.g., NaNH₂, LDA, n-BuLi) | If benzyne formation is unavoidable, use a trapping agent to control the reaction. | ||
| Nucleophilic Aromatic Substitution (SNAr) | Unlikely pathway. | Minimal to no reaction. | Employ metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for halogen substitution. |
Section 1: Stability & Troubleshooting in Acidic Conditions
FAQ 1: I'm running a reaction with this compound under strong acidic conditions and observing an unexpected, more polar byproduct. What is likely occurring?
Answer: The most probable cause is the acid-catalyzed cleavage of the methoxy group, which is an aryl methyl ether. This reaction converts the methoxybenzene derivative into the corresponding phenol (2-bromo-6-chlorophenol), which is significantly more polar.
Causality & Mechanism: Aryl ethers are generally stable but can be cleaved under harsh acidic conditions, particularly in the presence of strong acids like HBr or HI.[2][3] The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway:
-
Protonation: The ether oxygen is protonated by the strong acid, converting the methoxy group into a good leaving group (an alcohol).[4]
-
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the electrophilic methyl carbon.[2]
-
Cleavage: The carbon-oxygen bond is broken, yielding the phenol and a methyl halide. The C(aryl)-O bond remains intact because sp²-hybridized carbons are not susceptible to SN2 attack.[2][4]
Even without a strong nucleophilic counter-ion, hydrolysis can occur in aqueous acidic media at elevated temperatures.[5][6][7][8]
Troubleshooting Protocol:
-
Confirm Byproduct Identity: Isolate the byproduct and characterize it using NMR (look for a broad phenolic -OH peak) and Mass Spectrometry (confirm the mass of 2-bromo-6-chlorophenol).
-
Modify Reaction Conditions:
-
Temperature: Reduce the reaction temperature. Ether cleavage is often highly temperature-dependent.
-
Acid Choice: If possible, switch to a non-nucleophilic acid (e.g., H₂SO₄ in a non-aqueous solvent, or methanesulfonic acid). Note that even these can cause hydrolysis if water is present.[9]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete to minimize byproduct formation.
-
Section 2: Stability & Troubleshooting in Basic Conditions
FAQ 2: I am using a strong base like LDA or n-BuLi with this compound and obtaining a complex mixture of products instead of my expected compound. What side reactions could be responsible?
Answer: With strong, non-nucleophilic bases, the primary competing reaction is the formation of a highly reactive benzyne intermediate through an elimination-addition mechanism.[10][11] This pathway is common for aryl halides lacking activation towards SNAr.
Causality & Mechanism: The process involves two main stages:
-
Elimination (Benzyne Formation): The strong base abstracts an acidic proton from the aromatic ring, typically one adjacent (ortho) to a halogen. The most acidic proton on your substrate is at the C2 position, between the chloro and methoxy groups. Abstraction here, followed by the loss of the better leaving group (bromide), generates a 2-chloro-3-methoxybenzyne intermediate.[12][13]
-
Addition: A nucleophile present in the reaction mixture (this could be the base itself, its conjugate acid, or another added nucleophile) rapidly adds to one of the two carbons of the aryne "triple bond." This addition is often not regioselective, leading to a mixture of isomers.[10]
Troubleshooting Protocol:
-
Verify Benzyne Formation: A classic diagnostic experiment is to run the reaction in the presence of a benzyne trap, such as furan.[12][14] The formation of a Diels-Alder adduct confirms the presence of the benzyne intermediate.
-
Suppress Benzyne Formation:
-
Temperature Control: Perform the reaction at very low temperatures (e.g., -78 °C or lower), as proton abstraction is often kinetically slower at these temperatures.
-
Base Selection: If the goal is not deprotonation of the ring, consider alternative conditions. For substitutions, metal-catalyzed cross-coupling reactions are superior.
-
-
Control the Benzyne Reaction: If the benzyne is the desired intermediate, ensure the nucleophile for the addition step is present in a controlled manner to favor the desired product and minimize side reactions.
FAQ 3: Is direct Nucleophilic Aromatic Substitution (SNAr) a viable strategy to replace the bromine or chlorine on this molecule?
Answer: No, a direct SNAr reaction is highly unlikely to be successful with this compound.
Causality & Mechanism: The SNAr mechanism requires the aromatic ring to be "activated" by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, located ortho or para to the leaving group.[15][16] These EWGs are necessary to stabilize the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction.[17]
In your substrate:
-
The methoxy (-OCH₃) group is an electron-donating group (EDG) by resonance, which destabilizes the negative charge of the Meisenheimer complex, thus strongly disfavoring the SNAr pathway.
-
The chloro (-Cl) and bromo (-Br) substituents are only weakly inductively electron-withdrawing and their deactivating effect is insufficient to enable SNAr.
Recommended Alternative Protocol: Metal-Catalyzed Cross-Coupling For substituting the halogens on this substrate, the industry-standard and scientifically robust approach is to use palladium- or copper-catalyzed cross-coupling reactions.
-
Suzuki Coupling: To form a C-C bond, react with a boronic acid or ester in the presence of a palladium catalyst and a base.
-
Buchwald-Hartwig Amination: To form a C-N bond, react with an amine using a palladium catalyst, a suitable phosphine ligand, and a base.
-
Sonogashira Coupling: To form a C-C triple bond, react with a terminal alkyne using palladium and copper catalysts.
These methods are highly reliable, proceed under relatively mild conditions, and offer excellent functional group tolerance. The higher reactivity of the C-Br bond compared to the C-Cl bond often allows for selective substitution at the bromine position under carefully controlled conditions.
General Troubleshooting Workflow
References
- Vertex AI Search. (2023). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis.
- ResearchGate. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes.
- ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Wikipedia. (n.d.). Aryne.
- Wikipedia. (n.d.). Ether cleavage.
- Chemistry Stack Exchange. (2022). Acid hydrolysis of Birch-reduced Anisole.
- Organic Chemistry Portal. (2009). Alcohol or phenol synthesis by ether cleavage.
- Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
- PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids.
- Wiley-VCH. (n.d.). 1 Introduction to the Chemistry of Arynes.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity and Synthetic Utility of 1-Bromo-2-chloro-3-methylbenzene.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution.
- TCI Chemicals. (n.d.). Aryne/Heteroaryne Precursors.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Indian Academy of Sciences. (n.d.). Generation, structure and reactivity of arynes: A theoretical study.
- ResearchGate. (2025). Anisole hydrolysis in high temperature water.
- MySkinRecipes. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
- RSC Publishing. (n.d.). Anisole hydrolysis in high temperature water.
- Penn State Research Database. (2013). Anisole hydrolysis in high temperature water.
Sources
- 1. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pure.psu.edu [pure.psu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aryne - Wikipedia [en.wikipedia.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. tcichemicals.com [tcichemicals.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Solvent Effects on the Reactivity of 1-Bromo-2-chloro-3-methoxybenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Bromo-2-chloro-3-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into a frequently overlooked yet critical reaction parameter: the choice of solvent. For a sterically hindered and electronically complex substrate like this compound, the solvent is not merely an inert medium; it is an active participant that dictates reaction pathways, influences yields, and determines selectivity.
This document moves beyond generic protocols to explain the causality behind solvent selection, empowering you to troubleshoot challenging reactions and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does their reactivity compare?
A1: The molecule presents three main sites for transformation: the carbon-bromine (C-Br) bond, the carbon-chlorine (C-Cl) bond, and the aromatic ring itself.
-
C-Br vs. C-Cl Bonds: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial, often rate-limiting, oxidative addition step to the palladium(0) catalyst.[1] Selective reaction at the bromine is the expected outcome under standard conditions.
-
Metallation: The C-Br bond is the preferred site for metallation, such as in the formation of Grignard or organolithium reagents. This is again due to the higher reactivity of alkyl/aryl bromides compared to chlorides.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): Both C-Cl and C-Br can act as leaving groups. However, the benzene ring is not strongly activated by electron-withdrawing groups, making SNAr reactions challenging and typically requiring harsh conditions or very potent nucleophiles.[4]
Q2: How do the electronic properties of the methoxy and chloro substituents influence the molecule's reactivity?
A2: The substituents create a nuanced electronic environment. The methoxy (-OCH₃) group at C3 is electron-donating through resonance and weakly electron-withdrawing inductively. The chlorine (-Cl) atom at C2 is electron-withdrawing inductively and weakly electron-donating through resonance. The net effect is a sterically congested and electronically complex system that demands careful optimization of reaction conditions, particularly ligand and solvent choice, to achieve high efficiency.
Q3: Why is solvent choice so critical for this specific substrate?
A3: Solvent selection is paramount for two primary reasons:
-
Managing Reactivity and Stability: In organometallic reactions (Grignard, organolithium), the solvent's ability to coordinate and stabilize the reactive intermediate is essential for its formation and subsequent reactions.[5][6] An incorrect choice, especially a protic solvent, will destroy the reagent.[7]
-
Controlling Selectivity and Rate: In cross-coupling reactions, the solvent influences the solubility of reagents, the stability of catalytic intermediates, and the efficiency of key steps like transmetalation and reductive elimination.[1][8] As will be discussed in the troubleshooting section, highly polar solvents can sometimes alter the expected chemoselectivity between two different halide leaving groups.[9]
Troubleshooting Guides by Reaction Type
This section addresses common problems encountered during experiments with this compound, with a focus on solvent-based solutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
These reactions are cornerstones of modern synthesis, but the steric hindrance around the C-Br bond in this substrate can lead to challenges.
Problem 1: Low or No Conversion to the Desired Product.
| Potential Cause | Solvent-Related Troubleshooting Steps |
| Poor Solubility | The substrate, coupling partner, or catalyst may not be fully dissolved. Solution: Switch to a solvent with better solubilizing properties. For example, if a reaction is sluggish in Toluene, consider switching to 1,4-Dioxane, 2-MeTHF, or DMF.[1][10] |
| Inefficient Transmetalation (Suzuki) | The transfer of the organoboron group to the palladium center is slow. This step often requires an aqueous phase to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[1] Solution: Ensure the use of a biphasic solvent system such as Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂O.[10] The choice of organic solvent can still impact the rate. |
| Ineffective Base (Buchwald-Hartwig) | The base (e.g., NaOtBu, LHMDS) may be poorly soluble or its reactivity may be hampered by the solvent. Solution: Toluene is a common and effective solvent.[11] If solubility issues persist, consider a more polar ether like 1,4-Dioxane. Avoid protic solvents which will consume the strong base. |
| Catalyst Deactivation | Steric hindrance can promote the formation of inactive palladium species.[1] While primarily addressed with ligand choice, the solvent can play a role in stabilizing the active catalyst. Solution: Ensure the solvent is rigorously degassed to remove oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.[1] |
Problem 2: Significant Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
| Potential Cause | Solvent-Related Troubleshooting Steps |
| Reaction Temperature Too High | Elevated temperatures can promote undesired pathways. Solution: Select a solvent with a lower boiling point to maintain a lower, more controlled reaction temperature. For example, switch from Toluene (BP: 111 °C) to THF (BP: 66 °C) and monitor the reaction for a longer duration. |
| Protodeboronation of Boronic Acid (Suzuki) | The boronic acid is cleaved by residual water or acid before it can couple. Solution: While some water is often necessary for the base in Suzuki couplings, using strictly anhydrous organic solvents (if using a soluble organic base) can sometimes mitigate this issue.[1] Use a slight excess (1.1-1.5 equivalents) of the boronic acid. |
Organometallic Intermediate Formation (Grignard & Organolithium)
The formation of these powerful nucleophiles is extremely sensitive to the reaction environment.
Problem 1: Failure to Initiate or Complete Formation of the Organometallic Reagent.
| Potential Cause | Solvent-Related Troubleshooting Steps |
| Protic Impurities | Grignard and organolithium reagents are strong bases and are instantly destroyed by protic species like water or alcohols.[7][12] Solution: All glassware must be rigorously oven- or flame-dried. The solvent MUST be anhydrous. Use freshly opened bottles of anhydrous solvent or distill from an appropriate drying agent (e.g., THF from sodium/benzophenone).[7] |
| Insufficient Solvent Coordination | The solvent must stabilize the organometallic species. Solution: Ethereal solvents are required. Tetrahydrofuran (THF) is a better coordinating solvent than diethyl ether (Et₂O) and is often preferred for forming Grignard reagents from less reactive aryl halides.[2][6] |
| Slow Halogen-Metal Exchange (Organolithium) | The reaction between an organolithium (like n-BuLi) and the aryl bromide is slow. Solution: A change in solvent can have a dramatic effect. THF can accelerate lithium-halogen exchange compared to less polar solvents like hexane or diethyl ether, but it can also accelerate side reactions of the resulting aryllithium.[5][13] Reactions are typically run at very low temperatures (-78 °C to -100 °C). |
Nucleophilic Aromatic Substitution (SNAr)
SNAr on this substrate is inherently difficult due to the lack of strong electron-withdrawing groups ortho or para to the halogens.[14] However, if attempted, solvent choice is key.
Problem: No Reaction or Extremely Sluggish Reaction.
| Potential Cause | Solvent-Related Troubleshooting Steps |
| Use of Protic Solvents | Protic solvents (water, methanol, ethanol) form hydrogen bonds with the nucleophile, creating a "solvent cage" that dramatically reduces its reactivity and ability to attack the aromatic ring.[15][16] Solution: Switch to a polar aprotic solvent. Solvents like DMSO, DMF, or NMP are ideal for SNAr. They dissolve the nucleophile salt but do not hydrogen bond with the anion, leaving it "naked" and highly reactive.[15][17] |
| Insufficient Polarity | Nonpolar solvents like toluene or hexane do not effectively dissolve nucleophilic salts and cannot stabilize the charged Meisenheimer complex intermediate.[17][18] Solution: Use a polar aprotic solvent (DMSO, DMF) to stabilize the charged intermediate, lowering the activation energy of the reaction.[18] |
Visualizations and Data
Decision Workflow for Solvent Selection
This diagram provides a simplified decision-making process for choosing a starting solvent system based on the desired transformation.
Caption: Solvent selection workflow for this compound.
Solvent Property and Application Summary
| Solvent | Type | Boiling Point (°C) | Key Considerations for this compound |
| Toluene | Nonpolar Aprotic | 111 | Excellent for many Buchwald-Hartwig aminations. Good organic phase for biphasic Suzuki reactions.[11] |
| 1,4-Dioxane | Polar Aprotic (Ether) | 101 | Good general-purpose solvent for Suzuki and Buchwald-Hartwig, often better solubilizing power than toluene. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 66 | Required for organometallic chemistry. [2] Good for lower-temperature cross-couplings. Can accelerate organolithium reactions.[5] |
| Diethyl Ether (Et₂O) | Nonpolar Aprotic (Ether) | 35 | Classic solvent for Grignard formation; less coordinating than THF.[6] Its low boiling point can be a limitation. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High polarity stabilizes charged intermediates; useful for sluggish cross-couplings or SNAr.[1] May reduce C-Br/C-Cl selectivity.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very high polarity, excellent for SNAr by activating nucleophiles.[15] High boiling point can make removal difficult. |
Experimental Protocols
The following are generalized, illustrative protocols. Researchers must always consult specific literature precedents and perform appropriate safety assessments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (C-Br Selective)
-
To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe. A common choice is a 4:1 to 5:1 mixture of an organic solvent to water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O).[1]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until TLC or LCMS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Grignard Reagent Formation and Reaction
WARNING: This procedure requires strict anhydrous and inert atmosphere techniques.
-
Place magnesium turnings (1.2 equiv) in an oven-dried, three-neck flask equipped with a stir bar, reflux condenser (with a drying tube or inert gas inlet), and an addition funnel.
-
Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry Argon or Nitrogen.
-
Add anhydrous diethyl ether or THF via cannula or syringe to cover the magnesium.
-
Dissolve this compound (1.0 equiv) in additional anhydrous ether or THF and add it to the addition funnel.
-
Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium. Initiation may be required (e.g., a small crystal of iodine, gentle warming).[2] An exothermic reaction and bubbling indicate initiation.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark, cloudy solution at room temperature or with gentle heating for 1-2 hours to ensure complete formation.
-
Cool the Grignard reagent in an ice bath and add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in the same anhydrous solvent dropwise.
-
After the reaction is complete, quench carefully by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup and purification.
References
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-(prop-1-en-2-yl)benzene.
- Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
- Benchchem. (n.d.). 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene.
- Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. ResearchGate.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Benchchem. (n.d.). Impact of solvent choice on 1-Bromo-2-(bromomethyl)-4-chlorobenzene reactivity.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025). ResearchGate.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025). ResearchGate.
- Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Exploring the Reactivity and Synthetic Utility of 1-Bromo-2-chloro-3-methylbenzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Grignard Reaction Experiment Part 1, Prelab. (2020). YouTube.
- The Grignard Reaction. (n.d.). University of Missouri–St. Louis.
- Grignard reagent formation. (n.d.). Pure and Applied Chemistry.
- Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. ACG Publications.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- MySkinRecipes. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX. (n.d.). Pure and Applied Chemistry.
- MDPI. (n.d.). Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds.
- Polar Protic / Aprotic / Non-Polar Solvents in SN1 SN2 E1 E2 Reactions. (2013). YouTube.
- Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). YouTube.
- 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. (2017). YouTube.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Benchchem. (n.d.). Navigating Solvent Effects in Reactions of 3-Bromo-2-chloropyridine: A Comparative Guide.
- NIST WebBook. (n.d.). Benzene, 1-bromo-3-methoxy-.
- Sigma-Aldrich. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
- MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- PubChem. (n.d.). 2-Bromo-1-chloro-3-methoxybenzene.
- ECHEMI. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene SDS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Guide to Scaling the Synthesis of 1-Bromo-2-chloro-3-methoxybenzene
Introduction
Welcome to the technical support guide for the synthesis of 1-Bromo-2-chloro-3-methoxybenzene. This molecule is a crucial building block and intermediate in the development of complex pharmaceuticals and agrochemicals, often utilized in cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings.[1] Scaling its synthesis from the benchtop to pilot or industrial scale presents unique challenges, primarily centered around ensuring regioselectivity, managing reaction kinetics, and achieving high purity in the final product.
This guide is designed for researchers, chemists, and process development professionals. It provides a robust, field-tested framework for synthesis, troubleshooting, and process optimization, grounded in fundamental principles of organic chemistry. Our approach emphasizes not just the "how," but the "why," to empower you to make informed decisions during your scale-up campaign.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
The most direct and scalable route to this compound is the electrophilic bromination of 3-chloroanisole. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.
-
Methoxy Group (-OCH₃): A strongly activating ortho-, para-director.
-
Chloro Group (-Cl): A deactivating ortho-, para-director.
The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) primarily to the positions ortho and para to it (C2, C4, and C6). The desired product is the C2-brominated isomer. While other isomers will form, reaction conditions can be optimized to favor the desired product.
Caption: Proposed synthetic route via electrophilic bromination of 3-chloroanisole.
Experimental Protocol: Scalable Synthesis
This protocol provides a baseline for a laboratory-scale synthesis, with recommendations for scaling.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (100g Scale) | Molar Equivalents |
| 3-Chloroanisole | 142.58 | 1.156 | 100.0 g | 1.0 |
| Bromine (Br₂) | 159.81 | 3.119 | 114.8 g (36.8 mL) | 1.02 |
| Iron(III) Bromide (FeBr₃) | 295.56 | 4.64 | 2.1 g | 0.01 |
| Dichloromethane (DCM) | - | 1.33 | 1000 mL | - |
| 10% Sodium Thiosulfate (aq) | - | - | 500 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | - | 500 mL | - |
| Brine | - | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | - | - | 50 g | - |
Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated fume hood, charge a 3-neck round-bottom flask (equipped with a mechanical stirrer, dropping funnel, and temperature probe) with 3-chloroanisole (100.0 g) and dichloromethane (1000 mL).[2]
-
Catalyst Addition: Add anhydrous iron(III) bromide (2.1 g) to the solution. Stir the mixture until the catalyst is well-dispersed.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add bromine (114.8 g) dropwise via the dropping funnel over 2-3 hours.[2] It is critical to maintain the internal temperature below 10 °C to control the reaction's exothermicity and minimize byproduct formation.[2]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution (500 mL) at 0-5 °C to neutralize any unreacted bromine. The characteristic red-brown color of bromine should disappear.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% sodium thiosulfate (2 x 250 mL), saturated sodium bicarbonate (2 x 250 mL), and brine (1 x 250 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to separate the desired this compound isomer from other isomers and non-volatile impurities.[3]
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient catalyst or deactivated catalyst (moisture).2. Reaction time is too short.3. Reaction temperature too low. | 1. Use fresh, anhydrous FeBr₃. Ensure all glassware is oven-dried. Increase catalyst loading slightly (e.g., to 1.5 mol%).2. Extend the reaction time and monitor by GC/TLC until completion.3. Ensure the reaction is allowed to warm to room temperature after bromine addition. |
| Formation of Di-brominated Byproducts | 1. Molar ratio of bromine is too high.2. High reaction temperature or poor heat dissipation during addition.3. "Hot spots" in the reactor due to inefficient stirring. | 1. Use a strict 1.0 to 1.02 molar ratio of bromine to the starting material.2. Maintain a slow addition rate and ensure the cooling bath is efficient. For larger scales, consider a jacketed reactor with a chiller.3. Use efficient overhead stirring (mechanical stirrer) to ensure homogeneity. |
| Poor Regioselectivity (High % of other isomers) | 1. Reaction temperature is too high, reducing selectivity.2. Incorrect catalyst choice. | 1. Strictly maintain the temperature at 0-5 °C during bromine addition.2. FeBr₃ is a standard choice. Other Lewis acids could be screened, but temperature control is the most critical factor. |
| Reaction Does Not Initiate | 1. Catalyst is inactive (hydrolyzed).2. Impure starting material inhibiting the catalyst. | 1. Use a fresh bottle of anhydrous FeBr₃ or resublime the existing stock if necessary.2. Ensure the 3-chloroanisole is of high purity (>98%) and dry. |
| Difficulties in Purification | 1. Boiling points of isomers are very close.2. Thermal degradation of the product during distillation. | 1. Use a fractional distillation column with sufficient theoretical plates (e.g., a Vigreux or packed column) under high vacuum to improve separation.2. Ensure the distillation is performed under a high vacuum to lower the boiling point and minimize residence time at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why is bromine added slowly at a low temperature? A1: The bromination of activated aromatic rings like 3-chloroanisole is highly exothermic. Slow, cold addition is crucial for two reasons: first, to control the reaction rate and prevent a dangerous thermal runaway, and second, to enhance regioselectivity.[2] Lower temperatures favor the kinetically controlled product and minimize the formation of undesired isomers and over-brominated species.[2]
Q2: Can N-Bromosuccinimide (NBS) be used instead of liquid bromine? A2: While NBS is an effective brominating agent, it is typically used for free-radical bromination at the benzylic position or for brominating highly activated rings without a strong Lewis acid.[4] For a moderately deactivated ring like 3-chloroanisole, the Br₂/FeBr₃ system is more reliable and cost-effective for achieving electrophilic aromatic substitution on a large scale.
Q3: What are the primary safety concerns when scaling this reaction? A3: The main hazards are associated with handling liquid bromine and the reaction exotherm.
-
Bromine: Highly toxic, corrosive, and volatile.[5] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (nitrile or neoprene are recommended), and a lab coat.[6] Have a bromine spill kit (containing sodium thiosulfate or ammonia solution) readily available.[5]
-
Thermal Runaway: The reaction can generate significant heat. On a large scale, a jacketed reactor with a reliable cooling system is essential. Continuous temperature monitoring is mandatory.
-
HBr Gas: The reaction generates hydrogen bromide (HBr) gas as a byproduct. The reactor must be vented through a scrubber system containing a caustic solution (e.g., NaOH) to neutralize the acidic gas.
Q4: How can I confirm the identity and purity of the final product? A4: A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the mass of the product and any isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the exact structure and substitution pattern of the desired isomer. The splitting patterns and chemical shifts will definitively distinguish it from other isomers.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
Q5: What are the key considerations for choosing a solvent for scale-up? A5: Dichloromethane (DCM) is a good choice for lab scale due to its ability to dissolve the starting material and its low freezing point. However, for industrial scale-up, environmental and safety regulations may favor other solvents. An alternative like 1,2-dichloroethane could be considered, but a thorough process safety review would be required. The solvent must be inert to the reaction conditions (non-reactive with bromine and FeBr₃) and allow for a suitable temperature range.
References
- Vertex AI Search. (2025). How to Synthesize 1-Bromo-3-Methoxybenzene Easily?
- Kansas State University. (n.d.).
- Sciencemadness Discussion Board. (2011). 1-bromo-3-methoxybenzene.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- Archean Chemical Industries. (2022).
- The Royal Society of Chemistry. (n.d.).
- MySkinRecipes. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
- KSCL (KRISHNA). (n.d.).
- Cole-Parmer. (n.d.).
- Cole-Parmer. (n.d.).
- ChemicalBook. (n.d.). 1-Bromo-2-methoxy-3-nitro-benzene synthesis.
- Sigma-Aldrich. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 1-Bromo-3-Nitrobenzene.
- Doubtnut. (n.d.). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene.
- PubChem. (n.d.). This compound.
- ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- National Institutes of Health. (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides.
- BenchChem. (2025).
- BenchChem. (2025). Head-to-head comparison of different synthetic routes to 3-bromo-7-chloro-1-benzothiophene.
- BLD Pharm. (n.d.). 1-Bromo-3-methoxybenzene.
- Wikipedia. (n.d.). 25-NB.
Sources
- 1. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 2. How to Synthesize 1-Bromo-3-Methoxybenzene Easily? [webmedicalblog.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. archeanchemicals.com [archeanchemicals.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-chloro-3-methoxybenzene and 1,3-dichloro-2-methoxybenzene
Introduction
In the landscape of medicinal chemistry and process development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Poly-substituted aromatic compounds are foundational building blocks, and their reactivity profiles must be thoroughly understood to enable rational synthetic design. This guide provides an in-depth comparison of two closely related yet distinct haloanisole derivatives: 1-Bromo-2-chloro-3-methoxybenzene (CAS: 174913-10-1) and 1,3-dichloro-2-methoxybenzene (CAS: 1984-65-2).[1][2][3]
Both molecules serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][4] However, the subtle difference in their halogen substitution patterns leads to significant divergences in their reactivity towards common synthetic transformations. This guide will dissect these differences, grounding the analysis in the fundamental principles of electronic effects, steric hindrance, and reaction kinetics. By providing both theoretical explanations and practical, data-driven insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the optimal reagent for their specific synthetic objectives.
Part 1: Foundational Physicochemical and Electronic Properties
A molecule's reactivity is a direct consequence of its structure and electronic distribution. Before delving into specific reactions, it is essential to compare the foundational properties of our two subject compounds.
Physical Properties
The physical characteristics of these compounds are broadly similar, as expected from their isomeric relationship.
| Property | This compound | 1,3-dichloro-2-methoxybenzene |
| CAS Number | 174913-10-1 | 1984-65-2[5][6] |
| Molecular Formula | C₇H₆BrClO | C₇H₆Cl₂O[1][2] |
| Molecular Weight | 221.48 g/mol | 177.03 g/mol [1][2] |
| Appearance | Liquid | Yellow Transparent Liquid[1] |
| Boiling Point | ~112-114 °C (at reduced pressure) | ~117 °C (at 15 mmHg)[1] |
| Density | ~1.64 g/cm³[7] | ~1.29 g/cm³[1] |
Analysis of Substituent Electronic Effects
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.
-
Methoxy Group (-OCH₃): The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance with the aromatic π-system, a powerful electron-donating resonance effect (+M). For the methoxy group, the +M effect overwhelmingly dominates, making it a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[8]
-
Halogens (-Cl, -Br): Halogens are a unique case. They are strongly electronegative and withdraw electron density through the sigma bond network (strong -I effect).[8][9] While they also possess lone pairs capable of resonance donation (+M), this effect is much weaker than their inductive withdrawal.[10][11] Consequently, halogens are deactivating groups overall (making the ring less reactive to electrophiles than benzene) but are still ortho, para-directors because their resonance donation partially counteracts the deactivation at those positions.[10]
The cumulative effect of these substituents on each ring dictates the sites of highest electron density and, therefore, the most probable sites of reaction.
Caption: Comparative reactivity sites of the two isomers.
Part 2: A Head-to-Head Reactivity Comparison
We will now explore how the structural and electronic differences manifest in three critical classes of synthetic reactions.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts), an electrophile attacks the electron-rich benzene ring. The outcome is dictated by the combined directing effects of the existing substituents.[12][13]
-
1,3-dichloro-2-methoxybenzene : The powerful activating methoxy group at C2 directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions. Since the ortho positions are already occupied by chlorine atoms, electrophilic attack is overwhelmingly directed to the C5 position. This results in a high degree of regioselectivity, which is often highly desirable in synthesis.
-
This compound : Here, the methoxy group at C3 directs to its ortho positions (C2, C4) and its para position (C6). The C2 position is blocked by a chlorine atom. Therefore, electrophilic attack will occur at both the C4 and C6 positions. This will likely lead to a mixture of regioisomeric products, complicating purification and reducing the yield of the desired isomer.
Directed ortho-Metalation (DoM)
DoM is a powerful technique for regioselective functionalization, whereby a directing group (DMG) complexes an organolithium base, guiding deprotonation at an adjacent ortho position.[14] The methoxy group is a canonical DMG.[15]
-
This compound : The methoxy group at C3 can direct metalation to either C2 or C4. The C2 position is substituted with chlorine, leaving the C-H bond at C4 as the sole site for deprotonation. This setup allows for highly regioselective lithiation at C4, which can then be quenched with a variety of electrophiles to install a new functional group.
-
1,3-dichloro-2-methoxybenzene : The methoxy group at C2 is sterically shielded by two bulky chlorine atoms at the ortho positions (C1 and C3).[16] This steric congestion severely hinders the ability of the organolithium reagent (which often exists as a bulky oligomer) to coordinate with the methoxy's oxygen atom.[17][18] This unfavorable steric environment makes DoM reactions on this substrate kinetically slow and low-yielding, if they proceed at all.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are staples of modern synthesis, forming C-C, C-N, and C-O bonds. Their success hinges on the oxidative addition of a palladium catalyst to a carbon-halogen bond. The reactivity of this step generally follows the trend: C-I > C-Br > C-Cl.
-
This compound : This molecule is a synthetic chemist's delight as it possesses two different halogens with orthogonal reactivity. The C-Br bond at C1 is significantly more reactive towards oxidative addition than the C-Cl bond at C2.[19] This differential reactivity allows for selective, sequential cross-coupling. A Suzuki coupling, for instance, can be performed under relatively mild conditions to functionalize the C1 position, leaving the C-Cl bond at C2 untouched for a subsequent, different coupling reaction under more forcing conditions.
-
1,3-dichloro-2-methoxybenzene : This substrate contains two identical C-Cl bonds. Carbon-chlorine bonds are the least reactive of the common halogens, requiring more active (and often more expensive) palladium catalysts, specific ligands, and higher reaction temperatures. Furthermore, achieving selective mono-coupling can be challenging, with competitive formation of the di-coupled product often occurring.
Caption: Workflow for selective vs. non-selective cross-coupling.
Part 3: Experimental Protocols and Data Summary
To translate theory into practice, this section provides representative experimental protocols that highlight the key reactivity differences.
Protocol 1: Regioselective Functionalization of this compound via DoM
Objective: To demonstrate the selective installation of a formyl group at the C4 position.
Caption: Experimental workflow for Directed ortho-Metalation.
Self-Validation: The success of this protocol is validated by the high regioselectivity of the product. 1H NMR analysis should show a single aldehyde proton and a specific aromatic substitution pattern consistent with functionalization only at the C4 position. The absence of isomers resulting from attack at C6 validates the directing effect of the methoxy group in the DoM context.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Position
Objective: To demonstrate selective C-C bond formation at the C1 position of this compound.
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of Toluene and Water (e.g., 4:1 v/v). To this suspension, add Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring for 6-12 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The primary validation is the selective formation of 2-chloro-3-methoxy-1,1'-biphenyl. Mass spectrometry will confirm the incorporation of one phenyl group and the loss of bromine. 1H NMR will show the disappearance of the C-Br bond's influence on adjacent protons and the appearance of new aromatic signals corresponding to the added phenyl ring, while the signals corresponding to the protons adjacent to the C-Cl bond remain largely unchanged.
Reactivity Summary Table
| Reaction Type | This compound | 1,3-dichloro-2-methoxybenzene | Rationale |
| Electrophilic Aromatic Substitution | Low Regioselectivity (Mixture of C4/C6 isomers) | High Regioselectivity (Predominantly C5 isomer) | In the dichloro compound, the powerful para-directing OMe group has only one unsubstituted position available. |
| Directed ortho-Metalation | Excellent Substrate (Selective at C4) | Poor Substrate (Sterically hindered) | The two chlorine atoms flanking the OMe group in the dichloro compound prevent coordination of the bulky organolithium base. |
| Cross-Coupling | Excellent Substrate (Sequential, selective coupling) | Poor Substrate (Low reactivity, selectivity issues) | The differential reactivity of C-Br vs. C-Cl allows for controlled, stepwise functionalization. |
Conclusion and Strategic Recommendations
The choice between this compound and 1,3-dichloro-2-methoxybenzene is not a matter of superior quality but of strategic application. This guide demonstrates that a seemingly minor structural change—swapping a bromine for a chlorine and shifting its position—has profound consequences for chemical reactivity.
Choose 1,3-dichloro-2-methoxybenzene when:
-
The primary goal is a highly regioselective electrophilic aromatic substitution at the position para to the methoxy group (C5).
-
The synthetic route does not depend on ortho-metalation or selective cross-coupling.
Choose this compound when:
-
The synthetic strategy requires the construction of complex molecules via sequential, site-selective cross-coupling reactions . Its orthogonal C-Br and C-Cl handles provide unparalleled synthetic flexibility.
-
The desired transformation involves a directed ortho-metalation to functionalize the C4 position.
-
The generation of multiple isomers from electrophilic substitution is acceptable or can be managed chromatographically.
By understanding these fundamental principles of reactivity, chemists can make more informed decisions, designing synthetic routes that are not only more efficient and higher-yielding but also more elegant and robust.
References
- Exploring 1,3-Dichloro-2-Methoxybenzene: Properties and Applications. In-depth article on the properties and uses of 1,3-dichloro-2-methoxybenzene.
- Electrophilic Aromatic Substitution - Organic Chemistry. Jack Westin Review.
- Directed ortho metal
- On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. Journal of Organic Chemistry.
- An Explanation of Substituent Effects. Chemistry LibreTexts.
- Substituent Effects in the Reactivity of Arom
- Directing and Steric Effects in Disubstituted Benzene Deriv
- What is the effect of halogen in the activity of a ring? Quora.
- Trisubstituted Benzenes: Additivity of Effects. Fiveable Organic Chemistry Class Notes.
- Exploring the Reactivity and Synthetic Utility of 1-Bromo-2-chloro-3-methylbenzene. NINGBO INNO PHARMCHEM CO.,LTD..
- Benzene, 1,3-dichloro-2-methoxy-. NIST WebBook.
- 1-Bromo-3-chloro-2-methoxybenzene. MySkinRecipes.
- Electrophilic Substitution of Disubstituted Benzene Rings. Chemistry LibreTexts.
- Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society.
- Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms.
- 2,6-Dichloroanisole. PubChem.
- Benzene, 1,3-dichloro-2-methoxy-. NIST WebBook.
- 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene Safety D
- 1-Bromo-3-chloro-2-methoxybenzene. Sigma-Aldrich.
Sources
- 1. innospk.com [innospk.com]
- 2. Benzene, 1,3-dichloro-2-methoxy- [webbook.nist.gov]
- 3. 1-Bromo-3-chloro-2-methoxybenzene | 174913-10-1 [sigmaaldrich.com]
- 4. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 5. 2,6-Dichloroanisole | C7H6Cl2O | CID 16127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1,3-dichloro-2-methoxy- [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. mmlab.uoc.gr [mmlab.uoc.gr]
- 16. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
Comparative analysis of catalysts for Suzuki coupling with haloanisoles
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl structures central to many pharmaceutical compounds.[1][2][3] However, the efficiency of this reaction is highly dependent on the choice of catalyst, especially when dealing with challenging substrates like haloanisoles. Their electron-rich nature, a consequence of the methoxy group's donating effect, can render the rate-limiting oxidative addition step particularly sluggish, demanding a sophisticated and well-chosen catalytic system.
This guide provides a comparative analysis of the primary catalyst classes for the Suzuki coupling of haloanisoles, grounded in experimental data and mechanistic principles. We will explore the nuances of palladium-phosphine, palladium-N-heterocyclic carbene (NHC), and nickel-based systems to provide a clear framework for catalyst selection and protocol optimization.
The Challenge: Electron-Rich Haloanisoles
The reactivity of aryl halides in the Suzuki coupling follows the general trend I > Br > Cl >> F. For anisole derivatives, the potent electron-donating methoxy group further deactivates the aryl halide towards oxidative addition by increasing the electron density of the aromatic ring. This makes the initial insertion of the palladium(0) catalyst into the carbon-halogen bond more difficult, often leading to low yields or requiring harsh reaction conditions with traditional catalysts like Pd(PPh₃)₄. Consequently, the development of highly active catalysts has focused on ligands that can modulate the steric and electronic properties of the metal center to overcome this hurdle.
Key Catalyst Classes: A Performance Overview
The three main classes of catalysts that have proven effective for the Suzuki coupling of haloanisoles are those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and nickel.[4] Each offers a unique set of advantages.
-
Palladium-Phosphine Catalysts: This is the most established class. Modern systems utilize bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which are highly effective for coupling challenging substrates like aryl chlorides.[4][5] The steric bulk of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, while their strong electron-donating ability facilitates the oxidative addition step.[6]
-
Palladium-NHC Catalysts: N-heterocyclic carbenes are powerful σ-donating ligands that form exceptionally stable bonds with palladium.[4][7] This stability often translates into higher catalyst turnover numbers (TONs) and frequencies (TOFs).[4] They have demonstrated excellent performance in the coupling of both sterically hindered and electron-rich aryl chlorides.[8][9][10] The strong Pd-NHC bond can also prevent catalyst decomposition at the high temperatures sometimes required for less reactive chloroanisoles.
-
Nickel-Based Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for cross-coupling reactions.[11] Nickel catalysts exhibit different reactivity patterns and can be particularly effective for the coupling of aryl chlorides and even phenol-derived electrophiles like anisoles (via C-O bond cleavage).[12][13][14][15]
Comparative Performance Data
The following table summarizes representative data from various studies, offering a comparative overview of catalyst performance for the Suzuki coupling of different haloanisoles. It is important to recognize that direct comparisons can be complex due to variations in reaction conditions across different publications.
| Catalyst System (Precatalyst/Ligand) | Haloanisole Substrate | Boronic Acid Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | >95 | (Buchwald, 2004) |
| Pd(OAc)₂ / XPhos | 2-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH | 80 | 12 | 92 | (Buchwald, 2006) |
| (IPr)Pd(allyl)Cl | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 98 | (Nolan, 2004) |
| [Pd(IPr*)]₂ | 4-Chloroanisole | 4-Methylphenylboronic acid | K₃PO₄ | Dioxane | 110 | 16 | 94 | (Organ, 2006) |
| NiCl₂(PCy₃)₂ | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 18 | 95 | (Garg, 2013)[11][13][14] |
| Ni(cod)₂ / ICy | Anisole (C-O cleavage) | Phenylboronic acid | K₃PO₄ | Dioxane | 120 | 24 | 85 | (Garg, 2011) |
Note: This table is a compilation of representative data and specific reaction conditions should be consulted from the original literature.
Mechanistic Considerations and Catalyst Selection
The choice of catalyst is dictated by the specific haloanisole and the desired reaction conditions. A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for making an informed decision.
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
For challenging substrates like chloroanisoles, the oxidative addition step is often rate-limiting. This is where bulky, electron-rich ligands excel.
-
Buchwald phosphine ligands (SPhos, XPhos): The steric bulk facilitates the formation of the active 12-electron L-Pd(0) species, while the high electron density on the phosphorus atom increases the electron density on the palladium center, promoting its insertion into the C-Cl bond.[5][6]
-
NHC ligands (IPr, SIPr): These are even stronger electron donors than phosphines, making them highly effective for activating aryl chlorides.[8][16] Their thermal stability is a significant advantage, allowing for higher reaction temperatures without catalyst degradation, which can be necessary for particularly unreactive substrates.[7][9]
The following workflow can guide catalyst selection:
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nickel-catalyzed Suzuki-Miyaura couplings in green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Modern Reagents for the Synthesis of 2,3-Disubstituted Anisoles
Introduction: The 2,3-disubstituted anisole motif is a cornerstone in the architecture of numerous biologically active molecules, including natural products and pharmaceuticals. Its specific substitution pattern often imparts crucial properties for molecular recognition and therapeutic function. While classical methods for aromatic substitution exist, they frequently yield mixtures of ortho, meta, and para isomers, necessitating tedious purification steps.[1][2] The synthesis of isomerically pure 2,3-disubstituted derivatives, therefore, presents a significant challenge that has driven the development of more sophisticated and regioselective methodologies. This guide provides a comparative analysis of key alternative strategies, focusing on Directed ortho-Metalation (DoM), Transition-Metal Catalyzed C-H Activation, and Cycloaddition reactions, to equip researchers with the knowledge to select the optimal synthetic route for their specific target.
The Archetype: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful and well-established strategy that leverages the coordinating ability of a heteroatom-containing functional group to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[3] The methoxy group of anisole is a canonical Directing Metalation Group (DMG), facilitating the formation of an ortho-lithiated intermediate that can be trapped by a wide variety of electrophiles to install the first substituent.
Mechanism and Causality: The process, discovered independently by Gilman and Wittig, begins with the coordination of the organolithium reagent to the Lewis basic oxygen atom of the anisole's methoxy group.[4] This "complex induced proximity effect" brings the highly basic alkyl group of the organolithium into close proximity with the ortho-proton, facilitating its abstraction and forming a stable aryllithium species.[3][5] The choice of organolithium reagent (e.g., n-BuLi, sec-BuLi, or t-BuLi) and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical. TMEDA acts as a chelating agent for lithium, breaking down the oligomeric aggregates of the alkyllithium reagent and increasing its basicity and kinetic reactivity.[5][6]
Caption: Mechanism of Directed ortho-Metalation (DoM) of Anisole.
To achieve a 2,3-disubstituted pattern, a second DoM can be performed if the first installed substituent is also a DMG, or the synthesis can start from an appropriately 3-substituted anisole. The relative directing power of the two groups then determines the site of the second metalation.[7]
Key Protocol: ortho-Lithiation of Anisole and Trapping with an Electrophile
This protocol is a representative example of a DoM reaction.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous diethyl ether or THF.
-
Reagents: Anisole (1.0 equiv) and TMEDA (1.2 equiv) are added via syringe.
-
Cooling: The solution is cooled to the desired temperature, typically between -20 °C and 0 °C.
-
Lithiation: n-Butyllithium (1.1 equiv, typically 1.6 M in hexanes) is added dropwise, maintaining the internal temperature. The reaction mixture is stirred for 1-2 hours.
-
Electrophilic Quench: The chosen electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) (1.2 equiv) is added slowly at the same temperature.
-
Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
The Modern Contender: Transition-Metal Catalyzed C-H Activation
Transition-metal catalysis has emerged as a transformative tool for C-H functionalization, offering novel pathways to construct C-C and C-X bonds with high efficiency and selectivity.[8][9] For anisole derivatives, palladium catalysis is particularly prominent, enabling the direct arylation, alkylation, or acylation of the aromatic ring.
Mechanism and Causality: These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway. The methoxy group acts as a directing group, coordinating to the metal center (e.g., Pd(II)) and positioning it to selectively cleave an ortho-C-H bond, forming a palladacycle intermediate. This intermediate then undergoes reductive elimination with a coupling partner (e.g., an aryl halide) to form the desired product and regenerate the active catalyst.
A significant breakthrough in this area is the development of catalytic systems that can override the intrinsic ortho-directing effect of the methoxy group to achieve meta-selective C-H functionalization.[10][11] This is often accomplished using a combination of a palladium catalyst and a norbornene mediator. The norbornene inserts into the initial ortho-palladacycle, leading to a conformational change that facilitates a subsequent, more favorable C-H activation at the meta-position.
Caption: Simplified catalytic cycle for Pd-catalyzed ortho-C-H arylation.
Comparative Data: DoM vs. Pd-Catalyzed C-H Activation
| Feature | Directed ortho-Metalation (DoM) | Pd-Catalyzed C-H Activation |
| Reagents | Stoichiometric organolithium (e.g., n-BuLi) | Catalytic Pd(OAc)₂, ligands, oxidant |
| Temperature | Cryogenic (-78 °C to 0 °C) | Elevated (60 °C to 150 °C) |
| Selectivity | Exclusively ortho to DMG | Typically ortho; meta possible with special ligands |
| Functional Group Tolerance | Limited; intolerant of acidic protons (OH, NH), esters, ketones | Broader; tolerant of many functional groups |
| Key Advantages | High yields, wide range of electrophiles, well-understood | Catalytic, atom-economical, novel selectivities possible |
| Key Disadvantages | Stoichiometric strong base, cryogenic conditions, limited functional group tolerance | Often requires expensive catalysts/ligands, higher temperatures, optimization needed |
The Unconventional Approach: Cycloaddition Strategies
While DoM and C-H activation functionalize a pre-existing anisole ring, cycloaddition reactions build the substituted aromatic core from acyclic or non-aromatic precursors. This approach offers a fundamentally different retrosynthetic disconnection and can provide access to substitution patterns that are difficult to achieve otherwise.
A relevant strategy is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[12][13] For instance, the reaction between a 1,3-dipole (like a diazo compound or an azide) and a dipolarophile (like an alkyne) can generate a five-membered heterocycle.[14][15][16][17] Subsequent transformations, such as aromatization or ring-opening/re-cyclization, can then lead to the desired 2,3-disubstituted aromatic system. While not a direct synthesis of anisoles, these methods are powerful for constructing highly substituted heterocyclic precursors that can be converted to the target compounds.
Caption: Decision workflow for synthesizing 2,3-disubstituted anisoles.
Conclusion and Future Outlook
The synthesis of 2,3-disubstituted anisoles has evolved significantly from classical electrophilic aromatic substitution.
-
Directed ortho-Metalation remains a highly reliable and powerful tool, particularly when functional group tolerance is not a primary concern and a wide variety of electrophiles are desired.[3][4]
-
Transition-Metal Catalyzed C-H Activation represents the state-of-the-art in terms of atom economy and catalytic efficiency. Its ability to access unconventional selectivities, such as meta-functionalization, opens up new avenues for molecular design.[8][11]
-
Cycloaddition reactions offer a creative and powerful alternative for building the aromatic ring from the ground up, providing access to complex substitution patterns.
The choice of reagent and strategy ultimately depends on the specific target molecule, the availability of starting materials, and the required functional group compatibility. Future developments will likely focus on developing more sustainable and efficient catalytic systems, expanding the scope of C-H activation to other positions, and designing novel cycloaddition cascades for even more complex architectures.
References
- Gschwend, H. W., & Rodriguez, H. R. (1979). Directed lithiation of aromatic compounds. Organic Reactions, 26, 1-360.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations. Chemical Reviews, 90(6), 879-933. [Link]
- Clayden, J. (2004). The Directed Ortho Metalation (DoM) Reaction. In Chemistry of Organolithium Compounds (Vol. 1, pp. 495–646). Wiley.
- Hartung, C. G., & Snieckus, V. (2002). The Directed Ortho Metalation-Cross Coupling Symbiosis. In Modern Arene Chemistry. Wiley-VCH.
- Slocum, D. W., & Jennings, C. A. (1976). Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry, 41(22), 3653–3661. [Link]
- Dou, X., & Dong, G. (2019). Reversing conventional site-selectivity: meta-C–H functionalization of anisole derivatives. Chemical Science, 10(3), 643-648.
- Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). Activation of remote meta-C–H bonds by a palladium (II) catalyst.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Chadwick, S. T., Ramirez, A., Gupta, L., & Collum, D. B. (2007). n-Butyllithium/N,N,N',N'-Tetramethylethylenediamine-Mediated Ortholithiations of Aryl Oxazolines: Substrate-Dependent Mechanisms. Journal of the American Chemical Society, 129(8), 2259–2268. [Link]
- Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom-directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis, 1983(12), 957-986.
- Chen, X., et al. (2022). S,O-Ligand Promoted meta-C–H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. Angewandte Chemie International Edition, 61(32), e202204732. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mmlab.uoc.gr [mmlab.uoc.gr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed C–H activation of anisole with electron-deficient auxiliary ligands: a mechanistic investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. S,O-Ligand Promoted meta-C-H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Positional Isomers of 1-Bromo-2-chloro-3-methoxybenzene
In the fields of pharmaceutical development, organic synthesis, and materials science, the precise identification of chemical structures is not merely a procedural step but a cornerstone of innovation and safety. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a core structure, often exhibit vastly different chemical, physical, and biological properties. A classic challenge in this realm is the unambiguous differentiation of substituted aromatic compounds. This guide provides a comprehensive spectroscopic comparison of three positional isomers of bromochloromethoxybenzene: 1-Bromo-2-chloro-3-methoxybenzene, 1-Bromo-2-chloro-4-methoxybenzene, and 1-Bromo-3-chloro-5-methoxybenzene.
Through a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we will explore how the specific placement of bromo, chloro, and methoxy groups on the benzene ring gives rise to unique spectral fingerprints. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental workflows necessary for confident isomer characterization.
The Critical Role of Isomer Identification
The distinction between isomers is paramount. For instance, in drug development, a minor shift in a substituent's position can convert a potent therapeutic agent into an inactive or even toxic compound. The electronic and steric environments created by the bromo (electron-withdrawing, ortho-, para-directing), chloro (electron-withdrawing, ortho-, para-directing), and methoxy (electron-donating, ortho-, para-directing) groups are highly dependent on their relative positions. These differences directly influence the molecule's reactivity, polarity, and how it interacts with biological targets. Spectroscopic techniques provide a non-destructive and highly sensitive means to probe these subtle-yet-critical structural variations.
Section 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is arguably the most powerful tool for distinguishing positional isomers of substituted benzenes. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of the aromatic protons are exquisitely sensitive to the electronic effects (induction and resonance) and spatial proximity of the substituents.
Theoretical Underpinnings
-
Chemical Shift (δ): The electron-donating methoxy group (-OCH₃) shields aromatic protons, shifting their signals upfield (lower δ). Conversely, the electronegative halogens (Br and Cl) deshield protons, shifting them downfield (higher δ). The magnitude of this effect depends on whether the proton is ortho, meta, or para to the substituent.
-
Splitting Patterns: Protons on adjacent carbons (vicinal) will split each other's signals. The number of peaks in a split signal (multiplicity) is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The magnitude of the coupling constant (J-value) provides further information:
-
ortho-coupling (³JHH): 6–10 Hz
-
meta-coupling (⁴JHH): 2–4 Hz
-
para-coupling (⁵JHH): 0–1 Hz
-
Comparative ¹H NMR Data
| Isomer | Aromatic Protons | Predicted Chemical Shift (δ, ppm) Range | Predicted Splitting Pattern | Methoxy Protons (δ, ppm) |
| This compound | 3 | 6.8 - 7.5 | 1 Triplet, 2 Doublets | ~3.9 |
| 1-Bromo-2-chloro-4-methoxybenzene | 3 | 6.9 - 7.6 | 1 Doublet, 1 Doublet of doublets, 1 Singlet-like (d) | ~3.8 |
| 1-Bromo-3-chloro-5-methoxybenzene | 3 | 6.9 - 7.2 | 2 Doublets (or triplets), 1 Triplet (or singlet-like) | ~3.8 |
Note: Predicted values are based on established substituent effects. Actual values may vary based on solvent and instrument parameters.
In-Depth Analysis
-
This compound: The three aromatic protons are adjacent. The proton at C5 will be a triplet, split by the protons at C4 and C6. The protons at C4 and C6 will each appear as a doublet of doublets, though they may appear as simple doublets depending on the resolution.
-
1-Bromo-2-chloro-4-methoxybenzene: This isomer presents a more varied pattern. The proton at C3 is ortho to both Cl and OCH₃ and will be a distinct singlet-like doublet due to a small meta-coupling. The proton at C5 is ortho to the OCH₃ and meta to Br, appearing as a doublet of doublets. The proton at C6 is ortho to the Br and will be a doublet.
-
1-Bromo-3-chloro-5-methoxybenzene: Due to the symmetrical 1,3,5-substitution pattern, the two protons at C2 and C6 are chemically equivalent, as are the substituents at C1 and C5 from the perspective of the proton at C4. This leads to a simplified spectrum. The proton at C4 will likely appear as a triplet (or a broad singlet), and the protons at C2 and C6 will appear as doublets.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex splitting patterns in substituted aromatics.
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Section 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides complementary information, revealing the number of unique carbon environments in the molecule and their electronic nature.
Theoretical Underpinnings
The chemical shifts of the benzene ring carbons are highly sensitive to the attached substituents.
-
Ipso-Carbon: The carbon directly attached to a substituent shows a large shift. Halogens cause a downfield shift, while the methoxy group also causes a significant downfield shift for its ipso-carbon.
-
Ortho, Meta, Para Effects: Substituents exert predictable shielding/deshielding effects on the other carbons of the ring, which can be estimated using incremental rules.
Comparative ¹³C NMR Data
| Isomer | Unique Aromatic Carbons | Predicted Chemical Shift (δ, ppm) Range | Methoxy Carbon (δ, ppm) |
| This compound | 6 | 110 - 160 | ~56 |
| 1-Bromo-2-chloro-4-methoxybenzene | 6 | 110 - 160 | ~56 |
| 1-Bromo-3-chloro-5-methoxybenzene | 4 | 110 - 160 | ~56 |
In-Depth Analysis
The most striking differentiator in the ¹³C NMR spectra is the number of signals for the aromatic carbons.
-
This compound & 1-Bromo-2-chloro-4-methoxybenzene: Both are asymmetric, and thus, all six aromatic carbons are chemically non-equivalent, giving rise to six distinct signals in the ¹³C NMR spectrum.
-
1-Bromo-3-chloro-5-methoxybenzene: This isomer possesses a C₂ axis of symmetry. Consequently, there are only four unique carbon environments in the aromatic region: C1/C5, C2/C6, C3/C4. This results in only four signals, a clear and unambiguous identifier for this isomer.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition:
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet.
-
A wider spectral width is needed compared to ¹H NMR.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons (those without attached protons) to be properly observed.
-
A significantly larger number of scans (hundreds to thousands) is required.
-
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While it may not always be sufficient on its own to distinguish positional isomers, it provides valuable confirmatory data, particularly regarding the substitution pattern on the benzene ring.
Key Vibrational Modes
-
C-H Stretch (Aromatic): Typically found just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): A series of bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl-Alkyl Ether): A strong, characteristic band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
C-Cl Stretch: In the 600-800 cm⁻¹ range.
-
C-Br Stretch: In the 500-600 cm⁻¹ range.
-
Out-of-Plane (OOP) C-H Bending: These bands, found in the 680-900 cm⁻¹ region, are highly characteristic of the substitution pattern of the benzene ring.
Comparative IR Data
| Isomer | Key Out-of-Plane (OOP) Bending Bands (cm⁻¹) |
| This compound (1,2,3-trisubstituted) | Strong band around 750-810 cm⁻¹ and another weak one around 860-900 cm⁻¹. |
| 1-Bromo-2-chloro-4-methoxybenzene (1,2,4-trisubstituted) | Strong band around 800-860 cm⁻¹. |
| 1-Bromo-3-chloro-5-methoxybenzene (1,3,5-trisubstituted) | Strong band around 680-725 cm⁻¹ and another strong one around 810-850 cm⁻¹. |
The OOP bending region provides a "fingerprint" that can often differentiate between substitution patterns at a glance.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For Solids: Prepare a KBr (potassium bromide) pellet by finely grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
For Liquids/Solutions: A thin film can be cast onto a salt plate (e.g., NaCl or KBr), or the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure KBr pellet/solvent).
-
Place the sample in the instrument and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Section 4: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can offer clues about the structure.
Expected Observations
-
Molecular Ion (M⁺): All three isomers have the same molecular formula (C₇H₆BrClO) and thus the same nominal molecular weight. However, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak. The M⁺ peak will appear as a group of peaks at M, M+2, and M+4, with relative intensities that can be predicted from the natural abundances of the isotopes. This pattern confirms the elemental composition.
-
Fragmentation: While the molecular ion will be the same, the relative abundances of fragment ions may differ. The initial fragmentation often involves the loss of the substituents or parts of them. For example, loss of a methyl group (-CH₃) from the methoxy moiety is a common fragmentation pathway. The stability of the resulting carbocations can be influenced by the positions of the other substituents, potentially leading to quantitative differences in the fragment ion intensities in the mass spectra of the isomers. For instance, the loss of a bromine atom followed by a rearrangement might be more or less favorable depending on the electronic stabilization offered by the other groups in their specific positions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). GC-MS is particularly powerful as it separates the isomers before they enter the mass spectrometer, providing both retention time and mass spectral data.
-
Ionization: Electron Ionization (EI) is a common method for this type of analysis. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Integrated Spectroscopic Workflow
A robust identification strategy relies on the synergy of these techniques. The following workflow illustrates a logical approach to distinguishing these isomers.
Caption: Integrated workflow for isomer identification.
Conclusion
The differentiation of the this compound positional isomers is a tractable but nuanced challenge that highlights the power of a multi-technique spectroscopic approach. While mass spectrometry confirms the elemental composition and IR spectroscopy offers initial clues to the substitution pattern, it is the combination of ¹H and ¹³C NMR that provides the definitive evidence. The number of unique carbon signals immediately identifies the symmetrical 1,3,5-isomer, while the intricate coupling patterns and chemical shifts in the proton NMR spectrum serve as unambiguous fingerprints for the less symmetrical 1,2,3- and 1,2,4-isomers. By understanding the fundamental principles behind each technique and applying them in a logical workflow, researchers can confidently and accurately elucidate the precise structure of these and other complex aromatic compounds.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]
A Senior Application Scientist's Perspective on Method Selection and Validation
An In-Depth Comparative Guide to the Purity Assessment of 1-Bromo-2-chloro-3-methoxybenzene
For professionals in pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of drug safety and efficacy. This compound, a substituted halogenated anisole, serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its impurity profile can directly influence the quality of the final drug substance, making robust analytical control essential.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will delve into the causality behind methodological choices, present a detailed, self-validating protocol, and compare its performance against an orthogonal technique, Gas Chromatography (GC), to provide a comprehensive framework for analytical strategy.
The Cornerstone of Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds in the pharmaceutical industry.[1] For this compound, a reverse-phase HPLC (RP-HPLC) method is the most logical and effective choice.
Rationale for Method Development
The selection of an analytical method is a process of scientific deduction based on the physicochemical properties of the analyte.
-
Why Reverse-Phase? this compound is a relatively non-polar molecule due to its aromatic ring and halogen substituents. Reverse-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is ideally suited for retaining and separating such compounds based on their hydrophobicity.[2][3]
-
Choice of Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development. It provides a high degree of hydrophobicity, ensuring adequate retention of the analyte and offering excellent resolving power for potential process-related impurities, such as isomers or starting materials.
-
Mobile Phase Composition: A gradient of an organic solvent (acetonitrile or methanol) and water is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, where the concentration of the organic solvent is increased over time, is crucial for eluting a wide range of impurities with varying polarities and ensuring the main peak is sharp and well-defined.
-
Detection: The benzene ring in the molecule is a strong chromophore. Therefore, a UV-Vis or Diode Array Detector (DAD) is highly effective. A DAD is superior as it allows for the acquisition of the entire UV spectrum for each peak, which is invaluable for peak purity assessment and impurity identification. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure the highest sensitivity.
Experimental Protocol 1: RP-HPLC Purity Determination
This protocol is designed to be a self-validating system by incorporating system suitability tests (SSTs) as mandated by pharmacopeial guidelines like USP General Chapter <621>.[2][4][5][6]
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard, and test sample.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-20 min: 95% B; 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Procedure
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Prepare the test sample in the same manner as the standard solution.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Testing (SST):
-
Inject the standard solution five replicate times.
-
The system is deemed suitable for analysis if it meets the following criteria as per ICH and USP guidelines:
-
Tailing Factor (Tf): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
-
Analysis: Once the SST criteria are met, inject the sample solution.
-
Data Processing: Integrate all peaks and calculate the purity of the main component using the area percent method. Report any impurity above the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[7][8][9]
Visualizing the Workflow
// Decision point for SST sst_check [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="SST Pass?"]; sst -> sst_check; sst_check -> analysis [label="Yes"]; sst_check -> equilib [label="No\n(Troubleshoot)"]; } }
Caption: Experimental workflow for HPLC purity assessment.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
To ensure a comprehensive purity assessment, an orthogonal method—one that separates components based on a different chemical principle—is often employed. For a semi-volatile compound like this compound, Gas Chromatography is an excellent alternative.[10][11][12][13]
When to Choose GC?
GC separates compounds based on their volatility and interaction with the stationary phase at elevated temperatures.[10] It is particularly advantageous for identifying residual solvents, starting materials, or volatile by-products that may not be well-resolved by HPLC.
| Feature | HPLC Analysis | Gas Chromatography (GC) Analysis |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Non-volatile or thermally labile compounds. Broader application range.[11] | Volatile and thermally stable compounds.[10][11] |
| Temperature | Typically performed at or near room temperature (e.g., 30 °C).[12] | Requires high temperatures (e.g., >200 °C inlet) to vaporize the sample.[12] |
| Sensitivity | High sensitivity with UV detectors. | Extremely high sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[13] |
| Analysis Time | Generally longer run times (15-30 min) to resolve complex mixtures.[10] | Often faster for simple mixtures, as volatile compounds move quickly through the column.[10] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds; simple dissolution for volatile ones. |
| Strengths for this Analyte | Excellent for resolving non-volatile impurities and isomers. Robust and highly reproducible for QC environments. | Superior for detecting highly volatile impurities (e.g., residual synthesis solvents) and potential low-level by-products. |
Experimental Protocol 2: GC Purity Determination
Instrumentation and Materials
-
GC System: A system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), split/splitless injector, and an appropriate capillary column.
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Chemicals: Dichloromethane (GC grade), Helium (carrier gas), this compound sample.
Chromatographic Conditions
| Parameter | Condition |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
Procedure
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in dichloromethane.
-
Analysis: Inject the sample into the GC system.
-
Data Processing: Integrate peaks and determine purity by area percent. GC-MS is highly recommended for definitive peak identification.[14]
Logical Framework for Technique Selection
The choice between HPLC and GC is not arbitrary but is dictated by the specific analytical objective.
Caption: Decision tree for analytical technique selection.
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, a validated Reverse-Phase HPLC method is the superior primary technique . Its robustness, high resolution for non-volatile impurities, and suitability for the compound's properties make it the industry standard.[1] The protocol outlined in this guide, which incorporates strict system suitability criteria, ensures trustworthy and reproducible results compliant with global regulatory expectations.[15][16]
However, a comprehensive analytical characterization, especially during process development or for reference standard qualification, should include an orthogonal method. Gas Chromatography is the ideal complementary technique , offering unparalleled insight into volatile impurities and residual solvents. By employing both HPLC and GC, researchers and drug development professionals can build a complete and scientifically sound purity profile, ensuring the quality and safety of the materials that form the very foundation of modern therapeutics.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]
- Title: <621> CHROM
- Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: European Medicines Agency (EMA) URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science URL:[Link]
- Title: ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL:[Link]
- Title: Are You Sure You Understand USP <621>?
- Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investig
- Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL:[Link]
- Title: ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES Source: ASEAN URL:[Link]
- Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL:[Link]
- Title: GC Vs. HPLC: A Comprehensive Comparison And Practical Applications Source: News - Analytical Instruments URL:[Link]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Live qualification/validation of purity methods for protein products Source: Purdue University URL:[Link]
- Title: Some good validation practices for analytical procedures Source: A3P URL:[Link]
- Title: Q2(R2) Validation of Analytical Procedures Source: ICH URL:[Link]
- Title: 1-Bromo-3-methoxybenzene Source: SIELC Technologies URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: HPLC separation of related halogenated aromatic, any one??
- Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL:[Link]
- Title: Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection Source: PubMed URL:[Link]
Sources
- 1. moravek.com [moravek.com]
- 2. usp.org [usp.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. agilent.com [agilent.com]
- 5. Chromatography [usp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. brewerscience.com [brewerscience.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Some good validation practices for analytical procedures [a3p.org]
A Researcher's Guide to the Structural Elucidation of Halogenated Methoxybenzenes: A Comparative X-ray Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and is critical for the rational design of novel therapeutics and functional materials. X-ray crystallography remains the gold standard for obtaining this detailed structural information. This guide provides an in-depth look at the X-ray crystallographic analysis of 1-bromo-2-chloro-3-methoxybenzene derivatives, a class of compounds with significant potential as versatile intermediates in organic synthesis.
While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide will leverage data from closely related halogenated methoxybenzene derivatives to present a comprehensive overview of the experimental workflow, data analysis, and comparative structural insights. By examining these analogues, we can predict and understand the subtle yet significant impacts of substituent placement on molecular conformation and crystal packing.
The Significance of Structural Analysis in Halogenated Aromatics
Halogenated aromatic compounds, such as derivatives of this compound, are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine, chlorine, and methoxy functional groups provides multiple reaction sites for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. The regiochemistry of these substituents dramatically influences the electronic properties and steric profile of the molecule, which in turn dictates its reactivity and, ultimately, the biological activity of the downstream products.
X-ray crystallography provides unequivocal proof of structure and offers a detailed view of:
-
Molecular Geometry: Bond lengths, bond angles, and torsion angles that define the molecule's shape.
-
Conformation: The spatial arrangement of atoms, particularly the orientation of the methoxy group relative to the benzene ring and the halogen substituents.
-
Intermolecular Interactions: Non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking that govern how molecules arrange themselves in the solid state.
Understanding these features is crucial for predicting a compound's physical properties, such as solubility and melting point, and its interactions with biological targets.
Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and expertise. The following protocols are representative of the methodologies employed for the analysis of halogenated methoxybenzene derivatives.
Synthesis and Crystallization
The synthesis of this compound and its derivatives typically involves multi-step organic reactions. For the purpose of this guide, we will focus on the crucial final step: obtaining single crystals suitable for X-ray diffraction.
Experimental Protocol: Single Crystal Growth
-
Purification: The synthesized compound is first purified to the highest possible degree, often by column chromatography or recrystallization, to remove any impurities that might hinder crystal growth.
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify a system in which the compound has moderate solubility.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in the chosen solvent system in a clean vial. The vial is loosely capped or covered with perforated parafilm to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once well-formed, single crystals of sufficient size and quality appear, they are carefully harvested from the mother liquor using a mounted loop.
The choice of solvent and the rate of evaporation are critical variables that are often optimized through trial and error to yield high-quality crystals.
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its internal structure.
Experimental Protocol: Data Collection
-
Mounting: The selected crystal is mounted on a goniometer head, typically at a controlled cryogenic temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
Instrumentation: Data is collected using a single-crystal X-ray diffractometer, such as a Bruker Kappa APEXII CCD or D8 Venture, equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern software automatically determines the optimal data collection strategy to ensure complete and redundant data.
-
Data Processing: The collected images are processed to integrate the diffraction spots, correct for experimental factors like absorption, and reduce the data to a set of unique reflections with their corresponding intensities.
The following diagram illustrates the typical workflow for the synthesis and crystallographic analysis of these derivatives.[1]
Caption: A typical workflow for the synthesis and X-ray crystallographic analysis of small organic molecules.
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, typically with software like SHELXS.
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F², a process carried out with programs like SHELXL.[1] Non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen Atom Placement: Hydrogen atoms are often placed in calculated positions and refined using a riding model, though they can sometimes be located from the difference Fourier map.[1]
-
Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.
Comparative Analysis of Halogenated Methoxybenzene Derivatives
To illustrate the type of data obtained from X-ray crystallography, the following table summarizes key crystallographic parameters for a selection of halogenated methoxybenzene derivatives. This allows for a direct comparison of their crystal structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 1-Bromo-4-chloro-2,5-dimethoxybenzene | C₈H₈BrClO₂ | Monoclinic | P2₁/n | 6.3804(7) | 8.2586(10) | 8.6337(11) | 90.853(6) | 454.89(9) | 2 | [1] |
| (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol | C₁₅H₁₂BrCl₂NO₃ | Monoclinic | P2₁/c | 13.335(3) | 7.957(2) | 16.324(3) | 109.91(3) | 1629.2(7) | 4 | [2] |
| 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate | C₂₀H₂₀BrClO₃ | Monoclinic | P2₁/c | 10.133(1) | 18.001(2) | 11.201(1) | 107.54(1) | 1946.3(4) | 4 | [3] |
Note: The crystallographic data for the exact title compound, this compound, is not available in the searched literature. The table presents data for structurally related compounds to demonstrate the comparative approach.
From this data, several key insights can be drawn:
-
Crystal System and Space Group: The crystal system and space group describe the symmetry of the crystal lattice. The prevalence of the monoclinic system, particularly the P2₁/n and P2₁/c space groups, is common for organic molecules of this type.
-
Unit Cell Dimensions: The unit cell parameters (a, b, c, β) define the size and shape of the repeating unit of the crystal. These are unique for each compound and are influenced by the molecule's size, shape, and intermolecular interactions.
-
Molecules per Unit Cell (Z): The value of Z indicates the number of molecules within one unit cell. This, in conjunction with the space group symmetry, can provide information about molecular packing and whether the asymmetric unit contains a full molecule or a fraction of a molecule.
Structural Insights and Alternative Techniques
The true value of a crystal structure lies in the detailed analysis of molecular geometry and intermolecular interactions. For instance, in 1-bromo-4-chloro-2,5-dimethoxybenzene, the molecule sits on a crystallographic inversion center, leading to disorder in the halogen positions. The methoxy groups are nearly coplanar with the benzene ring, with a dihedral angle of 8.8(4)°.[1] In more complex derivatives, such as 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate, the dihedral angle between the two aromatic rings is a key structural parameter, measuring 83.30(2)°.[3] Such conformational details are critical for understanding steric hindrance and the potential for intramolecular interactions.
While X-ray crystallography is the definitive method for solid-state structure determination, other analytical techniques provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the synthesized compounds in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and vibrational frequencies, which can be compared with experimental data.[4]
The following diagram illustrates the relationship between these analytical techniques in the characterization of a novel compound.
Caption: The interplay of various analytical techniques for comprehensive compound characterization.
Conclusion
The X-ray crystallographic analysis of this compound derivatives, and indeed any novel compound, is a meticulous process that yields invaluable structural information. While a crystal structure for the parent compound of this guide remains to be reported, the established methodologies and the comparative analysis of related structures provide a robust framework for researchers in the field. By combining high-quality experimental data with computational methods, scientists can gain a deep understanding of the structure-property relationships that govern the behavior of these important synthetic intermediates. This knowledge is the bedrock upon which the next generation of pharmaceuticals and advanced materials will be built.
References
- Song, Y., Parkin, S., & Lehmler, H.-J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1633. [Link]
- Elewa, M. R., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(1), 127. [Link]
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-2-chloroanisole.
- PubChem. (n.d.). 1-Bromo-2-chloro-4-methoxybenzene.
- Ersanli, C. C., et al. (2017). Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol. GU J Sci, 30(4), 531-543. [Link]
- Palaksha, B. S. P., et al. (2025). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate.
Sources
A Comparative Guide to Validated Analytical Methods for 1-Bromo-2-chloro-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the purity and quantification of intermediates are paramount. 1-Bromo-2-chloro-3-methoxybenzene, a halogenated aromatic compound, serves as a versatile building block. Its precise analytical characterization is crucial for ensuring the quality, safety, and efficacy of downstream products. This guide provides a comprehensive comparison of validated analytical methodologies for this compound, offering insights into the rationale behind method selection and presenting detailed experimental protocols.
The principles of analytical procedure validation, as outlined in the ICH Q2(R2) guideline, form the bedrock of the methodologies discussed herein, ensuring that each method is fit for its intended purpose.[1][2][3] While specific validated methods for this compound are not extensively published, this guide synthesizes established analytical approaches for structurally similar compounds, such as halogenated anisoles and bromobenzenes, to provide robust and scientifically sound protocols.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is dictated by the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity, and the analytical throughput. For this compound, three primary techniques offer distinct advantages: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Analytical Technique | Principle | Strengths | Limitations | Best Suited For |
| GC-MS | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection. | High sensitivity and selectivity, ideal for identifying and quantifying volatile impurities.[4][5][6] | Requires the analyte to be volatile and thermally stable. | Trace-level impurity profiling and quantification. |
| HPLC-UV | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Broad applicability to non-volatile and thermally labile compounds, robust and reproducible for quantification.[7][8] | Lower sensitivity compared to MS detection for impurity analysis. | Purity assessment and routine quality control assays. |
| qNMR | Quantification based on the direct proportionality between the integrated NMR signal area and the number of atomic nuclei.[9][10] | Primary analytical method that does not require a reference standard of the analyte for quantification, provides structural information.[11][12] | Lower sensitivity than chromatographic methods, requires a highly pure internal standard. | Purity determination and certification of reference standards. |
Experimental Protocols & Validation Data
The following sections provide detailed, step-by-step methodologies for each analytical technique, along with the validation parameters as per ICH Q2(R2) guidelines.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Rationale: Due to the anticipated volatility of this compound and its potential process-related impurities, Headspace GC-MS is the method of choice for sensitive detection and identification of volatile organic compounds.[13][14][15][16][17] This technique minimizes matrix effects and allows for the analysis of residual solvents and other volatile impurities without complex sample preparation.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 1.0 mL of a suitable high-boiling solvent, such as Dimethyl Sulfoxide (DMSO), to dissolve the sample.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Full Scan (m/z 40-450).
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an external standard of a certified reference material.
-
Validation Parameters Summary (Based on ICH Q2(R2)):
| Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of the analyte and known impurities. | Baseline separation of the main component from potential impurities. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | ~0.1 ppm |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | ~0.5 ppm |
| Linearity (r²) | ≥ 0.99 | > 0.995 over a range of 0.5 ppm to 100 ppm. |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (%RSD) | ≤ 15% | < 10% |
| Robustness | No significant impact on results with small variations in method parameters. | Method is robust to minor changes in oven temperature ramp rate and carrier gas flow. |
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
Rationale: HPLC-UV is a robust and reliable technique for determining the purity of the main component and quantifying non-volatile impurities. A reverse-phase method is suitable for the non-polar nature of this compound.
Experimental Workflow:
Caption: Workflow for qNMR analysis of this compound.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus Observed: ¹H.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Validation Parameters Summary (Based on ICH Q2(R2)):
| Parameter | Acceptance Criteria | Expected Performance |
| Specificity | Well-resolved signals for analyte and standard. | No overlapping signals between the analyte, standard, and impurities. |
| Linearity (r²) | ≥ 0.99 | > 0.998 over a range of analyte concentrations. |
| Accuracy (% Bias) | ≤ 2.0% | < 1.0% |
| Precision (%RSD) | ≤ 2.0% | < 1.0% |
| Robustness | No significant impact on results with small variations in acquisition parameters. | Method is robust to minor changes in relaxation delay and number of scans. |
Conclusion
The analytical control of this compound is achievable with a high degree of confidence using GC-MS, HPLC-UV, and qNMR. Each technique offers a unique set of advantages, and their orthogonal nature can be leveraged for a comprehensive characterization of this important chemical intermediate. GC-MS excels in the sensitive detection of volatile impurities, HPLC-UV provides a robust method for routine purity assessment, and qNMR offers an absolute measure of purity without the need for a specific reference standard. The choice of methodology should be guided by the specific analytical objective, and all methods must be validated according to the principles outlined in ICH Q2(R2) to ensure the generation of reliable and reproducible data.
References
- ResolveMass Laboratories Inc. (2025, July 9). Headspace GCFID Testing in Pharma: A QA Team's Guide.
- PubMed. (2013, October 25). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.
- GC-MS Method for Anisole Detection. (n.d.).
- Innovatech Labs. (n.d.). Headspace GC/MS Analysis.
- PubMed. (2007, September 5).
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- ResearchGate. (2025, August 6).
- Polymer Solutions. (n.d.). Headspace Gas Chromatography is used to identify and quantify volatile organic compounds (VOC's) present in samples.
- ICH. (2023, November 30).
- AMSlab. (2024, July 5). New update for ICH Q2 (R2)
- (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- PubMed. (1989, April).
- Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
- Quantit
- YouTube. (2020, March 20).
- Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS.
- (2025, August 6).
- FUJIFILM Wako. (n.d.). Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Reddit. (2024, May 21).
- ResearchGate. (2025, August 8). (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
- NIH. (n.d.).
- (2006, June 1).
- ResearchGate. (2019, August 11). (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
- Kockler, J., Motti, C. A., Robertson, S., Oelgemöller, M., & Glass, B. D. (2013, November 27). HPLC method for the simultaneous determination of the UV-Filters butyl methoxy dibenzoylmethane and octocrylene in the presence of their photodegradants. ResearchOnline@JCU.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method for the simultaneous determination of the UV-Filters butyl methoxy dibenzoylmethane and octocrylene in the presence of their photodegradants [researchonline.jcu.edu.au]
- 9. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 10. emerypharma.com [emerypharma.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 15. polymersolutions.com [polymersolutions.com]
- 16. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 17. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of reaction rates of bromo- vs. chloro- substituents in substituted anisoles
A Comparative Guide to the Reaction Rates of Bromo- vs. Chloro-Substituted Anisoles
Executive Summary
For researchers and professionals in drug development and synthetic chemistry, the choice of a halogen substituent on an aromatic scaffold like anisole is a critical decision that dictates synthetic strategy, reaction efficiency, and cost. This guide provides an in-depth comparison of the reactivity of bromo- and chloro-substituted anisoles across three fundamental reaction classes: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and electrophilic aromatic substitution (EAS).
In palladium-catalyzed reactions, bromoanisoles are demonstrably more reactive due to the lower carbon-bromine bond dissociation energy, facilitating the rate-determining oxidative addition step.[1] Conversely, for nucleophilic aromatic substitution, the outcome is more nuanced, representing a trade-off between the chloro-substituent's ability to stabilize the anionic intermediate via induction and the bromide's superiority as a leaving group. In electrophilic aromatic substitution, both halogens are deactivating, but the chloro-substituent exerts a slightly stronger deactivating effect due to its higher electronegativity. This guide synthesizes these principles with experimental data and detailed protocols to provide a comprehensive resource for rational substrate selection.
Fundamental Principles Governing Reactivity
The differential reactivity of bromo- and chloroanisoles stems from a delicate interplay of electronic and steric effects inherent to the halogen substituents. Understanding these principles is crucial for predicting reaction outcomes and optimizing conditions.
-
Inductive Effect: Due to their high electronegativity, both chlorine and bromine are inductively electron-withdrawing groups. They pull electron density from the aromatic ring through the sigma bond. Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal effect.[2]
-
Resonance (Mesomeric) Effect: The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. This constitutes a resonance-donating effect, which enriches the electron density at the ortho and para positions. This effect is generally weaker for halogens compared to the inductive effect.[3]
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond (BDE ≈ 71 kcal/mol) is significantly weaker than the carbon-chlorine (C-Cl) bond (BDE ≈ 84 kcal/mol).[1] This is a dominant factor in reactions where cleavage of the C-X bond is the rate-determining step, such as the oxidative addition in cross-coupling catalysis.
-
Leaving Group Ability: The ability of the halide to depart as an anion (X⁻) is critical in nucleophilic substitution. Leaving group ability increases with the stability of the anion. Since bromide (Br⁻) is a larger, more polarizable, and less basic ion than chloride (Cl⁻), it is a better leaving group.
Caption: Competing inductive and resonance effects of halogen substituents.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, is indispensable for forming C-C and C-N bonds. Here, the difference in reactivity between bromo- and chloroanisoles is most pronounced.
Causality Behind Reactivity: The generally accepted reactivity trend for aryl halides in cross-coupling is I > Br > OTf > Cl.[1][4] This order is primarily dictated by the kinetics of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. This is often the rate-determining step of the catalytic cycle.[1][5] The weaker C-Br bond requires a lower activation energy for cleavage compared to the C-Cl bond, resulting in significantly faster reaction rates for bromoanisoles.[1][6]
While bromoanisoles are more reactive, advancements in ligand design (e.g., bulky, electron-rich phosphines) have enabled the efficient coupling of the more economical and abundant chloroanisoles.[7][8]
Caption: Generalized catalytic cycle for cross-coupling reactions.
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Entry | Substrate | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | 80 | 2 | 95 | [9] (Adapted) |
| 2 | 4-Chloroanisole | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | 80 | 24 | <10 | [8] (Adapted) |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | 100 | 4 | 92 | [8] (Adapted) |
Protocol: Suzuki-Miyaura Coupling of 4-Haloanisole with Phenylboronic Acid
This protocol provides a self-validating framework for comparing the reactivity of 4-bromoanisole and 4-chloroanisole under identical conditions.
-
Reagent Preparation: To two separate oven-dried Schlenk flasks under an argon atmosphere, add phenylboronic acid (1.2 mmol, 1.2 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Substrate Addition: To the first flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv.). To the second flask, add 4-chloroanisole (1.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add a solvent mixture (e.g., 1,4-dioxane, 4 mL) and an aqueous solution of a base (e.g., 2M Na₂CO₃, 2 mL) to each flask.
-
Reaction Execution: Heat both reaction mixtures to 80°C with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction at identical time intervals (e.g., every 30 minutes) using TLC or GC-MS. The disappearance of the starting haloanisole and the appearance of the 4-methoxybiphenyl product (Rf will vary) should be tracked.
-
Workup and Analysis: Upon completion (or after a set time, e.g., 8 hours), cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to determine the isolated yield.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are crucial for installing heteroatom nucleophiles onto aromatic rings. Unlike cross-coupling, the reactivity comparison between bromo- and chloroanisoles in SNAr is not straightforward. The reaction typically requires the aromatic ring to be activated by strong electron-withdrawing groups (e.g., -NO₂), as the electron-donating methoxy group of anisole is inherently deactivating for this transformation.[10]
Causality Behind Reactivity: The standard SNAr mechanism proceeds in two steps:
-
Addition: The nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is often rate-determining.[10]
-
Elimination: The leaving group (halide) is expelled, restoring aromaticity.
The two halogens present a mechanistic dichotomy:
-
Intermediate Stabilization: The more electronegative chlorine atom is better at stabilizing the negative charge in the Meisenheimer complex through its inductive effect. This can accelerate the rate-determining addition step.
-
Leaving Group Ability: Bromide is a better leaving group than chloride, which accelerates the elimination step.
The overall reaction rate depends on which of these factors is dominant for a given substrate and nucleophile. In cases where the formation of the Meisenheimer complex is the slow step, chloro-substituted anisoles may react faster. If the leaving group expulsion is rate-limiting, bromo-substituted anisoles will be more reactive. Recent studies also suggest some SNAr reactions may proceed via a concerted mechanism, further complicating predictions.[11]
Caption: Two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).
Qualitative Reactivity Comparison (in activated systems)
| Factor | Chloro-Anisole Advantage | Bromo-Anisole Advantage |
| Intermediate Formation (RDS) | Faster due to greater inductive stabilization of the Meisenheimer complex. | Slower. |
| Leaving Group Expulsion (RDS) | Slower due to poorer leaving group ability. | Faster due to superior leaving group ability. |
Electrophilic Aromatic Substitution (EAS)
In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts), the aromatic ring acts as a nucleophile.[12] The methoxy group (-OCH₃) of anisole is a powerful activating group and is strongly ortho, para-directing due to its resonance-donating ability.[13] The halogen substituents, in contrast, are deactivating overall because their strong inductive electron-withdrawal outweighs their weak resonance donation.[2][3]
Causality Behind Reactivity: The primary role of the halogen in the EAS of a haloanisole is to slightly reduce the ring's nucleophilicity compared to anisole itself. The comparison of bromo- vs. chloroanisole, therefore, comes down to the net deactivating effect of each halogen.
-
Chlorine: More electronegative, stronger inductive withdrawal.
-
Bromine: Less electronegative, weaker inductive withdrawal.
Kinetic studies on the nitration of halobenzenes show that chlorobenzene reacts slightly slower than bromobenzene (relative rates to benzene are 0.033 and 0.030, respectively), indicating that chlorine is a marginally stronger deactivating group .[2] Therefore, in an EAS reaction, bromoanisole is expected to react slightly faster than chloroanisole, although this difference is often minor and overshadowed by the powerful activating effect of the methoxy group.
Expected Reactivity Order in EAS: Anisole > p-Bromoanisole > p-Chloroanisole > Benzene
Protocol: Competitive Nitration of Bromo- and Chloroanisole
This experiment can qualitatively demonstrate the subtle difference in reactivity.
-
Substrate Mixture: In a round-bottom flask cooled in an ice bath (0°C), create an equimolar mixture of 4-bromoanisole (5 mmol) and 4-chloroanisole (5 mmol) in a suitable solvent like acetic acid (20 mL).
-
Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder agent like acetyl nitrate) dropwise with constant stirring. Use a substoichiometric amount (e.g., 2.5 mmol) to ensure competition.
-
Reaction Execution: Allow the reaction to stir at 0°C for a set period (e.g., 30 minutes).
-
Quenching: Carefully pour the reaction mixture over crushed ice and water to quench the reaction.
-
Extraction and Analysis: Extract the products with an organic solvent (e.g., dichloromethane). Wash the organic layer, dry it, and concentrate it. Analyze the product ratio (2-bromo-4-nitroanisole vs. 2-chloro-4-nitroanisole) using GC-MS or ¹H NMR spectroscopy. A higher ratio of the bromo-product would confirm its slightly higher reactivity.
Summary and Practical Considerations
The choice between a bromo- or chloro-substituted anisole is a strategic decision balancing reactivity, cost, and synthetic goals.
| Reaction Type | Preferred Substrate | Key Rationale |
| Pd Cross-Coupling | Bromoanisole | Significantly faster reaction rates due to lower C-Br bond dissociation energy. Milder conditions are often sufficient. |
| SNAr | Depends on RDS | Chloroanisole may be faster if intermediate formation is rate-limiting. Bromoanisole is faster if leaving group expulsion is rate-limiting. |
| EAS | Bromoanisole | Reacts marginally faster as bromine is slightly less deactivating than chlorine. The difference is often negligible. |
-
Cost and Availability: Chloro-aromatics are generally less expensive and more widely available than their bromo- counterparts. For large-scale synthesis, developing a robust protocol with a chloro-substrate is often economically advantageous.[1]
-
Sequential Coupling: The reactivity difference (Br >> Cl) can be exploited for sequential cross-coupling reactions on a substrate containing both halogens, such as 2-bromo-4-chloroanisole. The bromo-position can be selectively functionalized first under mild conditions, followed by functionalization of the chloro-position using a more active catalyst system or harsher conditions.
References
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Wang, Z., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2020). Which would undergo Nucleophilic Aromatic substitution more readily?. r/OrganicChemistry.
- ResearchGate. (n.d.). Halogen bond-induced electrophilic aromatic halogenations. Request PDF.
- Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole.
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Lecturio. (n.d.). Aromatic Compounds and Electrophilic Aromatic Substitution.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts.
- MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- PMC - PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Scribd. (n.d.). Factors Affecting The Relative Rates of Electrophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.). Hammett equation.
- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid.
- University of Victoria. (n.d.). Linear Free Energy Relationships.
- Wikipedia. (n.d.). Suzuki reaction.
- PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubChem. (n.d.). 2-Bromo-4-chloroanisole.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines.
- Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution.
- YouTube. (2016). Practice Problem: Electrophilic Aromatic Substitution Rates.
- ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole.
- European Journal of Organic Chemistry. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines.
- PubChem. (n.d.). 4-Bromo-2-chloroanisole.
- ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution.
- University of Victoria. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Protocols for 1-Bromo-2-chloro-3-methoxybenzene
This guide provides an in-depth comparison of three cornerstone cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the selective functionalization of 1-bromo-2-chloro-3-methoxybenzene. As a substrate presenting differentiated halogen leaving groups, it offers a compelling case study in chemoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for complex, polyfunctionalized aromatic compounds.
The Challenge: Chemoselectivity in Polyhalogenated Arenes
The primary challenge in the functionalization of this compound lies in achieving selective reaction at one of the two carbon-halogen bonds. The established reactivity trend for palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This inherent difference in reactivity provides a basis for selectivity, with the weaker carbon-bromine (C-Br) bond being more susceptible to oxidative addition by a palladium(0) catalyst than the stronger carbon-chlorine (C-Cl) bond. However, achieving high selectivity is not merely a matter of intrinsic bond energies; it is a finely tuned interplay of the catalyst, ligand, base, and solvent.
This guide will dissect these factors, presenting both foundational mechanistic principles and practical, data-driven protocols to inform your experimental design.
Comparative Analysis of Cross-Coupling Protocols
The choice of cross-coupling reaction is dictated by the desired bond formation. Here, we evaluate three key transformations for the selective functionalization of the C-Br bond in this compound.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[2] It is widely favored in pharmaceutical and materials science for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[3]
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The oxidative addition step is generally rate-limiting, and its facility is highly dependent on the nature of the halide.[1]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Reaction:
A representative Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%), and a suitable solvent, such as a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Anticipated Performance and Selectivity:
Based on the reactivity trend of aryl halides, high selectivity for the coupling at the C-Br bond is expected. The choice of a bulky, electron-rich phosphine ligand can further enhance this selectivity by favoring the oxidative addition at the more accessible and reactive C-Br bond.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][5][6][7] This reaction has broad applications in the synthesis of pharmaceuticals and other biologically active molecules.[7]
Mechanistic Considerations: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[4] The choice of ligand is critical in this reaction, influencing both the rate and selectivity.[5]
Experimental Protocol: A Representative Buchwald-Hartwig Amination
The following protocol is based on established procedures for the selective amination of bromo-chloro arenes.[8][9]
Reaction:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Isomeric Impurity Profiling of 1-Bromo-2-chloro-3-methoxybenzene
This guide provides an in-depth comparison of analytical methodologies for the isomeric impurity profiling of 1-bromo-2-chloro-3-methoxybenzene. Tailored for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering detailed protocols and data to support the development of robust, self-validating analytical systems for quality control and regulatory compliance.
Introduction: The Imperative of Isomeric Purity in Pharmaceutical Synthesis
In pharmaceutical development, the control of impurities is not merely a matter of quality but a cornerstone of safety and efficacy. Regulatory bodies worldwide, guided by the International Conference on Harmonisation (ICH), mandate stringent control and characterization of impurities in active pharmaceutical ingredients (APIs).[1][2][3] According to ICH guidelines, any impurity present at a level greater than 0.1% in a new drug substance must be identified and characterized.[4] This is particularly critical for isomeric impurities, which possess the same molecular formula and weight but differ in the spatial arrangement of atoms. Such subtle structural differences can lead to significant variations in pharmacological activity, toxicity, and stability.
This compound (CAS: 174913-11-2) is a substituted aromatic compound representative of a class of molecules often used as intermediates in the synthesis of complex APIs.[5][6] Its synthesis can inadvertently produce a variety of positional isomers, each of which must be detected, identified, and quantified to ensure the final API meets rigorous safety and quality standards. This guide compares the principal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the effective separation and identification of these critical impurities, supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
The Analytical Challenge: Potential Isomeric Impurities
The primary challenge in profiling this compound lies in the potential for co-synthesis of numerous positional isomers. The specific isomers formed depend heavily on the synthetic route, but can include any permutation of the bromo, chloro, and methoxy groups on the benzene ring. For instance, starting from 3-bromo-2-chloroanisole, slight variations in reaction conditions could lead to migration or alternative substitution patterns.
Below is the structure of the target analyte and a representation of the most probable positional isomers that could arise during synthesis.
Caption: Target analyte and representative positional isomers.
A comprehensive analytical method must be capable of resolving these structurally similar compounds. The choice of technique is therefore paramount.
Comparative Analysis of Separation and Identification Techniques
The profiling of halogenated aromatic compounds is typically approached using high-resolution chromatographic techniques.[7][8] The volatility of substituted benzenes makes them amenable to Gas Chromatography, while their aromatic nature allows for selective retention in High-Performance Liquid Chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS): The High-Resolution Approach
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds.[9][10] Separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. For isomers of bromochloromethoxybenzene, which have very similar polarities but may have slight differences in boiling points, a long, non-polar capillary column provides the high efficiency needed for separation.
Causality of Experimental Choices:
-
Column Selection: A non-polar column (e.g., DB-5ms or HP-5ms) is chosen because it separates compounds primarily based on their boiling points. Isomers with different substitution patterns will have slightly different intermolecular forces and thus different boiling points, enabling their resolution.
-
Temperature Programming: A slow oven temperature ramp is crucial. This maximizes the differential migration of isomers along the column, improving resolution between closely eluting peaks.
-
MS Detection: Mass spectrometry provides two critical pieces of information: the molecular weight of the eluting compound and its fragmentation pattern. The characteristic isotopic signature of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides unambiguous confirmation of the elemental composition of each impurity.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Hexane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS).
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial 60 °C hold for 2 min, ramp at 3 °C/min to 180 °C, then ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-450).
-
| Parameter | This compound (Analyte) | Isomer A (e.g., 1-Bromo-3-chloro-2-methoxybenzene) | Isomer C (e.g., 1-Bromo-2-chloro-4-methoxybenzene) |
| Est. Retention Time * | ~18.5 min | ~18.2 min | ~19.1 min |
| Molecular Ion (M+) | m/z 219/221/223 | m/z 219/221/223 | m/z 219/221/223 |
| Key Fragments | Consistent across isomers, but relative intensities may vary slightly. | Consistent across isomers. | Consistent across isomers. |
| Isotopic Pattern | Confirms presence of one Br and one Cl atom. | Confirms presence of one Br and one Cl atom. | Confirms presence of one Br and one Cl atom. |
| Note: Retention times are estimates and will vary based on the specific instrument and conditions. |
Trustworthiness: The self-validating nature of this protocol comes from the combination of chromatographic retention time and the unique isotopic pattern from the mass spectrometer. An impurity peak must match both an expected retention time window and the correct Br/Cl isotopic signature to be considered a potential isomer.
High-Performance Liquid Chromatography (HPLC): The Versatile Alternative
HPLC offers a complementary approach, particularly useful if the impurities are not sufficiently volatile or are thermally labile.[11] Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For aromatic compounds, reversed-phase HPLC is the most common mode.
Causality of Experimental Choices:
-
Column Selection: A standard C18 column separates based on hydrophobicity. However, for closely related isomers, a Phenyl-Hexyl column can provide enhanced selectivity.[12][13] The phenyl groups in the stationary phase interact with the aromatic ring of the analytes via π-π interactions, offering a different separation mechanism that can resolve isomers unresolved on a C18 column.
-
Mobile Phase: A gradient of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol) is used to elute compounds with varying hydrophobicities. Fine-tuning the gradient slope is key to resolving closely eluting isomers.
-
Detector: A UV detector is standard for aromatic compounds. Coupling to a mass spectrometer (LC-MS) provides molecular weight information and is essential for confirming the identity of unknown peaks.[14][15]
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.
-
Instrumentation: Use an HPLC or UPLC system with a UV/PDA detector and coupled to a Mass Spectrometer.
-
HPLC Conditions:
-
Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
-
Detection:
-
UV/PDA: Monitor at 220 nm and 254 nm.
-
MS (ESI+): Scan m/z 100-500.
-
| Feature | GC-MS | HPLC-UV/MS |
| Principle | Separation by volatility/boiling point. | Separation by polarity/hydrophobicity and specific interactions (e.g., π-π). |
| Best For | Volatile, thermally stable compounds. High-resolution separation of isomers with different boiling points. | Wide range of compounds, including less volatile and thermally labile ones. |
| Resolution | Typically very high due to long capillary columns. | Good, can be optimized with specialized columns (e.g., Phenyl-Hexyl). |
| Identification | Excellent (EI fragmentation libraries, isotopic patterns). | Excellent with MS detection (Molecular ion, ESI fragmentation). |
| Throughput | Moderate, run times can be longer for high resolution. | Can be faster, especially with UPLC systems. |
| Limitations | Not suitable for non-volatile compounds. | Mobile phase selection can be complex; solvent consumption is higher. |
Nuclear Magnetic Resonance (NMR): For Unambiguous Structural Confirmation
While chromatography separates impurities, NMR spectroscopy provides the definitive structural elucidation.[16][17] It is the gold standard for determining the exact substitution pattern on the benzene ring.
Application:
-
¹H NMR: The chemical shifts and, more importantly, the splitting patterns of the aromatic protons are unique for each isomer. For example, a 1,2,3-trisubstituted ring will have a different set of couplings (ortho, meta) than a 1,2,4-trisubstituted ring.[18][19]
-
¹³C NMR: The number of unique carbon signals directly indicates the symmetry of the molecule. A para-substituted isomer, for instance, will have fewer aromatic carbon signals than an asymmetric ortho or meta isomer.[18]
NMR is not a screening tool for trace impurities. Its strength lies in characterizing isolated impurities. An unknown impurity peak from an HPLC run can be collected (fraction collection), concentrated, and analyzed by NMR to determine its absolute structure, providing the authoritative data required for regulatory submissions.[20]
Integrated Workflow for Isomeric Impurity Profiling
A robust and efficient workflow combines these techniques, leveraging the strengths of each.
Caption: Integrated workflow for impurity profiling.
Conclusion and Recommendations
The comprehensive isomeric impurity profiling of this compound requires a multi-faceted analytical strategy.
-
Primary Recommendation: For initial screening and routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique. Its high resolving power for isomers with differing boiling points, combined with the definitive identification provided by mass spectral isotopic patterns, offers a robust and reliable system.
-
Alternative Approach: High-Performance Liquid Chromatography (HPLC) , especially with a Phenyl-Hexyl stationary phase, serves as an excellent orthogonal method. It is essential for confirming results obtained by GC-MS and is the superior choice if any potential impurities are found to be non-volatile or thermally sensitive.
-
Definitive Identification: For any unknown impurity detected above the 0.1% ICH identification threshold, isolation followed by NMR spectroscopy is mandatory for unambiguous structural characterization.
By integrating these techniques as outlined in the proposed workflow, drug development professionals can build a self-validating system that ensures product quality, meets global regulatory expectations, and ultimately contributes to the safety and efficacy of the final pharmaceutical product.
References
- Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]
- Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]
- Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
- International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. [Link]
- BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]
- ResearchGate. (2021). Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR. [Link]
- Royal Society of Chemistry. (2019).
- Chromatography Forum. (2015).
- Chemistry LibreTexts. (2021). Spectral Characteristics of the Benzene Ring. [Link]
- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
- Moodle. (n.d.).
- Quora. (2019). How can the molecular structure of benzene be determined by an H NMR spectroscopy experiment?. [Link]
- Advanced Materials Technology. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. [Link]
- Sciencemadness Discussion Board. (2011). 1-bromo-3-methoxybenzene. [Link]
- PubChem. (n.d.). This compound. [Link]
- Open Chemistry. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
- NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene. [Link]
- MySkinRecipes. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene. [Link]
- IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
- Periodica Polytechnica Chemical Engineering. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
- Asian Journal of Research in Chemistry. (n.d.).
- Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
- ResearchGate. (n.d.).
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
- Separation Methods Technologies. (1996).
- ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS)
- ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
- MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
Sources
- 1. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. ijpsr.com [ijpsr.com]
- 3. ijdra.com [ijdra.com]
- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 5. This compound | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 8. pp.bme.hu [pp.bme.hu]
- 9. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 13. halocolumns.com [halocolumns.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. ajrconline.org [ajrconline.org]
- 16. researchgate.net [researchgate.net]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 20. bfarm.de [bfarm.de]
A Comparative Guide to the Reactivity of Di- and Tri-substituted Halobenzenes for Synthetic Strategy
Introduction
Substituted halobenzenes are foundational building blocks in modern organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and advanced materials. Their reactivity in cornerstone reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, is profoundly influenced by the number, nature, and position of substituents on the aromatic ring. This guide provides an in-depth, mechanistically driven comparison of the reactivity of di- and tri-substituted halobenzenes. By elucidating the interplay of electronic and steric effects, we aim to equip researchers, scientists, and drug development professionals with the predictive insights necessary for robust reaction design and optimization.
Fundamental Principles Governing Halobenzene Reactivity
The reactivity of a halobenzene is not an intrinsic property but a consequence of the electronic environment of the aromatic ring and the accessibility of the reaction center. Two primary factors dictate the outcome of a substitution reaction:
-
Electronic Effects: Substituents modulate the electron density of the aromatic ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density (deactivate the ring), making it more susceptible to attack by nucleophiles.[1][2][3] Conversely, electron-donating groups (EDGs), like alkoxy (-OR) or amino (-NR₂) groups, increase electron density, which typically slows down nucleophilic substitution but can facilitate electrophilic attack.[4]
-
Steric Effects: The size and position of substituents can physically obstruct the approach of a reactant to the carbon atom bearing the halogen. This "steric hindrance" is particularly significant for substituents in the ortho position, often retarding reaction rates regardless of electronic effects.[1]
These factors govern the preferred mechanistic pathway, which generally falls into one of three major classes for halobenzenes: Nucleophilic Aromatic Substitution (SNAr), Elimination-Addition (Benzyne mechanism), and Metal-Catalyzed Cross-Coupling.
Comparative Analysis: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process. It is highly favored in electron-poor aromatic systems where strong electron-withdrawing groups are positioned ortho and/or para to the leaving group (the halogen).[3][5] These groups are essential for stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[5][6]
Mechanism: The Addition-Elimination Pathway
Caption: The SNAr mechanism proceeds via a stabilized carbanionic intermediate.
Di-substituted Halobenzenes:
In a di-substituted system, such as 2,4-dinitrochlorobenzene, the two nitro groups work in concert to withdraw electron density and stabilize the Meisenheimer complex through resonance. The ortho and para positioning is critical; a meta-positioned EWG offers no resonance stabilization for the intermediate and thus has a much weaker activating effect.[3]
Tri-substituted Halobenzenes:
The introduction of a third substituent adds a layer of complexity, where its electronic contribution must be weighed against potential steric hindrance.
-
Scenario A: A Third Activating Group. Adding another EWG, as in 2,4,6-trinitrochlorobenzene (picryl chloride), dramatically increases reactivity. The rate of SNAr for picryl chloride is orders of magnitude faster than for its di-substituted counterpart because the negative charge in the Meisenheimer complex is delocalized over three powerful EWGs.[3]
-
Scenario B: A Sterically Hindering Group. If the third substituent is a bulky, non-withdrawing group placed at an ortho position (e.g., a tert-butyl group at C2 in 1-chloro-4-nitrobenzene), it can severely impede the nucleophile's approach to the C1 position. This steric hindrance can override the electronic activation, leading to a significant decrease in the reaction rate compared to the di-substituted analogue.
Quantitative Comparison: Relative Rates of SNAr
The following table summarizes the profound impact of substitution patterns on reactivity, using the reaction with sodium methoxide as a benchmark.
| Aryl Halide | Substituents | Relative Rate (approx.) | Key Factor(s) |
| Chlorobenzene | None | 1 | Baseline |
| 1-Chloro-4-nitrobenzene | One EWG (para) | 7 x 10¹⁰ | Activation by one EWG |
| 1-Chloro-2,4-dinitrobenzene | Two EWGs (ortho, para) | 2.4 x 10¹⁵ | Synergistic activation |
| 1-Chloro-2,4,6-trinitrobenzene | Three EWGs (ortho, para, ortho) | Extremely Fast | Maximum electronic activation |
Data synthesized from established principles of physical organic chemistry.
Comparative Analysis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions, such as the Suzuki-Miyaura[7][8][9][10] and Buchwald-Hartwig amination[11][12][13][14][15] couplings, have become indispensable for C-C and C-N bond formation. Unlike SNAr, the reactivity in these reactions is primarily dictated by the ease of the oxidative addition step, where the aryl halide bond is broken and a Pd(0) catalyst inserts itself to form an Ar-Pd(II)-X species.[16][17]
Mechanism: The Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Reactivity Trends:
The general reactivity trend for the halide is I > Br > Cl >> F, which correlates inversely with the C-X bond dissociation energy.[17] Substituents influence the rate-determining oxidative addition step:
-
Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step by making the ipso-carbon more electrophilic. Electron-donating groups have the opposite effect, slowing the reaction.
-
Steric Effects: Severe steric hindrance, particularly from ortho substituents, can dramatically slow or completely inhibit oxidative addition by blocking the palladium catalyst's access to the C-X bond.
Di- vs. Tri-substituted Halobenzenes:
-
Di-substituted: A di-substituted aryl halide with an ortho substituent (e.g., 2-methyl-1-bromobenzene) will generally react slower than its para isomer (4-methyl-1-bromobenzene) due to steric hindrance. If the second substituent is an EWG in the para position (e.g., 1-bromo-4-nitrobenzene), the reaction is typically accelerated.
-
Tri-substituted: The challenge of steric hindrance is often magnified. For a substrate like 2,6-dimethyl-1-bromobenzene, the two flanking methyl groups create a highly hindered environment around the C-Br bond, making oxidative addition extremely difficult. This often requires specialized, bulky phosphine ligands (e.g., SPhos, XPhos) designed to promote the reaction on sterically demanding substrates.[9] However, if the additional substituents are electronic activators and are not in sterically prohibitive positions (e.g., 1-bromo-3,5-dinitrobenzene), the cumulative electronic effect can lead to high reactivity.
The Benzyne Pathway: An Alternative for Unactivated Rings
When a halobenzene lacks activating EWGs and is treated with a very strong base (like NaNH₂), substitution can occur via an elimination-addition mechanism involving a highly reactive benzyne intermediate.[18][19][20][21]
Mechanism: Elimination-Addition
The process involves:
-
Deprotonation: The strong base removes a proton from the position ortho to the halogen.
-
Elimination: The resulting anion eliminates the halide ion, forming a strained triple bond within the benzene ring (the benzyne).[6][20]
-
Nucleophilic Addition: The nucleophile attacks one of the two carbons of the triple bond. This can lead to a mixture of regioisomers if the benzyne is unsymmetrical.[20]
The presence of additional substituents on di- and tri-substituted halobenzenes dictates the regioselectivity of the nucleophilic attack on the benzyne intermediate. The nucleophile preferentially adds to place the resulting negative charge closer to any electron-withdrawing groups.[18]
Experimental Design for a Comparative Reactivity Study
To empirically validate the principles discussed, a robust experimental protocol is essential. The following outlines a method for comparing the reactivity of a di-substituted and a tri-substituted aryl bromide in a Buchwald-Hartwig amination reaction.
Objective:
To compare the reaction rate and final yield of the amination of 4-bromo-1-nitrobenzene (di-substituted) and 2,6-dimethyl-4-bromonitrobenzene (tri-substituted) with morpholine.
Materials & Reagents:
-
4-bromo-1-nitrobenzene
-
2,6-dimethyl-4-bromonitrobenzene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Toluene (anhydrous)
-
Dodecane (internal standard)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Workflow Diagram
Caption: Workflow for the comparative kinetic analysis of a Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Inert Atmosphere Setup: To two separate oven-dried Schlenk flasks equipped with stir bars, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and sodium tert-butoxide (1.4 eq). Seal the flasks and purge with argon for 10 minutes.
-
Reagent Addition (Flask 1): To the first flask, add 4-bromo-1-nitrobenzene (1.0 eq) and a known quantity of dodecane (internal standard).
-
Reagent Addition (Flask 2): To the second flask, add 2,6-dimethyl-4-bromonitrobenzene (1.0 eq) and the same quantity of dodecane.
-
Solvent and Nucleophile Addition: To each flask, add anhydrous toluene (to achieve 0.1 M concentration) followed by morpholine (1.2 eq) via syringe.
-
Reaction Execution: Place both flasks simultaneously into a preheated oil bath at 100 °C and begin vigorous stirring.
-
Monitoring: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (~0.1 mL) from each reaction mixture.[17]
-
Sample Preparation & Analysis: Quench each aliquot with water, extract with ethyl acetate, and analyze by GC-MS. The use of an internal standard allows for accurate quantification of the consumption of starting material and the formation of the product over time.[17]
Expected Outcome:
The reaction with 4-bromo-1-nitrobenzene is expected to proceed rapidly due to the strong electronic activation from the nitro group and minimal steric hindrance. In contrast, the reaction with 2,6-dimethyl-4-bromonitrobenzene will likely be significantly slower, despite the same electronic activation, due to the severe steric hindrance imposed by the two ortho-methyl groups, which impedes the oxidative addition step. This experiment provides direct, quantitative data on the powerful influence of steric factors in tri-substituted systems.
Conclusion
The reactivity of substituted halobenzenes is a nuanced function of electronic and steric parameters. For di-substituted halobenzenes , reactivity is often predictable based on the established principles of substituent effects—whether they activate or deactivate the ring and direct the reaction.
For tri-substituted halobenzenes , the scenario is more complex. While a third substituent can offer enhanced electronic activation, it frequently introduces significant steric hindrance, particularly from ortho positions. This steric factor can become the dominant variable, dramatically retarding reaction rates even in electronically favorable systems. A thorough mechanistic understanding is therefore paramount for any scientist working with these substrates, as it allows for the rational selection of reagents, catalysts, and conditions to overcome these challenges and achieve the desired synthetic outcome.
References
- Gorbunova, T. I., Subbotina, J. O., Saloutin, V. I., & Chupakhin, O. N. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions.
- Maiorova, A. V., Kulikova, T. V., Shunyaev, K. Y., Bykov, V. A., & Gorbunova, T. I. The Reaction of Polychlorinated Biphenyls with Polynucleophiles. Thermodynamic Modeling and Synthesis. Institute of Metallurgy of Ural Branch of Russian Academy of Sciences. [Link]
- Gorbunova, T. I., et al. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions.
- Gorbunova, T. I., et al. (2012). Reactivity Features of Polychlorobiphenyls Congeners in the Nucleophilic Substitution Reactions.
- Gorbunova, T. I., et al. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. OSTI.GOV. [Link]
- OrgoSolver.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2020). 18.11: NAS Reactions - the Elimination-Addition (Benzyne) Mechanism. Chemistry LibreTexts. [Link]
- Making Molecules. Benzyne, Arynes & Nucleophilic Aromatic Substitution. Making Molecules. [Link]
- All 'Bout Chemistry. (2019). Benzyne Mechanism: An overview. YouTube. [Link]
- BYJU'S.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Gisbertz, S., Reischauer, S., & Pieber, B. (2020). Evaluation of different coupling protocols.
- University of Birmingham. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Birmingham. [Link]
- The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Link]
- Wikipedia. (2023).
- Denmark, S. E., & Smith, R. C. (2009).
- ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination.
- Wölfling, J., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Liu, R., et al. (2020). Comparison of reactivity of different aryl halides.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2023).
- Michigan State University.
- Wikipedia. (2023).
- Nikolova, P., & Angelova, S. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega. [Link]
- Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]
- D'Amico, E., et al. (2019).
- Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- ResearchGate. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- Michigan State University.
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 21. m.youtube.com [m.youtube.com]
A Cost-Benefit Analysis of Synthetic Routes to 1-Bromo-2-chloro-3-methoxybenzene: A Comparative Guide
Introduction
1-Bromo-2-chloro-3-methoxybenzene is a substituted aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern of bromo, chloro, and methoxy groups makes it a valuable intermediate for constructing more intricate molecular architectures through reactions like cross-coupling.[1] This guide provides an in-depth cost-benefit analysis of two plausible synthetic routes to this target molecule, offering a comparative look at reagent costs, reaction yields, and overall efficiency to aid researchers in selecting the most appropriate method for their needs.
Synthetic Strategy Overview
The primary challenge in synthesizing this compound lies in achieving the desired 1,2,3-substitution pattern with three different functional groups. Direct electrophilic aromatic substitution on a monosubstituted benzene ring like anisole would likely lead to a mixture of ortho- and para-isomers, making the isolation of the desired meta-substituted product difficult.[2] Therefore, a more regiocontrolled approach starting from a pre-functionalized aromatic ring is preferable.
This guide will focus on two multi-step synthetic pathways commencing from 3-methoxyaniline, a readily available starting material. The key strategic element in both routes is the use of a Sandmeyer reaction, a reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4]
Route 1: Late-Stage Bromination via Sandmeyer Reaction
This synthetic pathway introduces the chloro substituent first through electrophilic chlorination, followed by the introduction of the bromo group in the final step using a Sandmeyer reaction.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 2-Chloro-3-methoxyaniline
-
Principle: This step involves the regioselective chlorination of 3-methoxyaniline. The methoxy group is an ortho-, para-director, and the amino group is also an ortho-, para-director. The position ortho to the methoxy group and meta to the amino group is sterically hindered. The position ortho to the amino group and meta to the methoxy group is activated, making it a likely site for chlorination.
-
Protocol:
-
Dissolve 3-methoxyaniline (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2 & 3: Diazotization and Sandmeyer Bromination
-
Principle: The Sandmeyer reaction is a two-part process. First, the primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[5] This diazonium salt is then treated with a copper(I) halide to introduce the corresponding halogen onto the aromatic ring.[3][4] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3]
-
Protocol:
-
Prepare a solution of 2-chloro-3-methoxyaniline (1.0 eq.) in a mixture of 48% hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq.) in 48% hydrobromic acid, and cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable solvent like dichloromethane or diethyl ether.
-
Wash the combined organic layers with aqueous sodium hydroxide and then with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.[6]
-
Cost-Benefit Analysis of Route 1
| Reagent | Purity | Price (USD) | Supplier Example | Molar Mass ( g/mol ) |
| 3-Methoxyaniline | ≥95% | £20.00 / 25g[7] | Apollo Scientific | 123.15 |
| N-Chlorosuccinimide (NCS) | 98% | $26.25 / 50g[8] | Thermo Scientific | 133.53[9] |
| Sodium Nitrite | - | - | - | 69.00 |
| Hydrobromic Acid (48%) | - | - | - | 80.91 |
| Copper(I) Bromide (CuBr) | 98% | $76.00 / 250g[10] | Strem | 143.45[11] |
-
Benefits:
-
The Sandmeyer reaction is a well-established and reliable method for introducing halogens onto an aromatic ring.[12]
-
The starting material, 3-methoxyaniline, is commercially available and relatively inexpensive.[7][13][14]
-
The reaction conditions are generally mild, particularly for the diazotization step which is performed at low temperatures to ensure the stability of the diazonium salt.[6]
-
-
Drawbacks:
-
Diazonium salts can be unstable and potentially explosive, requiring careful temperature control during their formation and subsequent reaction.[6]
-
The use of copper salts can lead to metal contamination in the final product, which may require additional purification steps, especially for pharmaceutical applications.
-
The overall yield may be impacted by side reactions, such as the formation of phenols or biaryl compounds.[6]
-
Route 2: Early-Stage Bromination and Late-Stage Chlorination
This alternative route explores the introduction of the bromo substituent early in the synthesis via electrophilic bromination, followed by chlorination and subsequent deamination via diazotization.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocols for Route 2
Step 1: Bromination of 3-Methoxyaniline
-
Principle: Direct bromination of 3-methoxyaniline is expected to yield a mixture of isomers due to the competing directing effects of the amino and methoxy groups. N-Bromosuccinimide (NBS) is a common and easy-to-handle brominating agent.[15]
-
Protocol:
-
Dissolve 3-methoxyaniline (1.0 eq.) in a suitable solvent like acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The resulting mixture of bromo-3-methoxyaniline isomers would likely require careful separation by column chromatography, which could be challenging and result in a lower yield of the desired isomer.
-
Step 2: Chlorination of Bromo-3-methoxyaniline
-
Principle: The separated bromo-3-methoxyaniline isomer would then be chlorinated. The position of chlorination will be directed by the three existing substituents.
-
Protocol: This step would follow a similar procedure to the chlorination in Route 1, using NCS as the chlorinating agent. The regioselectivity of this step would need to be carefully determined.
Step 3: Diazotization and Sandmeyer Chlorination
-
Principle: The resulting diamino-bromo-methoxybenzene would undergo diazotization of one of the amino groups, followed by a Sandmeyer reaction to introduce a chlorine atom. This would likely be a complex reaction with potential for side products. A more plausible, though longer, alternative would be to protect one amino group, perform the transformations, and then deprotect. A simpler approach, if the desired isomer from step 1 is 2-bromo-5-methoxyaniline, would be a Sandmeyer reaction to replace the amino group with a chlorine atom.
-
Protocol: A standard Sandmeyer procedure, similar to that in Route 1 but using hydrochloric acid and copper(I) chloride, would be employed.[6]
Cost-Benefit Analysis of Route 2
| Reagent | Purity | Price (USD) | Supplier Example | Molar Mass ( g/mol ) |
| 3-Methoxyaniline | ≥95% | £20.00 / 25g[7] | Apollo Scientific | 123.15 |
| N-Bromosuccinimide (NBS) | 99% | €47.10 / 100g[15] | Sigma-Aldrich | 177.99[16] |
| N-Chlorosuccinimide (NCS) | 98% | $26.25 / 50g[8] | Thermo Scientific | 133.53[9] |
| Sodium Nitrite | - | - | - | 69.00 |
| Hydrochloric Acid | - | - | - | 36.46 |
| Copper(I) Chloride (CuCl) | 97% | $34.40 / 100g[17] | Thermo Scientific | 99.00[18] |
-
Benefits:
-
This route offers an alternative pathway that could be explored if Route 1 proves to be low-yielding for a specific derivative.
-
-
Drawbacks:
-
The initial bromination step is likely to be unselective, leading to a mixture of isomers that would be difficult and costly to separate, significantly lowering the overall yield.
-
The multi-step nature of this route, coupled with the likely low yields at each stage, makes it less economically viable than Route 1.
-
The complexity of the reaction sequence increases the potential for side reactions and impurities, making purification more challenging.
-
Comparative Summary and Recommendation
| Parameter | Route 1: Late-Stage Bromination | Route 2: Early-Stage Bromination |
| Starting Material Cost | Low (3-Methoxyaniline) | Low (3-Methoxyaniline) |
| Reagent Cost | Moderate | Moderate to High (due to potential for wasted reagents in unselective steps) |
| Number of Steps | 3 | 3 (with a challenging separation) |
| Regioselectivity | Good | Poor in the initial step |
| Potential Yield | Moderate | Low |
| Purification | Standard chromatographic or distillation methods | Challenging due to isomeric mixtures |
| Scalability | Good | Poor |
| Safety Concerns | Handling of unstable diazonium salts | Handling of unstable diazonium salts |
Recommendation:
Based on this analysis, Route 1 is the recommended synthetic pathway for the preparation of this compound. This route offers superior regioselectivity, a more straightforward purification process, and a higher potential for a good overall yield. While the handling of diazonium intermediates requires care, the Sandmeyer reaction is a robust and well-understood transformation in organic synthesis. The cost-effectiveness of the starting materials and the higher likelihood of a successful synthesis make Route 1 the more practical and economically viable option for researchers and drug development professionals.
References
- Vertex AI Search, 2-Chloro-3-methoxyaniline synthesis - ChemicalBook. Accessed January 9, 2026.
- Vertex AI Search, 2-Chloro-3-methoxyaniline | 113206-03-4 - ChemicalBook. Accessed January 9, 2026.
- Vertex AI Search, N-Chlorosuccinimide - ChemicalBook. Accessed January 9, 2026.
- Vertex AI Search, Copper(I) bromide (CuBr) - baseclick GmbH. Accessed January 9, 2026.
- Vertex AI Search, N-Chlorosuccinimide | 128-09-6 | Tokyo Chemical Industry (India) Pvt. Ltd.. Accessed January 9, 2026.
- Vertex AI Search, DGR Industrial Products, Inc. :: Generic Chemicals :: Copper (I) Chloride, 200 grams. Accessed January 9, 2026.
- Vertex AI Search, N-Bromosuccinimide - Chem-Impex. Accessed January 9, 2026.
- Vertex AI Search, N-Bromosuccinimide, 99.98%, Certified® 30g - GTI Laboratory Supplies. Accessed January 9, 2026.
- Vertex AI Search, Copper(I) chloride - ChemicalBook. Accessed January 9, 2026.
- Vertex AI Search, 536-90-3 Cas No. | 3-Methoxyaniline - Apollo Scientific. Accessed January 9, 2026.
- Vertex AI Search, N-Bromosuccinimide ReagentPlus , 99 128-08-5 - Sigma-Aldrich. Accessed January 9, 2026.
- Vertex AI Search, Copper(I) chloride, anhydrous, 97+% - Strem. Accessed January 9, 2026.
- Vertex AI Search, Copper(I) bromide, min.
- Vertex AI Search, N-Bromosuccinimide - Oakwood Chemical. Accessed January 9, 2026.
- Vertex AI Search, Copper(I) bromide, 98% 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com. Accessed January 9, 2026.
- Vertex AI Search, N-Bromosuccinimide, 99% 10 g | Buy Online | Thermo Scientific Chemicals. Accessed January 9, 2026.
- Vertex AI Search, N-Chlorosuccinimide, 98% 50 g | Buy Online | Thermo Scientific Chemicals. Accessed January 9, 2026.
- Vertex AI Search, Copper(I) bromide 99.999 trace metals 7787-70-4 - Sigma-Aldrich. Accessed January 9, 2026.
- Vertex AI Search, Copper(I) Chloride, Lab Grade, 100 g - Flinn Scientific. Accessed January 9, 2026.
- Vertex AI Search, Copper(I) bromide, 98% 250 g | Buy Online | Thermo Scientific Chemicals. Accessed January 9, 2026.
- Vertex AI Search, 3-Methoxyaniline hydrochloride AldrichCPR - Sigma-Aldrich. Accessed January 9, 2026.
- Vertex AI Search, N Chlorosuccinimide - 0128-09-06 Latest Price, Manufacturers & Suppliers - IndiaMART. Accessed January 9, 2026.
- Vertex AI Search, Buy NCS, N-Chlorosuccinimide CAS# [128-09-6] (A602567-0050) - ProteoGenix Products. Accessed January 9, 2026.
- Vertex AI Search, m-Anisidine 3-Methoxyaniline - Sigma-Aldrich. Accessed January 9, 2026.
- Vertex AI Search, Sandmeyer reaction - Wikipedia. Accessed January 9, 2026.
- Vertex AI Search, Copper(I) chloride, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. Accessed January 9, 2026.
- Vertex AI Search, How to Synthesize 1-Bromo-3-Methoxybenzene Easily?. Accessed January 9, 2026.
- Vertex AI Search, Sandmeyer-type reaction as an alternative synthesis route - Benchchem. Accessed January 9, 2026.
- Vertex AI Search, 2-Chloro-3-methoxyaniline | 113206-03-4 | FC07940 - Biosynth. Accessed January 9, 2026.
- Vertex AI Search, Buy m-ANISIDINE (3-methoxyaniline) (3-aminoanisole),100 ml,97% 01826 00100 in India. Accessed January 9, 2026.
- Vertex AI Search, Sandmeyer reaction - L.S.College, Muzaffarpur. Accessed January 9, 2026.
- Vertex AI Search, Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Accessed January 9, 2026.
- Vertex AI Search, m-ANISIDINE For Synthesis - Alpha Chemika. Accessed January 9, 2026.
- Vertex AI Search, Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp - Reddit. Accessed January 9, 2026.
- Vertex AI Search, An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Benchchem. Accessed January 9, 2026.
- Vertex AI Search, Sandmeyer Reaction - Organic Chemistry Portal. Accessed January 9, 2026.
- Vertex AI Search, SUPPORTING INFORMATION - The Royal Society of Chemistry. Accessed January 9, 2026.
- Vertex AI Search, 1-Bromo-3-chloro-2-methoxybenzene - MySkinRecipes. Accessed January 9, 2026.
- Vertex AI Search, US20170342022A1 - Processes for the diazotization of 2,5-dichloroanilines - Google P
- Vertex AI Search, GB1561023A - 2-methoxy - 5 - chloro aniline derivatives - Google P
- Vertex AI Search, 1-bromo-3-methoxybenzene - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Accessed January 9, 2026.
- Vertex AI Search, Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Vertex AI Search, Diazotisation - Organic Chemistry Portal. Accessed January 9, 2026.
- Vertex AI Search, CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide - Google P
- Vertex AI Search, (PDF)
- Vertex AI Search, Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. Accessed January 9, 2026.
- Vertex AI Search, Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development - ACS Public
- Vertex AI Search, Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Accessed January 9, 2026.
- Vertex AI Search, CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google P
- Vertex AI Search, 3-Chloro-2-methylanisole | C8H9ClO | CID 76749 - PubChem - NIH. Accessed January 9, 2026.
Sources
- 1. 1-Bromo-3-chloro-2-methoxybenzene [myskinrecipes.com]
- 2. Sciencemadness Discussion Board - 1-bromo-3-methoxybenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Diazotisation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 536-90-3 Cas No. | 3-Methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 8. N-Chlorosuccinimide, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. N-Chlorosuccinimide price,buy N-Chlorosuccinimide - chemicalbook [m.chemicalbook.com]
- 10. strem.com [strem.com]
- 11. Copper(I) bromide (CuBr) [baseclick.eu]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomall.in [biomall.in]
- 14. m-ANISIDINE For Synthesis | Laboratory Chemicals, Lab chemical supplier, Laboratory chemicals manufacturer, Lab chemical distributors, Lab chemical manufacturer, Lab chemicals exporter, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]
- 15. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Chlorure de cuivre(I), 97 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
- 18. Copper(I) chloride price,buy Copper(I) chloride - chemicalbook [m.chemicalbook.com]
A Head-to-Head Comparison: Grignard vs. Organolithium Reagents in the Functionalization of 1-Bromo-2-chloro-3-methoxybenzene
A Senior Application Scientist's Guide to Regioselective Metalation
For researchers in medicinal chemistry and materials science, the precise functionalization of polyhalogenated aromatic compounds is a foundational challenge. The choice of organometallic reagent is paramount, as it dictates the position of reactivity and, ultimately, the success of a synthetic campaign. This guide provides an in-depth, experimentally grounded comparison of Grignard and organolithium reagents in their reaction with 1-bromo-2-chloro-3-methoxybenzene, a substrate offering a compelling case study in regioselectivity due to its distinct electronic and steric features.
Our analysis moves beyond a simple recitation of outcomes to explore the mechanistic causality behind the observed selectivity, empowering chemists to make informed decisions in their own complex syntheses.
The Central Challenge: Selective Activation of a Multifunctional Arene
The substrate, this compound, presents two potential sites for metal-halogen exchange (C1-Br and C2-Cl) and a potential site for deprotonation (C4-H) directed by the methoxy group. The C-Br bond is significantly more reactive than the C-Cl bond towards metalation, but the methoxy group is a potent Directed Metalation Group (DMG), capable of coordinating with organolithium reagents to facilitate C-H activation at an adjacent ortho position.[1][2] This sets the stage for a competition that defines the utility of each reagent class.
The Grignard Reagent Pathway: A Study in Predictable Oxidative Addition
The formation of a Grignard reagent from an aryl halide is a classic organometallic transformation, typically proceeding via the oxidative addition of magnesium metal into a carbon-halogen bond.[3][4] Given the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl), this reaction offers a high degree of predictability with our model substrate.
Mechanism and Outcome The reaction involves the direct insertion of magnesium turnings into the most labile carbon-halogen bond. In the case of this compound, this is unequivocally the C1-Br bond. The reaction proceeds cleanly, yielding a single, stable Grignard reagent, 2-chloro-3-methoxyphenylmagnesium bromide. The less reactive C-Cl bond and the C-H bonds remain untouched. An alternative and often milder method, the Knochel-type magnesium-halogen exchange using reagents like i-PrMgCl·LiCl, would also be expected to occur selectively at the bromide position.[5][6]
This straightforward and high-yielding transformation makes the Grignard route the method of choice when the synthetic goal is to introduce a nucleophilic or cross-coupling-ready center specifically at the position of the bromine atom.
Caption: Grignard reagent formation via selective oxidative addition.
The Organolithium Pathway: A Kinetic Race Between Exchange and Deprotonation
The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), is mechanistically more nuanced. Two primary pathways are in competition: Halogen-Metal Exchange and Directed ortho-Metalation (DoM).[7][8]
-
Lithium-Halogen Exchange: This is an exceptionally rapid, kinetically controlled process.[9][10] The reaction proceeds through an "ate-complex" intermediate, and the rate follows the trend I > Br > Cl.[8] With our substrate, exchange is overwhelmingly favored at the C1-Br bond.
-
Directed ortho-Metalation (DoM): The methoxy group, a Lewis basic DMG, can coordinate the lithium cation of the aggregated n-BuLi, delivering the nucleophilic butyl group to deprotonate the sterically accessible ortho proton at C4.[1]
The Decisive Factor: Reaction Rate For aryl bromides, the rate of lithium-halogen exchange is substantially faster than the rate of directed ortho-metalation, especially at low temperatures.[7][11] By conducting the reaction at -78 °C, the kinetically favored lithium-bromine exchange becomes the dominant, almost exclusive, pathway. This effectively "freezes out" the slower DoM pathway, leading to the selective formation of 2-chloro-3-methoxyphenyllithium.
This high kinetic selectivity makes organolithium reagents powerful tools for generating aryllithiums at the site of a bromine or iodine atom, even in the presence of a directing group that could potentially activate a different position.
Caption: Competing reaction pathways for organolithium reagents.
Head-to-Head Performance Summary
The distinct mechanisms of Grignard and organolithium reagents lead to different experimental considerations and outcomes, even when the final organometallic species is functionally similar.
| Feature | Grignard Reagent | Organolithium Reagent |
| Primary Reaction | Oxidative Addition[3] | Halogen-Metal Exchange[8] |
| Key Reagent | Mg(0) turnings | n-Butyllithium (n-BuLi) |
| Typical Temperature | Room Temperature to Reflux | -78 °C |
| Solvent | Anhydrous THF or Et₂O | Anhydrous THF or Et₂O |
| Regioselectivity | Exclusive at C1-Br | Exclusive at C1-Br (under kinetic control) |
| Major Product | 2-chloro-3-methoxyphenylmagnesium bromide | 2-chloro-3-methoxyphenyllithium |
| Key Driver | C-Br bond lability | Kinetic control; rate of Li/Br exchange >> DoM[7] |
| Handling | Moderately moisture/air sensitive | Highly pyrophoric; requires stringent inert atmosphere |
Experimental Protocols
The following protocols are self-validating systems designed for reproducibility. Success is determined by the clean formation of the target organometallic, which can be confirmed by quenching an aliquot with an electrophile (e.g., D₂O or benzaldehyde) and analyzing the product distribution via GC-MS or ¹H NMR.
Protocol 1: Synthesis of 2-Chloro-3-methoxyphenylmagnesium bromide
Objective: To selectively form the Grignard reagent at the C1-Br position via oxidative addition.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, reflux condenser, and addition funnel (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place magnesium turnings (1.2 eq) and a single crystal of iodine into a flame-dried, three-necked round-bottom flask under a positive pressure of inert gas.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
In a separate, dry addition funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small amount (~5-10%) of the substrate solution to the magnesium suspension. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming with a heat gun may be required.[12]
-
Once the reaction has initiated, add the remaining substrate solution dropwise at a rate sufficient to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours or until the majority of the magnesium has been consumed.
-
The resulting gray-to-brown solution of 2-chloro-3-methoxyphenylmagnesium bromide is ready for use in subsequent reactions.
Protocol 2: Synthesis of 2-Chloro-3-methoxyphenyllithium
Objective: To selectively form the aryllithium at the C1-Br position via low-temperature halogen-metal exchange.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes, 1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or three-necked round-bottom flask (flame-dried)
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried Schlenk flask under a positive pressure of inert gas.
-
Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
While stirring vigorously, add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes. The reaction is typically very fast.[10]
-
The resulting solution containing 2-chloro-3-methoxyphenyllithium is ready for quenching with an electrophile at low temperature.
Conclusion and Field-Proven Insights
For the regioselective functionalization of this compound at the C1 position, both Grignard and organolithium reagents are effective. The choice between them is dictated by the specific demands of the overall synthetic route.
-
Choose the Grignard Reagent for its operational simplicity, lower cost, and reduced hazards. It is the ideal choice when the subsequent reaction conditions are compatible with the less reactive, more thermally stable Grignard reagent.
-
Choose the Organolithium Reagent when extremely rapid and clean metalation is required at low temperatures, or when the subsequent electrophile requires the higher nucleophilicity of an aryllithium. The kinetic preference for lithium-bromine exchange provides a powerful and reliable method for selective C-Br activation, circumventing potential side reactions like Directed ortho-Metalation.[7][13]
Ultimately, understanding the fundamental mechanistic drivers—predictable oxidative addition for magnesium versus kinetically controlled halogen exchange for lithium—allows the synthetic chemist to wield these powerful organometallic tools with precision and confidence.
References
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. [URL: https://www.elsevier.com/books/organolithiums-selectivity-for-synthesis/clayden/978-0-08-043261-8]
- Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., Sapountzis, I., & Vu, V. A. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200300579]
- Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange]
- Chemguide. (n.d.). An Introduction to Grignard Reagents. [URL: https://www.chemguide.co.uk/organicprops/haloalkanes/grignard.html]
- Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
- Bode, J. W., & Morandi, B. (2019). Organic Chemistry II Lecture Notes. ETH Zürich. [URL: https://bode.ethz.
- Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates. New entries into the directed metalation group dictionary. Chemical Reviews, 90(6), 879-933. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00104a001]
- Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [URL: https://www.masterorganicchemistry.
- Bailey, W. F., & Longstaff, S. C. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2747-2754. [URL: https://pubs.acs.org/doi/10.1021/jo060026u]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [URL: https://link.springer.com/book/10.1007/978-0-387-68354-6]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. ias.ac.in [ias.ac.in]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 1-Bromo-2-chloro-3-methoxybenzene Nitration Products
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the synthesis and structural confirmation of the regioisomeric products resulting from the electrophilic nitration of 1-bromo-2-chloro-3-methoxybenzene. We delve into the theoretical underpinnings of substituent directing effects to predict the reaction's outcome and present a detailed comparison of analytical techniques—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for unambiguous product identification. This document serves as a practical, field-proven guide, integrating experimental protocols with the causal logic behind each step to ensure scientific rigor and reproducibility.
Theoretical Analysis: Predicting Regioselectivity
The nitration of a polysubstituted benzene ring is a classic exercise in understanding the interplay of electronic and steric effects. The starting material, this compound, possesses three distinct substituents whose directing effects will govern the position of the incoming electrophile (the nitronium ion, NO₂⁺).
-
Methoxy Group (-OCH₃): A strongly activating group due to its ability to donate electron density into the ring via resonance (a +R effect). It is a powerful ortho, para-director.[1][2]
-
Chloro (-Cl) and Bromo (-Br) Groups: These halogens are deactivating overall due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs that can be donated via resonance, making them ortho, para-directors.[3][4][5]
Hierarchy of Influence: The methoxy group is the most powerful activating group and its directing effect will dominate.[1][6] It strongly directs incoming electrophiles to the positions ortho and para to itself. The available positions on the ring are C4, C5, and C6.
-
Position C4: Ortho to the methoxy group. Favorable due to the -OCH₃ director.
-
Position C6: Para to the methoxy group. Also favorable, and often sterically preferred over the ortho position.
-
Position C5: Meta to the methoxy group, but para to the chloro group. This position is less likely to be substituted due to the weaker directing effect of the halogen and the overriding influence of the methoxy group.
Based on this analysis, we can predict the formation of two primary products, with a third being a minor possibility.
Predicted Reaction Products:
-
Major Product A (Predicted): 1-Bromo-2-chloro-5-methoxy-4-nitrobenzene (Nitration at C6, para to -OCH₃)
-
Major Product B (Predicted): 1-Bromo-2-chloro-3-methoxy-4-nitrobenzene (Nitration at C4, ortho to -OCH₃)
-
Minor Product C (Possible): 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene (Nitration at C5, para to -Cl)
The following sections will outline the experimental workflow to synthesize, isolate, and definitively identify these isomers.
Caption: Predicted reaction pathway for the nitration of this compound.
Experimental Design & Protocols
A robust experimental design is critical for ensuring the reliable synthesis and characterization of the target molecules. The workflow involves synthesis, purification, and subsequent analysis.
Synthesis Protocol: Nitration
This protocol is adapted from standard procedures for the nitration of aromatic compounds.[7][8][9]
Causality: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO₂⁺), the key reactant in this electrophilic aromatic substitution.[10] The reaction temperature is maintained below 50-60°C to prevent multiple nitrations and unwanted side reactions.[9]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid (H₂SO₄) to 15 mL of concentrated nitric acid (HNO₃). Stir the mixture gently and allow it to cool to below 10°C. This mixture is the nitrating agent.
-
Reaction: In a separate 250 mL flask, dissolve 5.0 g of this compound in 20 mL of glacial acetic acid. Cool this solution in the ice bath.
-
Addition: Add the prepared nitrating mixture dropwise to the solution of the starting material over 30 minutes. Use a thermometer to monitor the internal temperature, ensuring it does not exceed 20°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. A solid precipitate containing the product isomers should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (~40°C).
Purification and Isomer Separation
The crude product is a mixture of isomers and must be purified. Column chromatography is the most effective method for separation.
-
Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system. Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Loading: Dissolve a small amount of the crude product in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Begin eluting with the solvent system, collecting fractions. Gradually increase the polarity of the eluent to facilitate the separation of the more polar isomers.
-
Monitoring: Monitor the fractions by TLC to identify which fractions contain the separated, pure isomers.
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent using a rotary evaporator to yield the purified solid products.
Comparative Analysis & Structure Confirmation
The definitive structure of each isolated isomer is determined by a combination of spectroscopic methods. NMR spectroscopy is the most powerful tool for distinguishing between these closely related regioisomers.
Caption: Analytical workflow for the isolation and structural confirmation of reaction products.
Mass Spectrometry (MS)
Mass spectrometry is used first to confirm that the isolated products are indeed isomers and have the correct molecular formula (C₇H₅BrClNO₃).
-
Expected Outcome: All isomers will exhibit the same molecular ion (M⁺) peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Isotopic Pattern: A key feature will be the complex isotopic pattern for the molecular ion peak, resulting from the presence of two isotopes for both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). This provides strong evidence for the presence of these halogens.[11]
¹H NMR Spectroscopy: The Primary Differentiator
¹H NMR spectroscopy provides the most definitive data for distinguishing the isomers by analyzing the signals from the remaining aromatic protons. The number of protons, their chemical shifts, and their splitting patterns (multiplicity) are unique to each substitution pattern.
-
Causality of Chemical Shifts: The electron-withdrawing nitro group will cause protons ortho or para to it to shift downfield (to a higher ppm value). The electron-donating methoxy group will cause its ortho and para protons to shift upfield (to a lower ppm value).
| Isomer Structure | Aromatic Protons | Predicted ¹H NMR Spectrum |
| Product A: 1-Bromo-2-chloro-5-methoxy-4-nitrobenzene | 2 Protons (at C3 & C6) | Two singlets. One for H3 and one for H6. Their chemical shifts will be distinct due to the different neighboring groups. |
| Product B: 1-Bromo-2-chloro-3-methoxy-4-nitrobenzene | 2 Protons (at C5 & C6) | Two doublets, coupled to each other (ortho coupling, J ≈ 7-9 Hz). |
| Product C: 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene | 2 Protons (at C4 & C6) | Two doublets, coupled to each other (meta coupling, J ≈ 2-3 Hz). |
Interpretation: The multiplicity of the aromatic signals provides a clear distinction. The observation of two singlets would immediately identify Product A. Two doublets with a large coupling constant would confirm Product B, while two doublets with a small coupling constant would indicate Product C.
¹³C NMR Spectroscopy
Proton-decoupled ¹³C NMR spectroscopy confirms the carbon framework and the number of unique carbon environments, which is dictated by the molecule's symmetry.
-
Expected Outcome: The number of signals in the aromatic region (typically 110-160 ppm) corresponds to the number of non-equivalent aromatic carbons.
| Isomer Structure | Symmetry & Unique Carbons | Predicted Aromatic ¹³C Signals |
| Product A: 1-Bromo-2-chloro-5-methoxy-4-nitrobenzene | No symmetry elements. | 6 distinct signals. |
| Product B: 1-Bromo-2-chloro-3-methoxy-4-nitrobenzene | No symmetry elements. | 6 distinct signals. |
| Product C: 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene | No symmetry elements. | 6 distinct signals. |
Interpretation: While all predicted major isomers are asymmetric and would show 6 signals, the precise chemical shifts can help confirm assignments. The carbon atom directly attached to the nitro group (C-NO₂) will be significantly deshielded, as will the carbon attached to the methoxy group (C-OCH₃).[12][13] This technique serves as a powerful secondary confirmation of the structure determined by ¹H NMR.
Conclusion
The nitration of this compound is predicted to yield primarily two regioisomers, with substitution occurring at the positions ortho and para to the strongly activating methoxy group. While several analytical techniques contribute to the full picture, ¹H NMR spectroscopy stands out as the most definitive method for unambiguous structural assignment . The distinct splitting patterns of the aromatic protons provide a unique fingerprint for each isomer. By combining a theoretical understanding of directing effects with a systematic experimental and analytical workflow, researchers can confidently synthesize, isolate, and confirm the structures of these complex polysubstituted aromatic compounds.
References
- University of Babylon.
- Tishk International University.
- Chemistry LibreTexts.Nitration of Benzene and Methylbenzene. [Link]
- Worcester Polytechnic Institute.
- Chemistry Steps.
- YouTube.
- YouTube.Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]
- Organic Chemistry Tutor.
- YouTube.
- Chemistry LibreTexts.18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
- Master Organic Chemistry.
- Save My Exams.Directing Effects - A Level Chemistry Revision Notes. [Link]
- The Royal Society of Chemistry.
- ChemTalk.Directing Effects. [Link]
- PubChem.this compound. [Link]
- Chemistry LibreTexts.16.10: Synthesis of Polysubstituted Benzenes. [Link]
- Sciencemadness Discussion Board.1-bromo-3-methoxybenzene. [Link]
- Chemistry LibreTexts.Directing Effects. [Link]
- Longdom Publishing.A Report on Directing Effects on Organic Chemistry. [Link]
- MDPI.A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- PubChem.1-Bromo-2-chloro-3-nitrobenzene. [Link]
- Doc Brown's Chemistry.Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. longdom.org [longdom.org]
- 6. savemyexams.com [savemyexams.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 1-Bromo-2-chloro-3-methoxybenzene Derivatives
For researchers, scientists, and drug development professionals, the structural integrity and purity of chemical entities are paramount. In the synthesis of complex molecules, halogenated aromatic compounds like 1-Bromo-2-chloro-3-methoxybenzene and its derivatives serve as critical building blocks. Ensuring the analytical rigor for these compounds is not merely a quality control step; it is the foundation upon which reliable and reproducible scientific outcomes are built. This guide provides an in-depth comparison of analytical techniques for the cross-validation of this compound derivatives, supported by experimental insights and protocols.
The principle of cross-validation in analytical chemistry involves the critical assessment of data generated from two or more independent methods to ensure the reliability of the results.[1] This is particularly crucial for regulatory submissions and in drug development, where the accuracy of analytical data directly impacts product safety and efficacy.[2][3]
The Analytical Imperative: Why Cross-Validation Matters
A single analytical technique, however robust, can be susceptible to inherent biases, matrix effects, or interferences. Cross-validation, by employing orthogonal methods (techniques based on different chemical or physical principles), provides a more comprehensive and trustworthy characterization of a compound. For a molecule like this compound, with its multiple functional groups, the potential for isomeric impurities and byproducts necessitates a multi-faceted analytical approach.
A Comparative Overview of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific question being addressed: Is it structural confirmation, purity assessment, or quantification? Below is a comparative analysis of the most relevant methods for this compound derivatives.
| Analytical Technique | Primary Application | Strengths | Limitations | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Quantification | High resolution, sensitivity, and reproducibility for non-volatile compounds.[4] | Requires reference standards for quantification. | Highly suitable for routine purity checks and quantification of the main component and impurities.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities, Quantification | High separation efficiency for volatile compounds, provides structural information from mass spectra.[7][8] | Not suitable for non-volatile or thermally labile compounds. The complexity of the matrix can be a challenge.[7] | Excellent for identifying and quantifying volatile organic impurities and residual solvents.[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, Absolute quantification (qNMR) | Unparalleled for determining chemical structure and stereochemistry.[11][12][13][14] qNMR allows for quantification without a specific reference standard. | Lower sensitivity compared to chromatographic methods. | Essential for unambiguous structure confirmation and can be a powerful tool for absolute quantification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification, Isomer differentiation | Provides information about the presence of specific functional groups and the substitution pattern on the benzene ring.[15][16][17][18] | Not a quantitative technique on its own; interpretation can be complex. | Useful for rapid confirmation of the presence of key functional groups and for distinguishing between isomers.[19] |
| Elemental Analysis | Determination of elemental composition | Provides the percentage of C, H, N, S, and halogens, which is crucial for confirming the empirical formula.[20][21] | Does not provide information on the molecular structure or the presence of isomers. | A fundamental technique for verifying the elemental composition of a newly synthesized derivative. |
The Cross-Validation Workflow: A Synergistic Approach
A robust cross-validation strategy does not rely on a single "best" method but rather on the intelligent integration of multiple techniques. The following workflow illustrates a logical approach to the comprehensive analysis of a this compound derivative.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: Reverse-phase HPLC is the workhorse for purity determination of moderately polar organic molecules like this compound derivatives due to its high resolving power and sensitivity.[4] A C18 column is chosen for its hydrophobicity, which provides good retention for aromatic compounds. A gradient elution is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Methodology:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL with the initial mobile phase composition.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Rationale: GC-MS is the gold standard for the separation and identification of volatile and semi-volatile organic compounds.[22] For this compound derivatives, this technique is ideal for detecting residual solvents from the synthesis or volatile byproducts. Headspace sampling can be employed to avoid contamination of the GC system with the non-volatile matrix.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
Methodology:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: 40-450 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial.
Data Analysis: Identification of impurities is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) for Structural Verification
Rationale: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[11][12][13][14] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular connectivity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of the hydrogen atoms.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
Data Analysis: The collective interpretation of these spectra allows for the complete assignment of all proton and carbon signals, confirming the structure of the this compound derivative.
Decision Logic for Technique Selection
The choice of analytical techniques should be guided by a logical decision-making process based on the analytical objective.
Conclusion
The cross-validation of analytical results for this compound derivatives is a non-negotiable aspect of ensuring data integrity in scientific research and drug development. A multi-pronged approach, leveraging the orthogonal strengths of techniques such as HPLC, GC-MS, NMR, FTIR, and elemental analysis, provides a comprehensive and reliable characterization of these important chemical building blocks. By following the detailed protocols and workflow outlined in this guide, researchers can be confident in the quality and accuracy of their analytical data, thereby upholding the principles of scientific excellence.
References
- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
- Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy.
- Quantitative HPLC Analysis of Benzene Derivatives of Melicope Ptelefolia Leaves. (n.d.). Taylor & Francis Online.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.).
- Quantitative Structure/Retention Relationship Study of Benzene Derivatives. (n.d.). ResearchGate.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.).
- FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Insubria.
- Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. (n.d.). Proprep.
- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy.
- Quantitative analysis of benzene by selected ion monitoring/gas chromatography/mass spectrometry. (1986). Journal of Analytical Toxicology.
- Analytical method validation: A brief review. (n.d.).
- 3-Bromo-6-chloro-2-methoxytoluene. (2018). SIELC Technologies.
- Determining benzene ring substitution patterns from IR spectra. (n.d.).
- Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. (2007). ResearchGate.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC). (n.d.). Benchchem.
- Quantitative Detection of Benzene in Toluene- and Xylene-Rich Atmospheres Using High-Kinetic-Energy Ion Mobility Spectrometry (IMS). (n.d.). ACS Publications.
- HPLC Determination of Four Derivatives of Benzene. (n.d.). ResearchGate.
- 1-Bromo-3-methoxybenzene. (2018). SIELC Technologies.
- Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. (2024). Agilent.
- This compound. (n.d.). PubChem.
- Elemental analysis. (n.d.). Weizmann Institute of Science.
- Element analysis. (n.d.).
- How to detect Halogenated Benzene in crude oil matrix using GC/MS? (2019). ResearchGate.
- Cross-validation (analytical chemistry). (n.d.). Wikipedia.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Georgia State University.
- Laboratory of Organic Elemental Analysis. (2016). Central Laboratories UCT Prague.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Semantic Scholar.
- 1-Bromo-2-chloro-benzene - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
- Benzene, 1-bromo-2-chloro-3-methoxy-. (n.d.). CymitQuimica.
- 1-Bromo-3-chloro-2-methoxybenzene. (n.d.). Sigma-Aldrich.
- Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India. (n.d.). PubMed Central.
- Organohalogen compound. (n.d.). Britannica.
- Benzene, 1-bromo-3-methoxy-. (n.d.). NIST WebBook.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
- Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate.
- [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure]. (1995). Medycyna Pracy.
- Supplementary Information. (n.d.). Beilstein Journals.
- Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. (1979). Annals of the New York Academy of Sciences.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Scilit.
- Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India. (n.d.). ResearchGate.
- Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent.
- GC/MS Analysis of Benzene in Gasoline. (n.d.).
- Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection. (n.d.). PubMed.
- Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. (2012). Journal of Medicinal Chemistry.
- UC Davis - eScholarship.org. (2023).
Sources
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. particle.dk [particle.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GC/MS Analysis of Benzene in Gasoline [web.pdx.edu]
- 9. Quantitative analysis of benzene by selected ion monitoring/gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. proprep.com [proprep.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. spectra-analysis.com [spectra-analysis.com]
- 19. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 20. Elemental analysis [chemistry.huji.ac.il]
- 21. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 22. [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1-Bromo-2-chloro-3-methoxybenzene proper disposal procedures
As a Senior Application Scientist, I am committed to fostering a culture of safety and excellence in the laboratory. This guide provides comprehensive, technically sound procedures for the proper disposal of 1-Bromo-2-chloro-3-methoxybenzene. The goal is to move beyond mere compliance, equipping researchers with a deep understanding of the principles behind these essential safety protocols. By mastering these practices, you protect yourself, your colleagues, and the environment, ensuring the integrity and success of your scientific work.
Hazard Profile of this compound
This compound is a halogenated aromatic compound. Its molecular structure, featuring both a bromine and a chlorine atom on the benzene ring, defines its chemical behavior and dictates its handling and disposal requirements. Such compounds are generally treated with a high degree of caution due to two primary concerns:
-
Potential Toxicity: While specific toxicological data for this isomer may be limited, related halogenated benzenes are known to be irritants and can pose long-term health risks.[1][2][3] The presence of halogens can increase the lipophilicity of the molecule, potentially facilitating absorption through the skin and leading to bioaccumulation.[4] Assume the compound is harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Environmental Persistence: Halogenated aromatic compounds are often resistant to natural degradation, making them persistent environmental pollutants.[4] Improper disposal can lead to long-term contamination of soil and water. The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds (HOCs) due to these risks, often mandating high-temperature incineration as the preferred disposal method to ensure complete destruction.[5][6]
A thorough review of the manufacturer-specific Safety Data Sheet (SDS) is mandatory before any work begins.[7][8]
Mandatory Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct selection and use of PPE. The following table outlines the minimum requirements for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. | Protects against splashes and vapors that can cause serious eye irritation.[2][3][9] |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, Barrier®). Nitrile gloves may be suitable for incidental contact but should be checked against manufacturer compatibility data. | Prevents dermal absorption, a primary route of exposure for aromatic compounds. Contaminated gloves must be disposed of as hazardous waste.[10] |
| Body Protection | Standard laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>100 mL). | Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][10] |
| Respiratory | All handling must occur inside a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors, which may cause respiratory irritation.[7][8][10] |
Step-by-Step Disposal Protocol
The cardinal rule for disposing of this compound is to treat it as hazardous halogenated organic waste .[11] Never dispose of it down the drain or in regular trash.
Step 1: Waste Segregation
This is the most critical step in the disposal process. Halogenated and non-halogenated waste streams must always be kept separate.[7][12][13]
-
Rationale: Disposal facilities use different processes for these two streams. Halogenated waste requires specialized, higher-cost incineration to neutralize the acidic gases (HBr, HCl) produced during combustion and to prevent the formation of highly toxic dioxins.[8][12] Mixing streams increases disposal costs and can create regulatory and safety issues.[12]
-
Action: Designate a specific, clearly labeled waste container solely for Liquid Halogenated Organic Waste .
Step 2: Waste Collection and Containment
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw cap. The original chemical container is often a suitable choice.[12] Glass or high-density polyethylene (HDPE) carboys are also appropriate.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[8][12] Use your institution's official "Hazardous Waste" tag. The label must include:
-
Procedure:
-
For bulk quantities (e.g., leftover reagent, reaction mixtures), carefully transfer the liquid into the designated waste container inside a fume hood.
-
For contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is now hazardous and must be collected in the same halogenated waste container.[7]
-
For solid waste (e.g., contaminated gloves, weigh paper, absorbent pads), collect it in a separate, clearly labeled container for Solid Halogenated Organic Waste .
-
-
Storage: Keep the waste container tightly closed at all times, except when adding waste.[8][12] Store it in a designated Satellite Accumulation Area (SAA) within the lab, which should have secondary containment (e.g., a spill tray).[8]
Step 3: Arranging for Final Disposal
Once the waste container is nearly full (no more than 90%) or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[7][10] Do not transport hazardous waste yourself.[12]
Emergency Procedures
Spill Response
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain and absorb the spill using an inert absorbent material like vermiculite or a chemical spill pad.
-
Collect the contaminated absorbent into a sealed bag or container.
-
Label the container as "Solid Hazardous Waste" with the chemical name.
-
Decontaminate the surface with a suitable solvent, collecting the rinsate as liquid halogenated waste.
-
-
Large Spill (outside a fume hood):
-
EVACUATE the area immediately.
-
ALERT others and activate the nearest fire alarm if necessary.
-
CONTACT your institution's EHS emergency line and campus safety from a safe location.[8]
-
Do not attempt to clean up a large spill yourself.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[1][3][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][10]
Visual Workflow and Decision Guides
To clarify these procedures, the following diagrams illustrate the standard disposal workflow and the decision-making process during an emergency.
Caption: Emergency response decision-making flowchart.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Benchchem.
- Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
- Halogenated Solvents in Laboratories.Temple University, Campus Operations.
- Laboratory Waste Disposal Handbook.University of Essex.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency.
- SAFETY DATA SHEET for 2-Bromochlorobenzene.Fisher Scientific.
- Halogenated Aromatic Compounds.ResearchGate.
- Hazardous Waste Segregation Guide.University of California, Riverside.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. p2infohouse.org [p2infohouse.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bucknell.edu [bucknell.edu]
- 12. vumc.org [vumc.org]
- 13. essex.ac.uk [essex.ac.uk]
Mastering the Safe Handling of 1-Bromo-2-chloro-3-methoxybenzene: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical and chemical research, the ability to handle specialized reagents with confidence and precision is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 1-Bromo-2-chloro-3-methoxybenzene, a halogenated aromatic compound. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but also to ensure a culture of safety and compliance within your laboratory.
Hazard Assessment: Understanding the Risks of this compound
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is essential. By examining data from structurally similar compounds, we can infer the potential hazards.
Positional isomers such as 1-Bromo-3-chloro-2-methoxybenzene are classified with the following hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, it is prudent to assume that this compound poses similar risks. The presence of bromine and chlorine atoms on the benzene ring suggests that the compound may also be harmful if swallowed or inhaled, a common characteristic of many halogenated aromatic compounds.
Key Takeaway: Treat this compound as a hazardous substance that is a skin, eye, and respiratory irritant, and is potentially toxic.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE strategy is non-negotiable when handling this compound. Each component plays a critical role in minimizing exposure and ensuring personal safety.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | ANSI Z87.1 | To protect against splashes and vapors that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), a flame-resistant lab coat, and closed-toe shoes | ASTM F739 | To prevent skin contact which can lead to irritation. Double gloving is recommended for enhanced protection. The lab coat should be fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | NIOSH 42 CFR 84 | To be used in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors that may cause respiratory irritation. |
Expert Insight: The choice of glove material is critical. While nitrile gloves offer good initial protection against a wide range of chemicals, for prolonged handling or in the event of a spill, heavier-duty gloves like neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation before use.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.
Preparation
-
Work Area Preparation: Ensure a certified chemical fume hood is operational. The work area should be clean and free of clutter.
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood.
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
Handling
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within the chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Reaction Setup: If the compound is being used in a reaction, ensure the setup is secure and all joints are properly sealed to prevent the escape of vapors.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash your hands and any potentially exposed skin with soap and water, even if gloves were worn.
Spill Response
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational to help ventilate the area.
-
Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
Disposal Plan: Ensuring Environmental Compliance
The proper disposal of this compound and its associated waste is a critical aspect of responsible chemical management. Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.
Waste Segregation is Key:
-
Halogenated Organic Waste: All waste containing this compound, including residual amounts in containers, contaminated absorbent materials, and rinsates from cleaning glassware, must be collected in a designated "Halogenated Organic Waste" container[1].
-
Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste.
Disposal Procedure:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Visualizing the Workflow
To provide a clear and concise overview of the safe handling process, the following workflow diagram has been created.
Caption: Workflow for Safe Handling of this compound.
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound while maintaining a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment. (n.d.).
- This compound | C7H6BrClO | CID 23287864 - PubChem. (n.d.).
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
- (PDF) Halogenated Aromatic Compounds - ResearchGate. (2025, July 27).
- hazardous waste segregation. (n.d.).
- SAFETY DATA SHEET - Vector SDS and Chemical Management. (2018, January 19).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
